molecular formula C56H105N3NaO14P B15573033 DSPE-PEG-Maleimide, MW 5000

DSPE-PEG-Maleimide, MW 5000

Cat. No.: B15573033
M. Wt: 1098.4 g/mol
InChI Key: NOHIGUKPLGIGKM-RTCHLEKLSA-M
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Description

DSPE-PEG-Maleimide, MW 5000 is a useful research compound. Its molecular formula is C56H105N3NaO14P and its molecular weight is 1098.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H105N3NaO14P

Molecular Weight

1098.4 g/mol

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate;methane

InChI

InChI=1S/C54H98N3O14P.2CH4.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;;;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);2*1H4;/q;;;+1/p-1/t48-;;;/m1.../s1

InChI Key

NOHIGUKPLGIGKM-RTCHLEKLSA-M

Origin of Product

United States

Foundational & Exploratory

The Structural and Functional Landscape of DSPE-PEG-Maleimide 5000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG-Maleimide 5000 is a high-purity, heterobifunctional phospholipid-polyethylene glycol conjugate that serves as a critical component in the development of advanced drug delivery systems. Its unique tripartite structure, comprising a lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of long-circulating nanocarriers, such as liposomes and micelles, capable of targeted delivery of therapeutic agents. This technical guide provides an in-depth overview of the structure, properties, and applications of DSPE-PEG-Maleimide 5000, with a focus on its role in targeted cancer therapy.

Core Structure and Physicochemical Properties

DSPE-PEG-Maleimide 5000 is an amphiphilic molecule with a precisely engineered architecture. It consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that acts as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of liposomes and the core of micelles.[1]

  • Polyethylene Glycol (PEG) 5000: A hydrophilic polymer with an average molecular weight of 5000 Daltons. The PEG chain forms a hydrated layer on the surface of nanocarriers, providing a "stealth" characteristic that sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.

  • Maleimide (B117702): A thiol-reactive functional group located at the distal end of the PEG chain. This group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, that contain sulfhydryl (-SH) groups. This conjugation is typically achieved through a Michael addition reaction, forming a stable thioether bond.

A summary of the key physicochemical properties of DSPE-PEG-Maleimide 5000 is presented in Table 1.

PropertySpecification
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000]
CAS Number 474922-22-0
Appearance White to off-white solid powder
Molecular Weight (Average) ~5750 Da
Purity >95%
Solubility Soluble in chloroform (B151607) and warm water
Storage -20°C in a dry environment

Experimental Protocols

The utility of DSPE-PEG-Maleimide 5000 in drug delivery research is exemplified by its application in the preparation of targeted liposomes. The following sections provide detailed methodologies for key experiments.

Preparation of Doxorubicin-Loaded Immunoliposomes

This protocol describes the preparation of doxorubicin-loaded liposomes and subsequent conjugation of a thiolated antibody to the liposome (B1194612) surface via DSPE-PEG-Maleimide 5000.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG-Maleimide 5000

  • Doxorubicin (B1662922) hydrochloride

  • Thiolated monoclonal antibody (e.g., anti-HER2)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sepharose CL-4B column

Procedure:

  • Liposome Formulation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide 5000 in chloroform in a round-bottom flask at a desired molar ratio.

    • Remove the chloroform by rotary evaporation to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with a doxorubicin hydrochloride solution by gentle rotation.

    • Subject the resulting multilamellar vesicles to five freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate filters with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) to produce unilamellar vesicles of a defined size.

  • Antibody Conjugation:

    • Incubate the doxorubicin-loaded liposomes with the thiolated monoclonal antibody at room temperature for 16-24 hours with gentle stirring. The maleimide groups on the liposome surface will react with the sulfhydryl groups on the antibody.

    • Separate the resulting immunoliposomes from unconjugated antibody and free doxorubicin by size-exclusion chromatography using a Sepharose CL-4B column.

  • Characterization:

    • Determine the size distribution and zeta potential of the immunoliposomes using dynamic light scattering.

    • Quantify the amount of encapsulated doxorubicin by spectrophotometry after disrupting the liposomes with a detergent.

    • Determine the antibody conjugation efficiency using a protein quantification assay (e.g., BCA assay).

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of drug-loaded immunoliposomes on cancer cells.

Materials:

  • Cancer cell line (e.g., HER2-positive SK-BR-3 breast cancer cells)

  • Complete cell culture medium

  • Doxorubicin-loaded immunoliposomes

  • Control formulations (e.g., free doxorubicin, non-targeted liposomes)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the doxorubicin-loaded immunoliposomes and control formulations for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the use of Western blotting to investigate the induction of apoptosis in cancer cells treated with targeted immunoliposomes.

Materials:

  • Cancer cells treated with immunoliposomes as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use the expression of a housekeeping protein, such as actin, as a loading control.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the preparation and evaluation of immunoliposomes and a targeted signaling pathway.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Antibody Conjugation cluster_evaluation In Vitro Evaluation lipids Lipids (DSPC, Cholesterol) + DSPE-PEG-Maleimide 5000 hydration Hydration with Doxorubicin lipids->hydration extrusion Extrusion hydration->extrusion liposomes Doxorubicin-Loaded Liposomes extrusion->liposomes conjugation Incubation liposomes->conjugation antibody Thiolated Antibody (e.g., anti-HER2) antibody->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification immunoliposomes Doxorubicin-Loaded Immunoliposomes purification->immunoliposomes cell_culture HER2+ Cancer Cells immunoliposomes->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity western_blot Western Blot (Apoptosis Markers) cell_culture->western_blot

Experimental workflow for preparing and evaluating immunoliposomes.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Drug Release cluster_apoptosis Apoptotic Signaling Pathway immunoliposome Anti-HER2 Immunoliposome her2 HER2 Receptor immunoliposome->her2 Binding endocytosis Receptor-Mediated Endocytosis her2->endocytosis endosome Endosome endocytosis->endosome doxorubicin Doxorubicin Release endosome->doxorubicin dna_damage DNA Damage doxorubicin->dna_damage bax Bax Activation dna_damage->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Targeted drug delivery and induction of apoptosis via HER2 signaling.

Conclusion

DSPE-PEG-Maleimide 5000 is a versatile and indispensable tool in the field of drug delivery. Its well-defined structure allows for the creation of sophisticated nanocarriers that can be tailored for specific therapeutic applications. The ability to conjugate targeting ligands to the surface of these nanocarriers opens up new avenues for precision medicine, particularly in the treatment of cancer. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of DSPE-PEG-Maleimide 5000 in their work.

References

The Lynchpin of Targeted Liposomal Drug Delivery: A Technical Guide to DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanomedicine, liposomes stand out as a versatile and clinically approved platform for drug delivery. Their ability to encapsulate both hydrophilic and hydrophobic drugs, coupled with their biocompatibility, has made them a cornerstone of modern therapeutics. However, achieving targeted drug delivery to specific tissues or cells requires sophisticated surface modification. This is where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) emerges as a critical component. This in-depth technical guide elucidates the mechanism of action of DSPE-PEG-Maleimide in liposomes, providing a comprehensive resource for researchers and drug development professionals.

The Multifaceted Role of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional lipid derivative that serves three primary functions within a liposomal formulation:

  • Anchoring: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion is a phospholipid that readily and stably integrates into the lipid bilayer of the liposome (B1194612), acting as a secure anchor. DSPE is a saturated 18-carbon phospholipid, contributing to the rigidity and stability of the liposome membrane.

  • Stealth Properties: The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic and flexible polymer that forms a hydrated layer on the surface of the liposome. This "PEGylation" creates a "stealth" effect, sterically hindering the binding of opsonins (plasma proteins) and subsequent recognition and clearance by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen. This leads to a significantly prolonged blood circulation time, increasing the probability of the liposome reaching its target site.

  • Targeted Conjugation: The maleimide (B117702) group at the distal end of the PEG chain is a highly reactive functional group that serves as a covalent attachment point for targeting ligands. This allows for the decoration of the liposome surface with molecules such as antibodies, peptides, aptamers, or other proteins that can specifically bind to receptors overexpressed on diseased cells, thereby achieving active targeting.

The Thiol-Maleimide "Click" Reaction: A Covalent Gateway to Targeting

The conjugation of targeting ligands to DSPE-PEG-Maleimide functionalized liposomes is most commonly achieved through the thiol-maleimide reaction. This reaction is a form of "click chemistry," characterized by its high efficiency, specificity, and mild reaction conditions.

The underlying mechanism is a Michael addition, where a thiol group (sulfhydryl group, -SH), typically from a cysteine residue on a protein or peptide, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.

Key Characteristics of the Thiol-Maleimide Reaction:

  • pH Dependence: The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to a loss of specificity. Conversely, the maleimide ring is susceptible to hydrolysis, particularly at alkaline pH, which opens the ring to form an unreactive maleamic acid, preventing conjugation.

  • Reaction Kinetics: The reaction is rapid, often reaching high yields in a short amount of time under aqueous conditions.

  • Potential Side Reactions:

    • Hydrolysis: As mentioned, the maleimide ring can hydrolyze. Therefore, it is crucial to control the pH during liposome preparation and conjugation.

    • Thiazine (B8601807) Rearrangement: A notable side reaction can occur when conjugating to a peptide with an N-terminal cysteine. The proximity of the N-terminal amine can lead to a rearrangement of the initial thioether linkage to form a six-membered thiazine ring. This can be minimized by performing the conjugation at a slightly acidic pH.

Enhanced Cellular Uptake: Beyond Ligand-Receptor Interactions

Interestingly, studies have shown that the presence of the maleimide group on the liposome surface can, in itself, enhance cellular uptake, even without a specific targeting ligand. This suggests an additional mechanism of action beyond classical receptor-mediated endocytosis.

The proposed mechanism is thiol-mediated membrane trafficking . Cell surfaces are rich in thiol-containing proteins. The maleimide groups on the liposome can react with these cell surface thiols, leading to an increased association of the liposome with the cell membrane. This interaction is thought to trigger cellular internalization through pathways that may be independent of conventional clathrin- or caveolae-mediated endocytosis. Evidence suggests that this process can involve both energy-dependent endocytosis and energy-independent transport mechanisms. Furthermore, inhibition of thiol-related reductases, such as protein disulfide isomerase, has been shown to decrease the uptake of maleimide-modified liposomes, further supporting the role of cell surface thiols in this process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DSPE-PEG-Maleimide in liposomes.

Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Liposomes

Liposome FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Maleimide-functionalized liposomes116.60.112-13.7
cRGD-Lipo-PEG106.3 ± 2.10.15 ± 0.02-8.2 ± 0.6
M-Lip/Dox103.7 ± 3.20.18 ± 0.02-15.6 ± 1.3

Table 2: Thiol-Maleimide Conjugation Efficiency

MethodLigandMaleimide to Thiol RatioConjugation Efficiency (%)Reference
HPLCP435 peptide1:1.2 (lipid:peptide)~100
SDS-PAGEanti-EGFR Fab'26:1~95
SpectrophotometryThiol-oligonucleotideExcess ligand20-30
Indirect Ellman's AssaycRGDfK peptide2:184 ± 4

Table 3: In Vitro and In Vivo Performance of Maleimide-Modified Liposomes

Study TypeCell Line / ModelMetricResultReference
In Vitro Cellular UptakeHeLa, HCC1954, MDA-MB-468Uptake of M-GGLG-liposomes vs. GGLG-liposomes≥2-fold increase
In Vitro Cellular Uptake4T1 cellsUptake of M-Lip/Dox vs. Lip/DoxSignificantly greater
In Vivo Tumor Retention4T1 tumor xenograftsRetention of M-Lip vs. LipSignificantly longer
In Vivo BiodistributionHCT116 tumor-bearing miceTumor accumulation of cRGD-Lipo-PEG vs. Lipo-PEG~4.8-fold higher

Experimental Protocols

Liposome Preparation with DSPE-PEG-Maleimide (Pre-insertion Method)

This method involves the inclusion of DSPE-PEG-Maleimide during the initial liposome formation process.

Methodology:

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask. The molar ratio of DSPE-PEG-Maleimide is typically between 1-5 mol%.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES, pH 7.0-7.4) by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Ligand Conjugation to DSPE-PEG-Maleimide Liposomes (Post-conjugation)

This protocol describes the covalent attachment of a thiol-containing ligand to the surface of pre-formed maleimide-functionalized liposomes.

Methodology:

  • Ligand Preparation:

    • If the targeting ligand is a protein with disulfide bonds, these may need to be reduced to generate free thiol groups. This can be achieved by incubating the protein with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group itself.

  • Conjugation Reaction:

    • Add the thiol-containing ligand to the DSPE-PEG-Maleimide liposome suspension. The molar ratio of maleimide to thiol can be optimized, but a slight excess of maleimide is often used to ensure complete reaction of the ligand.

    • Incubate the mixture at room temperature for several hours (e.g., 2-4 hours) or overnight at 4°C with gentle stirring. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to prevent non-specific reactions.

  • Purification:

    • Remove the unconjugated ligand and quenching agent from the immunoliposomes using size exclusion chromatography or dialysis.

Determination of Maleimide Activity (Indirect Ellman's Assay)

This assay quantifies the number of active maleimide groups on the liposome surface.

Methodology:

  • Reaction with Cysteine:

    • Incubate a known concentration of the maleimide-functionalized liposomes with a known excess of a standard cysteine solution at pH 7.0 for approximately 30 minutes. The active maleimide groups will react with the thiol groups of cysteine.

  • Quantification of Unreacted Cysteine:

    • Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • Add the reaction mixture from step 1 to the Ellman's reagent solution.

    • The DTNB will react with the remaining free thiol groups from the unreacted cysteine, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

  • Calculation:

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • By comparing the absorbance to a standard curve of cysteine, the concentration of unreacted cysteine can be determined.

    • The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualizing the Mechanisms and Workflows

Structure of a DSPE-PEG-Maleimide Modified Liposome

G Structure of a DSPE-PEG-Maleimide Modified Liposome cluster_liposome Liposome Bilayer cluster_dspe_peg_mal DSPE-PEG-Maleimide cluster_drug Encapsulated Drug p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 DSPE DSPE Anchor p3->DSPE Anchoring in Bilayer p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 PEG PEG Linker DSPE->PEG Maleimide Maleimide PEG->Maleimide d1 d1 d2 d2 d3 d3

Caption: DSPE-PEG-Maleimide integrated into a liposome, encapsulating a drug.

Thiol-Maleimide Conjugation Workflow

G Thiol-Maleimide Conjugation Workflow start Start: Maleimide- functionalized Liposome conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) start->conjugation ligand Thiol-containing Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation quenching Quench unreacted Maleimides (e.g., with Cysteine) conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification product Targeted Liposome purification->product

Caption: Step-by-step workflow for conjugating a targeting ligand.

Signaling Pathway for Thiol-Mediated Cellular Uptake

G Proposed Thiol-Mediated Cellular Uptake Pathway cluster_cell Target Cell cell_surface Cell Surface Thiols internalization Cellular Internalization cell_surface->internalization Triggers pdi Protein Disulfide Isomerase (PDI) pdi->internalization Facilitates endosome Endosome internalization->endosome cytosol Cytosolic Drug Release endosome->cytosol liposome Maleimide-Liposome liposome->cell_surface Covalent Bonding

Caption: Interaction of maleimide-liposomes with cell surface thiols.

Conclusion

DSPE-PEG-Maleimide is an indispensable tool in the development of advanced, targeted liposomal drug delivery systems. Its unique tripartite structure provides stability, stealth, and a versatile handle for covalent ligand attachment. A thorough understanding of its mechanism of action, the nuances of the thiol-maleimide conjugation chemistry, and its influence on cellular uptake is paramount for the rational design and optimization of next-generation nanomedicines. This guide provides a foundational framework for researchers to harness the full potential of DSPE-PEG-Maleimide in their pursuit of more effective and targeted therapies.

The Core Principles of PEGylation with DSPE-PEG 5000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-PEG 5000). It delves into the core concepts, experimental methodologies, and quantitative data essential for the successful application of this technology in the fields of drug delivery and nanomedicine.

Introduction to DSPE-PEG 5000 PEGylation

PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, such as nanoparticles, liposomes, or therapeutic proteins. DSPE-PEG 5000 is an amphiphilic polymer, featuring a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic PEG chain with a molecular weight of 5000 Daltons.[1][2] This unique structure allows it to be readily incorporated into lipid-based drug delivery systems. The primary goal of PEGylation with DSPE-PEG 5000 is to confer "stealth" characteristics to these carriers, thereby prolonging their systemic circulation time and improving their therapeutic efficacy.[3][4]

The hydrophilic and flexible PEG chains form a protective layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonin proteins from the bloodstream.[5] This reduction in opsonization minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, leading to a significantly extended circulation half-life.[6][7] This prolonged circulation increases the probability of the nanocarrier reaching its target tissue, particularly in tumors, through the enhanced permeability and retention (EPR) effect.[7]

Physicochemical and In Vivo Properties of DSPE-PEG 5000 Formulations

The incorporation of DSPE-PEG 5000 into nanocarrier formulations significantly influences their physicochemical properties and in vivo behavior. The length of the PEG chain is a critical parameter, with DSPE-PEG 5000 offering a more extended polymer brush compared to its shorter counterpart, DSPE-PEG 2000. This can lead to differences in particle size, surface charge, drug release kinetics, and cellular interactions.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for nanocarriers formulated with DSPE-PEG 5000, often in comparison with DSPE-PEG 2000 to highlight the impact of PEG chain length.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

PropertyDSPE-PEG 2000DSPE-PEG 5000Reference(s)
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG 2000 formulations[8]
Polydispersity Index (PDI) ~0.147-[8]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG 2000 formulations[8]
Critical Micelle Concentration (CMC) (µM) 0.5 - 1.01.0 - 1.5[9][10]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: In Vitro Performance of PEGylated Nanoparticles

ParameterDSPE-PEG 2000DSPE-PEG 5000Reference(s)
Drug Encapsulation Efficiency (%) HighGenerally High[8]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[8]

Table 3: Biological Interactions of PEGylated Nanoparticles

ParameterDSPE-PEG 2000DSPE-PEG 5000Reference(s)
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG 2000[8]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG 2000[8]

Table 4: Pharmacokinetic Parameters of Danazol-Loaded Nanoemulsions in Rats

Formulation (6 mg/mL DSPE-PEG)AUC (h*ng/mL)Clearance (L/h/kg)Volume of Distribution (Vss) (L/kg)Reference(s)
NE-DSPE-PEG 2000 -5.73 ± 1.346.79 ± 1.19[11]
NE-DSPE-PEG 5000 401 ± 68.25.06 ± 0.954.83 ± 0.93[11]
NE-DSPE-PEG 10000 -6.35 ± 0.255.10 ± 0.24[11]

Key Experimental Protocols

This section provides detailed methodologies for the two most common techniques used to incorporate DSPE-PEG 5000 into liposomal and nanoparticle formulations.

Thin-Film Hydration Method

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes and lipid-based nanoparticles, particularly for encapsulating hydrophobic drugs.[3][12][13]

Materials:

  • DSPE-PEG 5000

  • Other lipids (e.g., phospholipids (B1166683) like DSPC, cholesterol)

  • Hydrophobic drug (if applicable)

  • Organic solvent (e.g., chloroform, methanol, or a 2:1 mixture)[14]

  • Aqueous hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 300 mM Ammonium Sulfate for active loading)[6][14]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder or sonicator for size reduction

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG 5000, other lipids, and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[3][14]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 65°C, above the lipid transition temperature) to form a thin, uniform lipid-drug film on the flask's inner surface.[3][14] Ensure the flask is rotating to create an even film.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.[13]

  • Hydration: Hydrate the film by adding the pre-warmed aqueous buffer to the flask.[3][14] The volume is determined by the desired final lipid concentration.

  • Vesicle Formation: Gently agitate the flask by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid transition temperature (e.g., 65°C) for 30-60 minutes.[3][14] This facilitates the self-assembly of multilamellar vesicles (MLVs). The solution should turn from a milky suspension to a more translucent solution.

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to:

    • Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

    • Sonication: Use a bath sonicator or a probe sonicator to reduce the size of the vesicles. However, this method may be less controlled and can lead to lipid degradation.

Post-Insertion Method

The post-insertion technique is a valuable method for incorporating DSPE-PEG 5000, often with a targeting ligand attached to the PEG terminus, into pre-formed liposomes or nanoparticles.[15][16][17] This method avoids exposing the targeting ligand to the harsh conditions of the initial formulation process.

Materials:

  • Pre-formed liposomes or nanoparticles

  • DSPE-PEG 5000 (or a functionalized derivative like DSPE-PEG-Maleimide or DSPE-PEG-NHS)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Water bath or incubator

Procedure:

  • Micelle Preparation: Dissolve the DSPE-PEG 5000 in an aqueous buffer to form a micellar solution.[1] If using a functionalized DSPE-PEG to attach a ligand, the conjugation reaction is typically performed at this stage. For example, DSPE-PEG-NHS is reacted with an amine-containing ligand.[1]

  • Incubation: Add the DSPE-PEG 5000 micelle solution to the suspension of pre-formed liposomes. The amount of DSPE-PEG 5000 to be added is typically calculated as a molar percentage of the total lipid in the pre-formed liposomes (e.g., 5-10 mol%).

  • Thermal Incubation: Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[1] This provides the necessary energy for the DSPE-PEG 5000 to spontaneously insert its lipid anchor into the outer leaflet of the liposomal bilayer.

  • Purification (Optional): If necessary, remove any unincorporated DSPE-PEG 5000 micelles from the final PEGylated liposome (B1194612) suspension using techniques such as dialysis or size exclusion chromatography.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylation with DSPE-PEG 5000.

G cluster_0 Thin-Film Hydration Workflow start 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) start->film Evaporate Solvent dry 3. Dry Film (High Vacuum) film->dry Remove Residual Solvent hydrate 4. Hydrate with Aqueous Buffer dry->hydrate Add Buffer & Agitate mlv 5. Form Multilamellar Vesicles (MLVs) hydrate->mlv size 6. Size Reduction (Extrusion/Sonication) mlv->size suv 7. PEGylated Unilamellar Vesicles (SUVs) size->suv

Workflow for preparing PEGylated nanoparticles using the thin-film hydration method.

G cluster_1 Post-Insertion Workflow preformed 1. Pre-formed Liposomes mix 3. Mix Liposomes and Micelles preformed->mix micelles 2. DSPE-PEG 5000 Micelles micelles->mix incubate 4. Incubate above Lipid Tm (e.g., 60°C) mix->incubate insertion 5. Spontaneous Insertion of DSPE-PEG 5000 incubate->insertion final 6. PEGylated Liposomes insertion->final

Workflow for the post-insertion of DSPE-PEG 5000 into pre-formed liposomes.

G cluster_2 Mechanism of PEGylation-Mediated Stealth Effect np Nanoparticle (e.g., Liposome) peg DSPE-PEG 5000 Incorporation np->peg stealth_np 'Stealth' Nanoparticle with PEG Corona peg->stealth_np opsonins Opsonin Proteins in Bloodstream stealth_np->opsonins Steric Hindrance mps Mononuclear Phagocyte System (Liver, Spleen) opsonins->mps Opsonization (Reduced) circulation Prolonged Systemic Circulation mps->circulation Evades Uptake epr Enhanced Permeability & Retention (EPR) Effect in Tumors circulation->epr target Increased Accumulation at Target Site epr->target

Logical flow of the 'stealth' effect conferred by DSPE-PEG 5000 PEGylation.

Conclusion

PEGylation with DSPE-PEG 5000 is a cornerstone technology in the development of advanced drug delivery systems. Its ability to significantly prolong circulation time and improve the pharmacokinetic profile of nanocarriers has been instrumental in the clinical translation of several nanomedicines. A thorough understanding of the principles outlined in this guide, including the impact of PEG chain length on physicochemical properties and the appropriate selection of formulation methodologies, is critical for researchers and drug development professionals seeking to harness the full potential of this versatile excipient. The provided data and protocols serve as a valuable resource for the rational design and characterization of novel and effective DSPE-PEG 5000-based nanotherapeutics.

References

An In-Depth Technical Guide to DSPE-PEG-Maleimide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of targeted drug delivery systems. We will delve into its core properties, applications, and the experimental methodologies associated with its use, presenting quantitative data in accessible formats and visualizing complex biological and experimental processes.

Introduction to DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in the field of nanomedicine.[1][2] Its unique tripartite structure allows for the formulation of sophisticated drug carriers, such as liposomes and micelles, designed to improve the therapeutic index of a wide range of drugs.[1][3]

The key components of this molecule and their functions are:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[1][3]

  • Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEGylation extends the circulation half-life of the drug carrier by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][2][3]

  • Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with thiol (-SH) groups, typically found in the cysteine residues of proteins and peptides.[1][3] This allows for the covalent conjugation of targeting ligands, such as antibodies and peptides, to the nanoparticle surface.[1][2]

The combination of these components allows for the creation of long-circulating nanocarriers that can be actively targeted to specific cell types or tissues, thereby enhancing drug efficacy and reducing off-target toxicity.[2]

Quantitative Data on DSPE-PEG-Maleimide Formulations

The physicochemical properties of nanoparticles formulated with DSPE-PEG-Maleimide are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies.

Table 1: Nanoparticle Physicochemical Characterization
Formulation Composition (Molar Ratio/Weight Ratio)DrugAverage Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
DSPE-PEG2000:Soluplus (10:1 w/w)-36.5-28.50.900[4]
DSPE-PEG2000:Soluplus (5:1 w/w)-80.8-29.20.644[4]
DSPE-PEG2000:Soluplus (4:1 w/w)-128.1-28.10.295[4]
DSPE-PEG2000:Soluplus (1:1 w/w)-116.6-13.70.112[4]
DSPE-mPEG2000 & DSPE-PEG2000-DTPA-~10-2.7 ± 1.1-[2]
Phytantriol:DSPE-PEG3400-mal (Cubosomes)-232--[5]
Phytantriol:Vitamin E Acetate (B1210297):DSPE-PEG3400-mal (Hexosomes)-251--[5]
DSPC:Cholesterol:DSPE-PEG3400-mal (Liposomes)-~90--[5]
PLA-DSPE-PEG-97.1-36.00.19[6]
DSPC:Cholesterol:Maleimide-DSPE (7:3:1)Calcein---[7]
DOTAP:DSPE-mPEG2000 (20% DOTAP, 3% DSPE-mPEG)Doxorubicin (B1662922)71Positive-[6]
PEG(5000)-DSPEPaclitaxel---[8]
Table 2: Drug Loading and Encapsulation Efficiency
Formulation CompositionDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
PEG(5000)-DSPE micellesPaclitaxel-95[8]
HSPC:DSPE-PEG-2000:DSPE-PEG2000-maleimide (4:1:0.2)EME, Doxorubicin, Docetaxel--[9]
Cationic PEGylated liposomes (20% DOTAP, 3% DSPE-mPEG2000)Doxorubicin-89[6]
pH-sensitive liposomes with PEOZ-CHMCDoxorubicin-97.3 ± 1.4[10]
POPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEGDoxorubicin-92.8 - 94.1[10]
PEGylated liposomes (P29 and P22)Paclitaxel->90[11]
Table 3: In Vitro Drug Release
FormulationDrugRelease ConditionsCumulative ReleaseTime (h)Reference
Cationic PEGylated liposomesDoxorubicinpH and temperature variation41%6[6]
DOX loaded Gd-infused liposomesDoxorubicinPBS (pH 7.4), 37°CSustained release96[12]
Doxorubicin liposomesDoxorubicin50% human plasma, 37°C~20%24[13]
Doxorubicin liposomesDoxorubicinPBS buffer (pH 7.4), 37°C<10%24[13]
Table 4: In Vivo Biodistribution of Nanoparticles (%ID/g)
Nanoparticle FormulationTime (h)BloodLiverSpleenKidneyTumorReference
111In-lowRLP4-50.6 ± 11.1--<1.0[14]
111In-medRLP4-56.1 ± 2.2--<1.0[14]
111In-highRLP4-30.5 ± 8.0--<1.0[14]
125I-PEGylated Liposomes2414.2 ± 1.016.9 ± 1.26.0 ± 1.6--[15]
111In-PEGylated Liposomes2413.5 ± 1.7----[15]
f-QD-L (DOPC:Chol:DOTAP)4~6% ID~80-20-30-[16]
f-QD-L (DOPC:Chol:DSPE-PEG2000)4~3-fold higher than cationic~45-20-30~5[16]
86Y-antimindin/RG-1 IgG2415.9 ± 4.0>6->620.2 ± 2.0[17]
86Y-antimindin/RG-1 Miniantibody244.0 ± 0.9>6->613.1 ± 3.6[17]
Control NP-DiR486.094.095.43--[18]
LyP-1 NP-DiR4819.203.153.28-1.16[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-Maleimide.

Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method, a common technique for liposome (B1194612) formulation.[19]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[19]

    • Remove the organic solvent using a rotary evaporator under vacuum at 45-50°C to form a thin lipid film on the flask wall.[19]

    • Dry the film further under vacuum for at least 2 hours to remove residual solvent.[19]

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This creates multilamellar vesicles (MLVs) with an ammonium sulfate gradient.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

  • Creation of a pH Gradient:

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with a suitable buffer (e.g., sucrose-histidine buffer, pH 7.4). This creates a pH gradient across the liposome membrane.

  • Remote Loading of Doxorubicin:

    • Prepare a solution of doxorubicin HCl in the same sucrose-histidine buffer.

    • Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1-2 hours. The pH gradient will drive the doxorubicin into the core of the liposomes.

  • Purification:

    • Remove unencapsulated doxorubicin by passing the formulation through another Sephadex G-50 column.

Conjugation of Antibodies to DSPE-PEG-Maleimide Liposomes

This protocol details the covalent attachment of a targeting antibody to the surface of pre-formed liposomes.[20]

Materials:

  • Maleimide-functionalized liposomes (prepared as in 3.1)

  • Targeting antibody (e.g., Herceptin, Cetuximab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 2-Mercaptoethanol (B42355)

  • Dialysis membrane (e.g., 100 kDa MWCO)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution to reduce the disulfide bonds in the hinge region, exposing free thiol groups.

    • Incubate the reaction for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the reduced antibody to the maleimide-functionalized liposome suspension. A typical molar ratio of maleimide to antibody is 5:1.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring under a nitrogen atmosphere.

  • Quenching of Unreacted Maleimide Groups:

    • Add 2-mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated antibody and other reactants by dialysis against PBS.

Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [4]

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

2. Morphology: [4]

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.

    • Allow the grid to air-dry.

    • Image the nanoparticles using a TEM to visualize their shape and size.

3. Drug Encapsulation Efficiency and Loading Capacity:

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticles using methods like size exclusion chromatography or ultrafiltration.

    • Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Disrupt the nanoparticles to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the amount of encapsulated drug.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas:

      • EE (%) = (Total drug - Free drug) / Total drug * 100

      • LC (%) = (Weight of encapsulated drug) / (Total weight of nanoparticles) * 100

In Vitro Drug Release Study

This protocol describes a common method for assessing the release of a drug from nanoparticles over time.[19][21]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)

  • Release medium (e.g., PBS at different pH values to mimic physiological and tumor environments)

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

DSPE-PEG-Maleimide is frequently used to create nanoparticles that target specific receptors on cancer cells, thereby influencing their signaling pathways. Below are diagrams of two common pathways targeted in cancer therapy, along with a diagram illustrating the experimental workflow for creating targeted nanoparticles.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[4][22] Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or EGF itself) can be used to deliver cytotoxic drugs specifically to cancer cells overexpressing this receptor.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt_P p-Akt Akt->Akt_P mTOR mTOR Akt_P->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another receptor tyrosine kinase that is overexpressed in certain cancers, particularly breast cancer.[1][20][23] It can form heterodimers with other EGFR family members, leading to the activation of similar downstream pathways.[1][20] Nanoparticles conjugated with anti-HER2 antibodies like Trastuzumab (Herceptin) are a key strategy for treating HER2-positive cancers.

HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Ras Ras PI3K PI3K HER3->PI3K Activation HER3->Ras Activation Trastuzumab_NP Trastuzumab-NP Trastuzumab_NP->HER2 Binding & Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression Inhibition of Apoptosis mTOR->Cell_Cycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Cycle

Caption: HER2 signaling pathway and its inhibition by Trastuzumab-conjugated nanoparticles.

Experimental Workflow for Targeted Nanoparticle Formulation

This diagram outlines the general steps involved in the creation and characterization of targeted drug-loaded nanoparticles using DSPE-PEG-Maleimide.

Experimental_Workflow A 1. Lipid Film Hydration (DSPE-PEG-Mal, Lipids, Drug) B 2. Size Reduction (Extrusion) A->B D 4. Conjugation (Thiol-Maleimide Reaction) B->D C 3. Ligand Preparation (Antibody Reduction) C->D E 5. Purification (Dialysis/Chromatography) D->E F 6. Characterization (DLS, TEM, HPLC) E->F G 7. In Vitro Studies (Drug Release, Cytotoxicity) F->G H 8. In Vivo Studies (Biodistribution, Efficacy) G->H

Caption: General experimental workflow for creating targeted drug delivery nanoparticles.

Conclusion

DSPE-PEG-Maleimide is a powerful and versatile tool in the design of advanced drug delivery systems. Its unique chemical properties enable the creation of long-circulating, targeted nanoparticles that can significantly improve the therapeutic outcome of various treatments, particularly in oncology. A thorough understanding of the formulation parameters, experimental protocols, and the biological pathways being targeted is essential for the successful development of these next-generation nanomedicines. This guide provides a foundational resource for researchers and professionals working to harness the potential of DSPE-PEG-Maleimide in their drug delivery applications.

References

DSPE-PEG-Maleimide 5000 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DSPE-PEG-Maleimide 5000 Certificate of Analysis

Introduction

For researchers, scientists, and professionals in drug development, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000) is a critical component for creating long-circulating, targeted drug delivery systems like liposomes and nanoparticles.[1] The maleimide (B117702) group provides a reactive handle for conjugating thiol-containing molecules such as peptides or antibodies, while the DSPE-PEG component imparts "stealth" characteristics and stability.[2] A Certificate of Analysis (CofA) is the primary document guaranteeing the quality, purity, and identity of a specific lot of this reagent.

This guide provides a detailed explanation of the key tests and data presented in a DSPE-PEG-Maleimide 5000 CofA, offering insights into the experimental protocols and the significance of each parameter for successful formulation and application.

Deconstructing the Certificate of Analysis: Key Specifications

A typical CofA for DSPE-PEG-Maleimide 5000 presents a series of tests and specifications that confirm the material's identity, purity, and quality. The quantitative data from a representative CofA is summarized below.

Parameter Test Method Typical Specification Significance
Physical Appearance Visual InspectionWhite solid powder, free of foreign matter.[3]Confirms the expected physical state and absence of visible contaminants.
Identity ¹H NMR SpectroscopySpectrum is consistent with the predicted chemical structure.[3]Verifies the presence of all key structural components (DSPE, PEG, Maleimide) and their correct linkage.
Purity HPLC-ELSD≥99% (Area Under Curve - AUC).[3]Quantifies the percentage of the desired compound relative to impurities. High purity is crucial for consistent performance and avoiding side reactions.[4]
Purity Thin-Layer Chromatography (TLC)>99% Purity; a single major spot observed with various stains.[3]A qualitative check for purity, confirming the absence of significant impurities that may have different chromatographic behavior.
Lipid Identity FAME (GC/FID)≥99% 18:0 (Stearic Acid).[3]Confirms that the fatty acid chains of the DSPE anchor are indeed stearoyl groups (18 carbons, 0 double bonds), which dictates the rigidity and transition temperature of the lipid bilayer.
Molecular Weight (MW) Calculation/GPC~5937 g/mol (Average MW due to PEG polydispersity).[3][5]Confirms the overall size of the molecule, which is dominated by the PEG 5000 chain. The average value reflects the inherent size distribution of the polymer.
Functionality N/A (Inferred from NMR)Presence of intact maleimide group.The presence of the maleimide peak in the NMR spectrum indicates that the reactive group is available for conjugation.

Core Analytical Techniques: Detailed Experimental Protocols

Understanding the methodologies behind the CofA data is essential for interpreting the results and troubleshooting potential issues in downstream applications.

Structural Verification: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.[4] It provides information on the different types of protons and their connectivity within the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount (typically 5-10 mg) of the DSPE-PEG-Maleimide 5000 powder is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (B129727) (CD₃OD), inside an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400-600 MHz). The ¹H NMR spectrum is acquired, recording the chemical shifts (δ) in parts per million (ppm).

  • Data Analysis: The resulting spectrum is analyzed for characteristic peaks:

    • Maleimide Protons: A sharp, characteristic singlet appearing around δ 6.6-6.9 ppm is the key indicator of an intact, reactive maleimide group.[6][7][8]

    • PEG Chain Protons: A very large, broad singlet around δ 3.6 ppm, corresponding to the repeating ethylene (B1197577) glycol (-OCH₂CH₂-) units of the PEG chain.[9]

    • DSPE Protons: A series of peaks in the upfield region (δ 0.8-2.5 ppm) corresponding to the fatty acid chains and glycerol (B35011) backbone of the DSPE lipid anchor.[9]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of PEGylated lipids.[4] It separates the main compound from any impurities. Because PEG and lipids lack strong UV chromophores, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is typically used.[4][]

Experimental Protocol:

  • Sample Preparation: A solution of DSPE-PEG-Maleimide 5000 is prepared at a known concentration in a suitable solvent, often a mixture of methanol and water.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column.[11] A gradient mobile phase is used to separate the components based on their hydrophobicity. A typical gradient might run from a water-rich mobile phase to an organic-rich mobile phase (e.g., methanol or acetonitrile).[11]

  • Detection: As components elute from the column, they pass through an ELSD. The detector evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles.

  • Data Analysis: The output is a chromatogram showing peaks over time. Purity is calculated by dividing the area of the main product peak by the total area of all peaks (AUC).

Molecular Weight Distribution: Gel Permeation Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and polydispersity of polymers.[12][13] It separates molecules based on their hydrodynamic volume in solution.[14]

Experimental Protocol:

  • Sample Preparation: The polymer sample is dissolved in a suitable solvent, such as Tetrahydrofuran (THF).[15] The solution is filtered to remove any particulates before injection.[15]

  • System Calibration: The GPC system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) of known molecular weights.[15] This creates a calibration curve of log(MW) versus elution time.

  • Separation: The sample is injected into the system and flows through a column packed with porous beads.[15] Larger molecules cannot enter the pores and elute first, while smaller molecules take a longer path through the pores and elute later.[16]

  • Data Analysis: The elution profile is recorded by a detector (typically a refractive index detector).[13] By comparing the sample's elution time to the calibration curve, the software calculates the number average molecular weight (Mn), weight average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[12][13] A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths.

Visualizing Key Concepts and Processes

Diagrams can clarify the complex structure, analytical workflow, and chemical reactions associated with DSPE-PEG-Maleimide 5000.

dspe DSPE Anchor (Hydrophobic) peg PEG 5000 Linker (Hydrophilic Spacer) dspe->peg Phosphate Linker mal Maleimide (Thiol-Reactive Group) peg->mal Amide Linker

Caption: Chemical structure of DSPE-PEG-Maleimide 5000.

start Sample Lot Received physical Physical Examination (Appearance, Solubility) start->physical nmr ¹H NMR (Structural Identity) physical->nmr hplc HPLC-ELSD (Purity) physical->hplc gpc GPC/SEC (MW & PDI) physical->gpc fame FAME-GC (Lipid Identity) physical->fame qa QA/QC Review nmr->qa hplc->qa gpc->qa fame->qa cofa Certificate of Analysis Generated qa->cofa

Caption: Typical workflow for generating a Certificate of Analysis.

reactants DSPE-PEG-Maleimide + R-SH (Thiol) pH 6.5 - 7.5 adduct Thiosuccinimide Adduct (Covalent Bond Formed) reactants->adduct Michael Addition retro Retro-Michael Reaction (Reversible Cleavage) adduct->retro Instability Pathway (e.g., thiol exchange) hydrolysis Ring Hydrolysis (Stabilized Adduct) adduct->hydrolysis Stabilization Pathway (Irreversible) retro->reactants

Caption: Reaction pathway for Maleimide-Thiol conjugation.

Conclusion

A Certificate of Analysis for DSPE-PEG-Maleimide 5000 is more than a quality checklist; it is a detailed scientific report that provides confidence in the starting material for complex drug delivery formulations. By understanding the data presented and the analytical methods used to generate it, researchers can ensure the structural integrity, purity, and functional reactivity of their PEGylated lipid. This knowledge is paramount for achieving reproducible results, developing stable and effective nanomedicines, and ultimately, advancing therapeutic innovations.

References

The Pivotal Role of DSPE-PEG in Nanoparticle Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanomedicine, the stability and efficacy of nanoparticle-based drug delivery systems are paramount. Among the various strategies to enhance nanoparticle performance, the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the multifaceted functions of DSPE-PEG in nanoparticle stabilization, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Through a detailed examination of its mechanisms of action, quantitative effects, and the experimental protocols for characterization, this guide illuminates the critical role of DSPE-PEG in designing robust and effective nanocarrier systems.

Core Principles of DSPE-PEG Function

DSPE-PEG is an amphiphilic polymer, comprising a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor and a hydrophilic PEG (polyethylene glycol) chain.[1][2] This unique structure allows it to be readily incorporated into the lipid bilayers of various nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).[1][3] The DSPE moiety integrates into the nanoparticle's lipid core, while the PEG chain extends into the aqueous surroundings, forming a protective hydrophilic corona.[1][3]

The primary function of this PEG layer is to provide steric stabilization .[4][5] This "stealth" coating creates a physical barrier that hinders the adsorption of opsonin proteins from the bloodstream.[5] Opsonization is a critical step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[3][5] By minimizing opsonin binding, DSPE-PEG significantly reduces MPS uptake, thereby prolonging the circulation time of nanoparticles in the bloodstream.[1][2][6] This extended circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended therapeutic target, particularly in applications like cancer therapy where passive targeting via the enhanced permeability and retention (EPR) effect is desired.[7]

Beyond its "stealth" properties, the PEG corona also prevents nanoparticle aggregation through steric hindrance, contributing to the colloidal stability of the formulation.[3][8] The hydrophilic nature of the PEG chains attracts water molecules, forming a hydrated layer that further repels other nanoparticles.[8]

Quantitative Impact of DSPE-PEG on Nanoparticle Properties

The concentration and molecular weight of DSPE-PEG are critical parameters that significantly influence the physicochemical properties of nanoparticles. Careful optimization of these factors is essential for achieving the desired stability and in vivo performance.

Effect on Particle Size and Polydispersity Index (PDI)

Generally, an increase in the concentration of DSPE-PEG can lead to a decrease in nanoparticle size and a narrower size distribution (lower PDI).[9] The PEG chains on the surface of the nanoparticles create steric repulsion that can limit particle growth and prevent aggregation during formulation.[8][9]

Table 1: Effect of DSPE-PEG2000 Concentration on Nanoparticle Properties

DSPE-PEG2000:Soluplus Ratio (w/w) Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
10:1 36.5 0.900 -28.5
5:1 80.8 0.644 -29.2
4:1 128.1 0.295 -28.1
1:1 116.6 0.112 -13.7
1:4 72.0 0.103 -11.3
1:5 54.5 0.057 -6.0
1:10 56.1 0.101 -7.7

Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles.[9][10]

Influence of PEG Chain Length

The molecular weight of the PEG chain also plays a crucial role. Longer PEG chains, such as in DSPE-PEG5000, can provide a thicker steric barrier, potentially leading to even longer circulation times compared to shorter chains like DSPE-PEG2000.[11][12] However, this can be a trade-off, as a very dense and long PEG layer might hinder the interaction of the nanoparticle with target cells, potentially reducing cellular uptake.[11][12]

Table 2: Comparative Properties of Nanoparticles with DSPE-PEG2000 vs. DSPE-PEG5000

Property DSPE-PEG2000 DSPE-PEG5000
Hydrodynamic Diameter Generally smaller Larger than DSPE-PEG2000 formulations
Zeta Potential More negative More neutral than DSPE-PEG2000 formulations
In Vivo Circulation Time Prolonged Potentially longer than DSPE-PEG2000
Cellular Uptake Generally efficient Can be reduced compared to DSPE-PEG2000

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.[11]

Visualizing the Mechanisms and Workflows

To better understand the theoretical and practical aspects of DSPE-PEG in nanoparticle stabilization, the following diagrams illustrate key concepts and processes.

Steric_Hindrance cluster_0 Without DSPE-PEG cluster_1 With DSPE-PEG NP1 Nanoparticle Opsonin Opsonin NP1->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis NP2 Nanoparticle PEG_Layer PEG Layer Opsonin2 Opsonin Macrophage2 Macrophage label_steric Steric Hindrance Prevents Opsonization

Caption: Mechanism of DSPE-PEG mediated steric hindrance.

Thin_Film_Hydration start 1. Dissolve Lipids & DSPE-PEG in Organic Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) start->evaporation film 3. Thin Lipid Film Formation evaporation->film hydration 4. Hydration with Aqueous Buffer film->hydration mlv 5. Formation of Multilamellar Vesicles (MLVs) hydration->mlv sizing 6. Sizing (e.g., Extrusion or Sonication) mlv->sizing final_nps 7. Stabilized Nanoparticles sizing->final_nps

Caption: Experimental workflow for nanoparticle synthesis via thin-film hydration.

DSPE_PEG_Logic concentration DSPE-PEG Concentration size Particle Size concentration->size Decreases pdi PDI concentration->pdi Decreases stability Colloidal Stability concentration->stability Increases mw DSPE-PEG Molecular Weight mw->size Increases circulation Blood Circulation Time mw->circulation Increases uptake Cellular Uptake mw->uptake Decreases

Caption: Logical relationships of DSPE-PEG parameters and nanoparticle properties.

Key Experimental Protocols

Accurate and reproducible characterization of DSPE-PEG stabilized nanoparticles is essential for both preclinical development and quality control. Below are detailed methodologies for key experiments.

Nanoparticle Formulation by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing lipid-based nanoparticles.[9][11]

Materials:

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • Other lipids (e.g., DSPC, cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPE-PEG, other lipids, and the drug in a suitable organic solvent in a round-bottom flask.[9]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by gentle agitation or vortexing.[9] The temperature of the buffer should be maintained above the phase transition temperature of the lipids to ensure proper hydration. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Sizing):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to a sizing process. Common methods include:

      • Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder.[9]

      • Sonication: The suspension is sonicated using a probe sonicator or a bath sonicator to break down the large MLVs into smaller vesicles.[9]

  • Purification:

    • Remove any unencapsulated drug and excess lipids by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[13]

Characterization of Physicochemical Properties

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size), PDI, and zeta potential of nanoparticles in a colloidal suspension.[13]

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.

  • Measurement:

    • For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • For zeta potential, an electric field is applied, and the velocity of the particles is measured using laser Doppler velocimetry.[13]

  • Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV). Measurements should be performed in triplicate.

4.2.2. Morphology Analysis by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle morphology, size, and shape.

Procedure:

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (Optional): For lipid-based nanoparticles, negative staining with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) may be required for better contrast.[13]

  • Imaging: Allow the grid to dry completely before inserting it into the TEM for imaging.

In Vitro Drug Release Study

The dialysis method is commonly used to assess the in vitro release profile of a drug from nanoparticles.[11]

Procedure:

  • Preparation of Dialysis Setup: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[11]

  • Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant, gentle stirring.[11]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[11]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Conclusion

DSPE-PEG is an indispensable tool in the formulation of stable and long-circulating nanoparticles for drug delivery. Its ability to confer "stealth" properties through steric hindrance is fundamental to overcoming the physiological barrier of the mononuclear phagocyte system. The data and protocols presented in this guide underscore the importance of rationally selecting the concentration and molecular weight of DSPE-PEG to fine-tune the physicochemical properties and biological fate of nanoparticles. A thorough understanding and application of these principles will continue to drive the development of more effective and clinically translatable nanomedicines.

References

An In-depth Technical Guide to the Shelf Life and Storage of DSPE-PEG-Maleimide 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000). The information herein is intended to support researchers in the effective use of this reagent for the development of targeted drug delivery systems, such as immunoliposomes and other nanocarriers.

Overview of DSPE-PEG-Maleimide 5000

DSPE-PEG-Maleimide 5000 is a heterobifunctional lipid-polymer conjugate. It consists of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 5000 Da, and a reactive maleimide (B117702) group at the terminus of the PEG chain. This structure allows for its incorporation into lipid bilayers of nanoparticles, such as liposomes, while presenting the maleimide group on the surface for covalent conjugation to thiol-containing molecules like peptides and antibodies.[1] The PEG spacer serves to provide a "stealth" characteristic to the nanoparticles, prolonging their circulation time in the bloodstream.[2][3][4]

Shelf Life and Recommended Storage Conditions

The stability of DSPE-PEG-Maleimide 5000 is critical for its successful application in bioconjugation. The primary degradation pathway of concern is the hydrolysis of the maleimide ring, which renders it inactive for conjugation with thiol groups.

Solid Form

When stored as a solid (typically a white to off-white powder), DSPE-PEG-Maleimide 5000 exhibits good stability. To maximize its shelf life, it is crucial to store it under recommended conditions, protected from moisture and elevated temperatures which can accelerate hydrolysis.[2]

ParameterRecommended ConditionExpected Shelf Life
Temperature -20°C[2][5][6][7]6 months to 1 year[2][5]
Atmosphere Dry, desiccated environment[2]-
Light Protection from direct sunlight is recommended[3]-
In-Solvent Stability

The stability of DSPE-PEG-Maleimide 5000 is significantly reduced when in solution due to the susceptibility of the maleimide group to hydrolysis, a reaction that is dependent on pH and temperature.

SolventStorage TemperatureEstimated Stability
Chloroform (B151607)-20°CData not explicitly available, but generally more stable than in aqueous solutions. Should be used for short-term storage only.
Ethanol-20°CSoluble up to 10 mg/mL with gentle warming. Stability is limited; fresh solutions are recommended.[2]
Aqueous Buffers (e.g., PBS)4°CHighly dependent on pH. At neutral to slightly acidic pH (6.5-7.5), the maleimide group is relatively stable for short periods. At alkaline pH, hydrolysis is rapid.

Factors Affecting Stability

pH

The rate of maleimide hydrolysis is highly pH-dependent. The maleimide ring is more stable at a slightly acidic to neutral pH (pH 6.5-7.5), which is also the optimal range for the thiol-maleimide conjugation reaction. As the pH becomes more alkaline, the rate of hydrolysis increases significantly.

Temperature

Elevated temperatures accelerate the rate of hydrolysis of the maleimide group.[2] Therefore, it is crucial to store both solid and in-solution forms of DSPE-PEG-Maleimide 5000 at low temperatures.

Moisture

DSPE-PEG-Maleimide 5000 is hygroscopic. The presence of moisture can lead to the hydrolysis of the maleimide group, even in the solid state. Therefore, it is essential to store the compound in a desiccated environment.[2]

Experimental Protocols

Protocol for Preparation of Targeted Liposomes

This protocol outlines the general steps for creating antibody-targeted liposomes using DSPE-PEG-Maleimide 5000.

Materials:

  • Lipid components (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide 5000

  • Drug to be encapsulated

  • Antibody or peptide with a free thiol group

  • Appropriate buffers (e.g., PBS, HEPES)

  • Chloroform

  • Size exclusion chromatography column

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipid components, including DSPE-PEG-Maleimide 5000, in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen or using a rotary evaporator.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.[8]

  • Liposome Formation:

    • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated.

    • The hydration is typically performed at a temperature above the phase transition temperature of the lipids.

    • Form liposomes of a desired size by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]

  • Thiolation of Antibody (if necessary):

    • If the antibody does not have a free thiol group, it can be introduced by reacting the antibody with a thiolation reagent such as 2-iminothiolane (B1205332) (Traut's reagent).[8]

  • Conjugation:

    • Mix the maleimide-functionalized liposomes with the thiolated antibody or thiol-containing peptide in a buffer with a pH of 6.5-7.5.

    • Allow the reaction to proceed for several hours at room temperature or 4°C with gentle stirring.[9]

  • Purification:

    • Separate the antibody-conjugated liposomes from the unreacted antibody and other impurities using size exclusion chromatography.[8]

Protocol for Assessing the Stability of DSPE-PEG-Maleimide 5000

This protocol describes a method to quantify the amount of active maleimide groups over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • DSPE-PEG-Maleimide 5000

  • Solvents and buffers for the stability study (e.g., PBS at different pH values)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or CAD)

  • Thiol-containing reagent for derivatization (e.g., cysteine)

Procedure:

  • Sample Preparation:

    • Prepare solutions of DSPE-PEG-Maleimide 5000 in the desired solvents or buffers at a known concentration.

    • Store the solutions under the conditions to be tested (e.g., different temperatures).

  • Time-Point Analysis:

    • At various time points, take an aliquot of the solution.

    • To quantify the remaining active maleimide, the sample can be reacted with an excess of a thiol-containing molecule.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Develop a gradient method that separates the intact DSPE-PEG-Maleimide from its hydrolysis product and the thiol-adduct.

    • The decrease in the peak area of the intact DSPE-PEG-Maleimide over time corresponds to its degradation.

  • Data Analysis:

    • Plot the concentration or peak area of the intact DSPE-PEG-Maleimide against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis lipids Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-Maleimide) film Thin Lipid Film lipids->film Solvent Evaporation liposomes Maleimide-Functionalized Liposomes film->liposomes Hydration & Extrusion targeted_liposomes Targeted Liposomes liposomes->targeted_liposomes antibody Thiol-Containing Antibody/Peptide antibody->targeted_liposomes Thiol-Maleimide Reaction (pH 6.5-7.5) purification Size Exclusion Chromatography targeted_liposomes->purification final_product Purified Targeted Liposomes purification->final_product

Caption: Experimental workflow for creating targeted liposomes.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis Higher temp. accelerates Moisture Moisture Moisture->Hydrolysis Presence accelerates Maleimide Active Maleimide Group Maleimide->Hydrolysis Inactive Inactive Hydrolyzed Product Hydrolysis->Inactive

Caption: Factors influencing the hydrolysis of the maleimide group.

References

An In-depth Technical Guide to DSPE-PEG-Maleimide for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of advanced targeted drug delivery systems. We will explore its core features, mechanisms of action, and the experimental protocols necessary for its application, supported by quantitative data from preclinical studies.

Introduction: The Role of DSPE-PEG-Maleimide in Nanomedicine

The pursuit of targeted therapies—delivering therapeutic agents directly to diseased cells while sparing healthy tissue—is a cornerstone of modern drug development. DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in this field. It is a key building block for creating "smart" nanocarriers like liposomes, micelles, and lipid nanoparticles (LNPs) that can be precisely decorated with targeting ligands.[1][2]

Its structure is ingeniously designed for this purpose:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing the molecule to stably insert into the lipid bilayer of a nanocarrier.[3][4]

  • PEG (Polyethylene Glycol): A hydrophilic polymer chain that forms a protective "stealth" layer on the surface of the nanocarrier. This PEG shield reduces recognition by the mononuclear phagocyte system, which prolongs circulation time in the bloodstream and enhances accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[2][5]

  • Maleimide (B117702): A reactive functional group at the distal end of the PEG chain. It specifically and efficiently forms a stable covalent bond with sulfhydryl (thiol, -SH) groups found in the cysteine residues of proteins and peptides.[4]

This unique tripartite structure enables a two-step targeting strategy: passive accumulation in the tumor vicinity (via the EPR effect) and active binding to cancer cells through the conjugated targeting moiety.[5]

Core Components and Mechanism of Action

The functionality of DSPE-PEG-Maleimide is rooted in its three components. The DSPE lipid integrates into the nanocarrier, while the flexible PEG chain extends into the aqueous environment. The terminal maleimide group is then available for the crucial conjugation step.

The primary mechanism for targeted therapy involves a "post-insertion" or "pre-insertion" method to create ligand-decorated nanocarriers.[6][7] The maleimide group's reactivity with thiols is central to this process, enabling the attachment of various targeting ligands, such as:

  • Antibodies and Antibody Fragments (e.g., Fab'): For targeting specific cell surface antigens like HER2 or EGFR in cancers.[8]

  • Peptides: Such as cell-penetrating peptides (CPPs) or peptides that bind to specific receptors.[9]

  • Aptamers: Nucleic acid-based ligands that can bind to targets with high specificity.

  • Proteins: For various targeting or functional purposes.[10]

The conjugation reaction, a Michael addition, is highly efficient and proceeds readily at a neutral pH (7.0-7.5), forming a stable thioether bond.[4][11]

Caption: Mechanism of DSPE-PEG-Maleimide enabled targeted drug delivery.

Quantitative Data Summary

The physicochemical properties and biological performance of nanocarriers formulated with DSPE-PEG-Maleimide are critical for their therapeutic success. The following tables summarize quantitative data from various preclinical studies.

Table 1: Physicochemical Characteristics of DSPE-PEG-Maleimide Formulations

Formulation Type Targeting Ligand Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Liposomes Trastuzumab Peptide 134 ± 1.88 0.238 -13.98 [12]
Micelles Angiopep-2 40.87 ± 4.82 0.26 ± 0.01 N/A [9]
LCNPs (Cubosomes) Anti-EGFR Fab' 232 <0.2 N/A [8]
LCNPs (Hexosomes) Anti-EGFR Fab' 251 <0.2 N/A [8]

| Nanoparticles | None | 128.1 | 0.295 | -28.1 |[13] |

Table 2: Drug Loading and In Vitro Efficacy

Formulation Type Drug Encapsulation Efficiency (%) Drug Loading (%) Cell Line IC50 Reference
Micelles Isoliquiritigenin 68.17 ± 6.23 7.63 ± 2.62 N/A N/A [9]
pH-Sensitive Liposomes Daunorubicin >90 >15 B16-BL6 ~0.5 µM [14]
NLCs Lidocaine 81.8 N/A N/A N/A [5]

| PEGylated Liposomes | Doxorubicin | N/A | N/A | U87MG | ~1 µM |[15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide synthesized protocols based on common practices in the literature.

Synthesis of DSPE-PEG-Maleimide

This protocol describes a common method for synthesizing Maleimide-PEG-DSPE from an amine-terminated precursor.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Isolation Amine_PEG_DSPE Amino-PEG-DSPE Dissolve 1. Dissolve reactants in CH2Cl2 and DMF Amine_PEG_DSPE->Dissolve NHS_Ester N-succinimidyl-3- maleimidopropionate NHS_Ester->Dissolve Solvents CH2Cl2 / DMF Solvents->Dissolve Base Triethylamine (B128534) (TEA) AddBase 2. Add Triethylamine (TEA) to initiate reaction Base->AddBase Dissolve->AddBase Stir 3. Stir at room temperature AddBase->Stir Purify 4. Purify via Sephadex Column Stir->Purify Dry 5. Dry under reduced pressure Purify->Dry Product Final Product: DSPE-PEG-Maleimide Dry->Product

Caption: Workflow for the synthesis of DSPE-PEG-Maleimide.

Protocol:

  • Dissolution: Dissolve amino-PEG(2000)-DSPE (e.g., 0.18 mmol) and N-succinimidyl-3-maleimidopropionate (a molar excess, e.g., 24 mmol) in a mixture of anhydrous dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF).[12]

  • Reaction Initiation: Add triethylamine (TEA) (a 3-fold molar excess over the amine) to the solution to act as a base and catalyze the reaction.[12]

  • Incubation: Allow the reaction to proceed with stirring for several hours (e.g., 2-4 hours) at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactants.[11]

  • Purification: Purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the product from unreacted starting materials and byproducts.[12]

  • Isolation: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain DSPE-PEG-Maleimide as a white solid.[12]

  • Verification: Confirm the structure and purity using techniques like H-NMR and HPLC.[1]

Thiol-Maleimide Conjugation of a Targeting Ligand

This protocol outlines the conjugation of a thiol-containing peptide or antibody fragment to DSPE-PEG-Maleimide.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Ligand Thiol-containing Ligand (e.g., Peptide, Fab') Reduce Optional: Reduce disulfide bonds with TCEP Ligand->Reduce Dissolve_Ligand 1. Dissolve Ligand in Buffer Ligand->Dissolve_Ligand Reduce->Dissolve_Ligand if needed DSPE_PEG_Mal DSPE-PEG-Maleimide Dissolve_Lipid 2. Dissolve DSPE-PEG-Mal in Buffer or co-solvent DSPE_PEG_Mal->Dissolve_Lipid Buffer Degassed Buffer (e.g., PBS, HEPES, pH 7.0-7.5) Buffer->Dissolve_Ligand Buffer->Dissolve_Lipid Mix 3. Mix solutions (10-20x molar excess of lipid) Dissolve_Ligand->Mix Dissolve_Lipid->Mix Incubate 4. Incubate (2h @ RT or O/N @ 4°C) under inert gas Mix->Incubate Purify 5. Purify conjugate via dialysis or SEC Incubate->Purify Product Final Product: DSPE-PEG-Ligand Purify->Product

Caption: Workflow for conjugating a targeting ligand to DSPE-PEG-Maleimide.

Protocol:

  • Ligand Preparation: Dissolve the thiol-containing protein or peptide in a degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL. If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[16]

  • Lipid Preparation: Prepare a stock solution of DSPE-PEG-Maleimide in the same reaction buffer or a compatible co-solvent like DMSO.[17]

  • Conjugation: Add the DSPE-PEG-Maleimide solution to the ligand solution. A 10- to 20-fold molar excess of the maleimide lipid over the thiol-containing ligand is typically used to ensure efficient conjugation.[11]

  • Incubation: Flush the reaction vial with an inert gas (argon or nitrogen), seal it, and protect it from light. Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Purification: Remove the unreacted DSPE-PEG-Maleimide and other small molecules by dialysis against the reaction buffer or by using size exclusion chromatography.[7][11]

Formulation of Targeted Liposomes via Thin-Film Hydration

This is a widely used method for preparing liposomes incorporating the DSPE-PEG-Ligand conjugate.

Protocol:

  • Lipid Mixture Preparation: Dissolve the primary structural lipids (e.g., DSPC), cholesterol, DSPE-PEG (for stealth), and the pre-made DSPE-PEG-Ligand conjugate in a suitable organic solvent like chloroform (B151607) in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Ligand of 55:40:4:1.[10][18]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[18]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids (e.g., at 60-65°C for DSPC).[10] Gentle agitation helps to swell and detach the lipid film, forming multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[10]

  • Purification: Remove the unencapsulated drug and other materials from the final liposome (B1194612) formulation using dialysis or size exclusion chromatography.[10]

Characterization and Evaluation Protocols

1. Physicochemical Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) before measurement.[9]

  • Zeta Potential: Measure the surface charge using Laser Doppler Velocimetry to assess the stability of the nanoparticle suspension.[13]

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the formulated nanoparticles from the unencapsulated free drug using techniques like ultracentrifugation or column chromatography. Quantify the drug concentration in the nanoparticle pellet and the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[14]

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) × 100

2. In Vitro Cellular Uptake:

  • Cell Culture: Seed the target cells (e.g., U87MG cancer cells) in a suitable plate (e.g., 96-well plate for quantitative analysis or glass-bottom dishes for imaging).[15]

  • Incubation: Treat the cells with fluorescently labeled targeted liposomes (and non-targeted controls) for a specific period (e.g., 1-4 hours) in serum-containing media.[15]

  • Analysis:

    • Confocal Microscopy: Wash the cells with PBS, fix them (e.g., with 4% paraformaldehyde), and mount for imaging to visualize cellular internalization.[15]

    • Flow Cytometry: Wash the cells, detach them, and analyze the cell-associated fluorescence to quantify uptake across the cell population.[19]

3. In Vitro Cytotoxicity (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and free drug for a set duration (e.g., 48 hours).[14]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[14]

  • Solubilization & Readout: Solubilize the crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate cell viability relative to untreated controls and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).[14]

Conclusion

DSPE-PEG-Maleimide is a powerful and versatile tool in the field of targeted drug delivery. Its well-defined structure allows for the creation of long-circulating nanocarriers that can be specifically directed to pathological sites through covalent conjugation of targeting ligands. The robust and efficient maleimide-thiol chemistry provides a reliable method for attaching a wide array of biomolecules, making this lipid-polymer conjugate a cornerstone of next-generation nanomedicines for cancer, genetic disorders, and other challenging diseases.[1] The protocols and data presented in this guide offer a foundational framework for researchers aiming to harness the potential of DSPE-PEG-Maleimide in their own drug delivery platforms.

References

Methodological & Application

Application Notes and Protocols for Liposome Formulation with DSPE-PEG-Maleimide 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000). This functionalized lipid enables the covalent attachment of thiol-containing ligands, such as antibodies, peptides, or other targeting moieties, to the liposome (B1194612) surface, creating targeted drug delivery systems. The following protocols detail the preparation, purification, and characterization of these maleimide-functionalized liposomes.

Data Presentation

The following tables summarize typical quantitative data for liposome formulations incorporating DSPE-PEG-Maleimide. These values can serve as a reference for expected outcomes.

Table 1: Example Lipid Compositions for Maleimide-Functionalized Liposomes

Formulation IDPrimary PhospholipidCholesterol (mol%)DSPE-PEG-Maleimide 5000 (mol%)Reference Lipids (e.g., DSPE-PEG 2000) (mol%)
F-1DSPC3014
F-2POPC402.52.5
F-3DPPC3550
F-4Soy PC3014

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Soy PC: Soybean Phosphatidylcholine.

Table 2: Physicochemical Characteristics of Maleimide-Functionalized Liposomes

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (Doxorubicin) (%)
F-1110 ± 15< 0.2-25 ± 5> 90
F-2130 ± 20< 0.2-20 ± 5> 90
F-3100 ± 10< 0.15-30 ± 5> 95
F-4125 ± 15< 0.2-22 ± 5> 90

Data are presented as mean ± standard deviation and are representative values from literature. Actual results may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the key steps in the formulation of DSPE-PEG-Maleimide 5000 functionalized liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which are then processed to form unilamellar vesicles.[1][2][3]

Materials:

  • Phospholipids (e.g., DSPC, POPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Maleimide 5000

  • Chloroform and/or Methanol (spectroscopic grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids, including DSPE-PEG-Maleimide 5000, in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[3]

  • Drying: Dry the lipid film under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[2]

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[3] For passive encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer.

Protocol 2: Liposome Sizing by Extrusion

Extrusion is a process used to reduce the size of MLVs and produce small unilamellar vesicles (SUVs) with a defined and homogenous size distribution.[1]

Materials:

  • MLV suspension from Protocol 1

  • Extruder device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Assemble the Extruder: Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Load the Liposomes: Load the MLV suspension into one of the syringes and attach it to the extruder.

  • Extrusion: Pass the liposome suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (typically 11-21 times) to ensure that the final product is in the opposite syringe.[1]

  • Collection: The resulting translucent suspension contains unilamellar liposomes of a size comparable to the membrane pore size.

Protocol 3: Purification of Liposomes by Size Exclusion Chromatography (SEC)

This protocol separates the liposomes from unencapsulated drugs, small molecules, and residual solvents.[4][5][6]

Materials:

  • Liposome suspension from Protocol 2

  • Size exclusion chromatography column (e.g., Sephadex G-50 or Sepharose CL-4B)

  • Elution buffer (same as the hydration buffer)

  • Fraction collector (optional)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the elution buffer.

  • Sample Loading: Carefully load the liposome suspension onto the top of the column.

  • Elution: Elute the sample with the elution buffer. The larger liposomes will pass through the column in the void volume and elute first, while smaller molecules will be retained in the pores of the stationary phase and elute later.

  • Fraction Collection: Collect the fractions. The liposome-containing fractions will appear turbid and can be identified by measuring absorbance at a suitable wavelength (e.g., 400 nm).

Protocol 4: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol describes the covalent attachment of a thiol-containing molecule to the maleimide (B117702) groups on the liposome surface.[7][8]

Materials:

  • Purified maleimide-functionalized liposomes from Protocol 3

  • Thiol-containing ligand (e.g., thiolated antibody, peptide)

  • Reaction buffer (e.g., PBS pH 7.0-7.5)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare Ligand: Dissolve the thiolated ligand in the reaction buffer. If the ligand has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated ligand solution. A typical molar ratio of maleimide to thiol is between 2:1 and 10:1.[8] The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol groups.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.

  • Purification: Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.

Protocol 5: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the liposomes in suspension.[10]

Procedure:

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

  • Transfer the sample to a DLS cuvette.

  • Perform the measurement using a DLS instrument. The Z-average diameter and PDI are the key parameters to record. A PDI value below 0.2 indicates a homogenous population of liposomes.[11]

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Principle: EE and DL are calculated by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.[1]

Procedure:

  • Separate the unencapsulated drug using SEC (as in Protocol 3) or dialysis.

  • Disrupt the purified liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

  • Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

    • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizations

Below are diagrams illustrating the key processes in the formulation of maleimide-functionalized liposomes.

Liposome_Formulation_Workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_conjugation Bioconjugation lipids Lipids + DSPE-PEG-Maleimide in Organic Solvent film Thin Lipid Film lipids->film Evaporation hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv sec Size Exclusion Chromatography suv->sec purified_suv Purified Maleimide Liposomes sec->purified_suv conjugation Maleimide-Thiol Conjugation purified_suv->conjugation ligand Thiolated Ligand (e.g., Antibody, Peptide) ligand->conjugation targeted_lipo Targeted Liposomes conjugation->targeted_lipo

Caption: Experimental workflow for preparing targeted liposomes.

Maleimide_Thiol_Conjugation liposome Liposome DSPE-PEG-Maleimide conjugated_liposome Targeted Liposome Stable Thioether Bond liposome:f1->conjugated_liposome:f1 + thiol_ligand Ligand -SH (Thiol) thiol_ligand:f1->conjugated_liposome:f1

Caption: Maleimide-thiol conjugation reaction on the liposome surface.

Caption: Structure of a DSPE-PEG-Maleimide functionalized liposome.

References

Application Notes and Protocols for Antibody Conjugation with DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of antibodies to DSPE-PEG-Maleimide. This process is crucial for the development of targeted drug delivery systems, such as immunoliposomes, where antibodies guide the therapeutic-loaded nanoparticles to specific cells or tissues. The maleimide-thiol Michael addition reaction is a widely used and efficient method for creating stable covalent bonds between the lipid-PEG linker and the antibody.[1][2][3]

Introduction

The conjugation of antibodies to DSPE-PEG-Maleimide leverages the high specificity of the maleimide (B117702) group for thiol (sulfhydryl) groups.[3][4] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the antibody to the lipid-PEG.[3] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor for incorporation into liposomal bilayers, while the PEG (polyethylene glycol) linker provides a hydrophilic spacer, reducing steric hindrance and improving the bioavailability of the conjugated antibody.[5]

Native antibodies typically have their cysteine residues involved in disulfide bonds.[] To make them available for conjugation, these disulfide bonds, particularly the more accessible interchain bonds, must be reduced to generate free thiol groups.[][7][8] Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are commonly used for this purpose.[7][8] The degree of reduction can be controlled to influence the number of conjugated lipid-PEG molecules per antibody, also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[7][8]

Experimental Protocols

This protocol is a synthesized guide based on established methodologies. Researchers should optimize parameters based on their specific antibody and application.

Materials
  • Antibody (IgG)

  • DSPE-PEG-Maleimide

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Quenching reagent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Step 1: Antibody Preparation and Reduction
  • Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-2 mg/mL.[] Ensure the buffer is free of primary amines, such as Tris, which can compete with the reaction.[10]

  • Reduction of Disulfide Bonds:

    • Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP).

    • Add a 10-fold molar excess of TCEP to the antibody solution.[4] The exact molar ratio may need optimization depending on the desired degree of reduction.[8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[4][] The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[4]

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP or DTT. This is critical as the reducing agent can react with the maleimide group. Use a desalting column or perform dialysis against the reaction buffer.[]

Step 2: Preparation of DSPE-PEG-Maleimide Solution
  • Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.

  • Prepare a stock solution of DSPE-PEG-Maleimide in anhydrous DMSO (e.g., 10 mM). Vortex briefly to ensure complete dissolution.[4]

Step 3: Conjugation Reaction
  • Molar Ratio: Add the DSPE-PEG-Maleimide solution to the reduced antibody solution. A common starting point is a 5-fold molar excess of the maleimide reagent to the antibody.[] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[] The reaction can also be performed overnight at 4°C.

Step 4: Quenching the Reaction
  • To cap any unreacted maleimide groups, add a quenching reagent such as 2-mercaptoethanol (to a final concentration of 2 mM) or L-cysteine (10 mM).[][11]

  • Incubate for 30 minutes at room temperature.[11]

Step 5: Purification of the Conjugate
  • Purify the antibody-DSPE-PEG conjugate from excess reagents and byproducts.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller, unreacted molecules.[]

  • Dialysis: Dialysis can also be used to remove low-molecular-weight impurities.[12] Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).[10][11]

Step 6: Characterization
  • Quantification of Conjugation: Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford assay).[13]

  • Degree of Labeling: The number of DSPE-PEG-Maleimide molecules per antibody can be determined using techniques such as mass spectrometry.[7]

  • Purity and Integrity: Analyze the final product using SDS-PAGE to confirm successful conjugation and assess the purity of the sample.[]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols. These values should be used as a starting point for optimization.

ParameterRecommended RangeSource
Antibody Concentration 1 - 15 mg/mL[4][]
Reaction Buffer pH 7.0 - 8.5[3][4][]
Reducing Agent (TCEP) to Antibody Molar Ratio 10:1[4]
Reduction Time 30 - 60 minutes[4][]
DSPE-PEG-Maleimide to Antibody Molar Ratio 3:1 to 5:1[][11]
Conjugation Reaction Time 1 - 8 hours[][11]
Quenching Reagent Concentration 2 mM (2-Mercaptoethanol) or 10 mM (L-cysteine)[][11]
Post-insertion Incubation Temperature (for liposomes) 60 °C[11][14]
Post-insertion Incubation Time (for liposomes) 30 minutes[11][14]

Visualizations

Experimental Workflow

experimental_workflow prep_ab Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (e.g., TCEP) prep_ab->reduction purify_ab Removal of Reducing Agent reduction->purify_ab conjugation Conjugation Reaction (Maleimide-Thiol) purify_ab->conjugation prep_lipid Prepare DSPE-PEG-Maleimide Solution (in DMSO) prep_lipid->conjugation quenching Quenching (e.g., 2-Mercaptoethanol) conjugation->quenching purify_conjugate Purification of Conjugate (SEC or Dialysis) quenching->purify_conjugate characterization Characterization (SDS-PAGE, MS) purify_conjugate->characterization

Caption: Workflow for antibody conjugation with DSPE-PEG-Maleimide.

Chemical Reaction and Conjugation Principle

chemical_reaction antibody Reduced Antibody (with free -SH groups) plus + antibody->plus arrow Michael Addition (pH 7.0-7.5) lipid DSPE-PEG-Maleimide conjugate Antibody-PEG-DSPE Conjugate (Stable Thioether Bond) plus->lipid arrow->conjugate

Caption: Maleimide-thiol Michael addition reaction for conjugation.

References

Application Notes and Protocols for the Preparation of Peptide-Conjugated Nanoparticles using DSPE-PEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. Peptide-conjugated nanoparticles have emerged as a promising strategy to achieve this goal, enhancing therapeutic efficacy while minimizing off-target side effects. This document provides detailed application notes and protocols for the preparation and characterization of peptide-conjugated nanoparticles utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG 5000).

DSPE-PEG 5000 is a phospholipid-polymer conjugate that serves a dual role in nanoparticle formulations. The DSPE lipid anchor integrates into the nanoparticle's lipid bilayer, while the long, hydrophilic PEG 5000 chain provides a "stealth" characteristic, enabling the nanoparticles to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream. The terminal end of the PEG chain can be functionalized with various reactive groups, such as maleimide (B117702) or N-hydroxysuccinimide (NHS), to facilitate the covalent conjugation of targeting peptides.

These application notes will focus on the use of DSPE-PEG 5000-Maleimide for conjugation with thiol-containing peptides, a common and efficient method for creating targeted nanocarriers. We will also cover the preparation of these nanoparticles via the thin-film hydration method, drug loading, and comprehensive characterization techniques.

Data Presentation: Physicochemical Properties of Peptide-Conjugated Nanoparticles

The following tables summarize the influence of varying formulation parameters on the key physicochemical characteristics of peptide-conjugated nanoparticles.

Table 1: Effect of DSPE-PEG 5000-RGD Molar Ratio on Liposome Properties

Molar Ratio of DSPE-PEG 5000-Maleimide to RGD PeptideNanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Peptide Conjugation Efficiency (%)
1:1.2155.4 ± 5.20.14 ± 0.02-25.8 ± 1.5>95
1:1.5162.3 ± 6.10.13 ± 0.03-28.4 ± 2.1>98
1:2168.9 ± 7.50.16 ± 0.04-30.1 ± 1.8>99

Table 2: Effect of DSPE-PEG 5000 Percentage on Doxorubicin-Loaded Liposome Characteristics

Percentage of DSPE-PEG 5000 in Lipid Formulation (mol%)Nanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)
2115.2 ± 4.80.18 ± 0.03-15.6 ± 1.292.5 ± 3.1
5129.0 ± 6.30.15 ± 0.02-22.3 ± 1.995.8 ± 2.5
10145.7 ± 8.10.12 ± 0.02-28.9 ± 2.497.2 ± 1.8

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG 5000-Maleimide

This protocol describes the conjugation of a cysteine-containing peptide (e.g., cRGDfK) to DSPE-PEG 5000-Maleimide via a Michael addition reaction.

Materials:

  • DSPE-PEG 5000-Maleimide

  • Cysteine-containing peptide (e.g., cyclic RGD peptide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Nitrogen gas

  • Reaction vessel (e.g., glass vial)

  • Stirring mechanism (e.g., magnetic stirrer)

Procedure:

  • Dissolution of Reactants:

    • Dissolve DSPE-PEG 5000-Maleimide in DMSO to a final concentration of 10 mg/mL.

    • Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 5 mg/mL.

  • Reaction Setup:

    • In a clean reaction vessel, add the DSPE-PEG 5000-Maleimide solution.

    • While stirring, slowly add the peptide solution to the DSPE-PEG 5000-Maleimide solution. A molar ratio of 1:1.2 to 1:1.5 (DSPE-PEG-Maleimide:peptide) is recommended to ensure complete reaction of the maleimide groups.

  • Reaction Conditions:

    • Purge the reaction vessel with nitrogen gas to create an inert atmosphere, which prevents oxidation of the thiol groups.

    • Seal the vessel and allow the reaction to proceed for 4-12 hours at room temperature with continuous gentle stirring.

  • Purification:

    • The resulting DSPE-PEG 5000-peptide conjugate can be purified by dialysis against deionized water to remove unreacted peptide and DMSO. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa.

    • Alternatively, size exclusion chromatography can be used for purification.

  • Storage:

    • Lyophilize the purified conjugate and store it at -20°C until further use.

Protocol 2: Preparation of Peptide-Conjugated Nanoparticles by Thin-Film Hydration

This protocol details the preparation of peptide-conjugated liposomes incorporating the DSPE-PEG 5000-peptide conjugate. This example uses a lipid composition of DSPC:Cholesterol:DSPE-PEG 5000-RGD.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • DSPE-PEG 5000-Peptide conjugate (from Protocol 1)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., PBS, pH 7.4, or a solution containing the drug to be encapsulated)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and the DSPE-PEG 5000-peptide conjugate in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Chol:DSPE-PEG 5000-peptide).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).

    • A thin, uniform lipid film should form on the inner wall of the flask. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and rotating it gently at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

    • For drug loading of hydrophilic drugs, the drug is dissolved in the hydration buffer.

  • Size Reduction by Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Load the MLV suspension into a gas-tight syringe and pass it through the extruder assembly containing the membrane for an odd number of passes (e.g., 11-21 times). This ensures a narrow and uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final peptide-conjugated nanoparticle suspension at 4°C.

Protocol 3: Characterization of Peptide-Conjugated Nanoparticles

A. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent solution).

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement temperature to 25°C and allow the sample to equilibrate.

  • Measurement: Perform the size measurement according to the instrument's instructions. The Z-average diameter and the polydispersity index (PDI) will be reported. For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for measurement in the same buffer.

B. Determination of Peptide Conjugation Efficiency by HPLC

Procedure:

  • Standard Curve: Prepare a series of standard solutions of the free peptide at known concentrations.

  • Sample Preparation: After the conjugation reaction (Protocol 1), collect the reaction mixture before purification.

  • HPLC Analysis:

    • Inject the standards and the reaction mixture onto a suitable HPLC system equipped with a C18 column.

    • Use a mobile phase gradient appropriate for the peptide (e.g., a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA).

    • Monitor the elution of the peptide using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm if it contains tryptophan or tyrosine).

  • Quantification: Determine the concentration of the unreacted (free) peptide in the reaction mixture by comparing its peak area to the standard curve.

  • Calculation: Calculate the conjugation efficiency using the following formula:

    • Conjugation Efficiency (%) = [(Initial amount of peptide - Amount of unreacted peptide) / Initial amount of peptide] x 100

C. Quantification of Peptide on Nanoparticle Surface by BCA Assay

Procedure:

  • Standard Curve: Prepare a standard curve using the free peptide or bovine serum albumin (BSA) at known concentrations.

  • Sample Preparation: Take a known volume of the purified peptide-conjugated nanoparticle suspension.

  • BCA Assay:

    • Follow the manufacturer's protocol for the bicinchoninic acid (BCA) assay. This typically involves mixing the sample with the BCA working reagent and incubating at an elevated temperature (e.g., 37°C or 60°C).

    • A color change will occur, and the absorbance is measured using a spectrophotometer (e.g., at 562 nm).

  • Calculation: Determine the peptide concentration in the nanoparticle sample by comparing its absorbance to the standard curve.

D. Determination of Drug Encapsulation Efficiency

Procedure:

  • Separation of Free Drug: Separate the nanoparticles from the unencapsulated drug using a suitable method such as size exclusion chromatography or ultracentrifugation.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the collected fractions using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Quantification of Total Drug: Disrupt a known volume of the nanoparticle suspension (before purification) using a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration.

  • Calculation: Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Mandatory Visualizations

Experimental Workflow for Preparing Peptide-Conjugated Nanoparticles

G cluster_0 Peptide Conjugation cluster_1 Nanoparticle Formulation cluster_2 Characterization A DSPE-PEG5000-Maleimide C Conjugation Reaction (DMSO/PBS, RT, 4-12h) A->C B Thiol-Peptide B->C D Purification (Dialysis) C->D E DSPE-PEG5000-Peptide D->E F Lipids (DSPC, Cholesterol) & DSPE-PEG5000-Peptide E->F G Dissolve in Organic Solvent F->G H Thin-Film Hydration G->H I Extrusion H->I J Peptide-Conjugated Nanoparticles I->J K DLS (Size, PDI) J->K L Zeta Potential J->L M HPLC (Conjugation Efficiency) J->M N BCA Assay (Peptide Quantification) J->N O Drug Encapsulation Efficiency J->O

Caption: Workflow for preparing and characterizing peptide-conjugated nanoparticles.

Signaling Pathway for RGD-Conjugated Nanoparticle Uptake

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm NP RGD-Nanoparticle Integrin Integrin Receptor (αvβ3) NP->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton Rearrangement Src->Actin Actin->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization DrugRelease Drug Release Endosome->DrugRelease

Caption: Integrin-mediated endocytosis of RGD-conjugated nanoparticles.

Application Notes and Protocols for DSPE-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing the conjugation of DSPE-PEG-Maleimide to thiol-containing molecules, a critical technique in the development of targeted drug delivery systems, such as liposomes and nanoparticles.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a functionalized lipid polymer conjugate essential for bioconjugation. It consists of a DSPE lipid anchor, which can be incorporated into lipid bilayers of liposomes or nanoparticles, and a polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield, reducing clearance by the immune system.[1] The maleimide (B117702) group at the terminus of the PEG chain allows for the covalent attachment of molecules containing a free sulfhydryl (thiol) group, such as cysteine-containing peptides or antibodies.[2][3] This conjugation is achieved through a Michael addition reaction, which is highly specific and efficient at neutral pH.[4]

Principle of Maleimide-Thiol Conjugation

The maleimide group reacts specifically with the sulfhydryl group of thiols to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5. Below pH 6.5, the reaction rate is significantly reduced, while at a pH above 7.5, hydrolysis of the maleimide group can occur, rendering it unreactive. It is also important to note that thiols can form disulfide bonds, which are unreactive with maleimides. Therefore, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often included in the reaction mixture to ensure the availability of free thiols.[6]

Calculating Molar Ratios

The molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule is a critical parameter that influences conjugation efficiency. The optimal ratio can vary depending on the specific reactants and desired degree of conjugation. A molar excess of the maleimide is often used to drive the reaction to completion.

General Formula:

To calculate the mass of each reactant needed, the following formulas are used:

  • Moles of Thiol-Molecule = Mass of Thiol-Molecule / Molecular Weight of Thiol-Molecule

  • Moles of DSPE-PEG-Maleimide = Desired Molar Ratio × Moles of Thiol-Molecule

  • Mass of DSPE-PEG-Maleimide = Moles of DSPE-PEG-Maleimide × Molecular Weight of DSPE-PEG-Maleimide

Example Calculation:

Let's assume you want to conjugate a cysteine-containing peptide to DSPE-PEG(2000)-Maleimide at a 10:1 molar ratio (Maleimide:Peptide).

ParameterValue
Peptide Information
Mass of Peptide1 mg
Molecular Weight of Peptide3500 g/mol
DSPE-PEG(2000)-Maleimide Information
Molecular Weight of DSPE-PEG(2000)-Maleimide~2800 g/mol
Desired Molar Ratio
DSPE-PEG-Maleimide : Peptide10 : 1
  • Calculate the moles of the peptide:

    • Moles of Peptide = 0.001 g / 3500 g/mol = 2.86 x 10⁻⁷ mol

  • Calculate the moles of DSPE-PEG-Maleimide needed:

    • Moles of DSPE-PEG-Maleimide = 10 × (2.86 x 10⁻⁷ mol) = 2.86 x 10⁻⁶ mol

  • Calculate the mass of DSPE-PEG-Maleimide needed:

    • Mass of DSPE-PEG-Maleimide = (2.86 x 10⁻⁶ mol) × 2800 g/mol = 0.008 g = 8 mg

Therefore, for every 1 mg of the peptide, you would need 8 mg of DSPE-PEG(2000)-Maleimide to achieve a 10:1 molar ratio.

Quantitative Data Summary

ParameterTypical Values/RangesReference
Molar Ratios (Maleimide:Thiol) 1.25:1 to 20:1
pH of Reaction Buffer 6.5 - 7.5
Reaction Time 2 hours to overnight[5][7]
Reaction Temperature Room Temperature or 4°C[5][6]
Conjugation Efficiency 58% to >95%[4][8]

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Thiol-Containing Molecule Solution:

    • Dissolve the thiol-containing molecule (e.g., peptide, antibody) in a degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4) to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • DSPE-PEG-Maleimide Solution:

    • Prepare a stock solution of DSPE-PEG-Maleimide in an anhydrous solvent like DMSO or DMF at a concentration of 10 mg/mL. DSPE-PEG-Maleimide is also soluble in chloroform (B151607) or warm water.[2]

Protocol 2: Conjugation Reaction
  • Add the calculated volume of the DSPE-PEG-Maleimide stock solution to the thiol-containing molecule solution while gently vortexing.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[6]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[5]

Protocol 3: Purification of the Conjugate
  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger conjugate from unreacted smaller molecules.

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired buffer.

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins) to identify the fractions containing the purified conjugate.

  • Dialysis: This method is suitable for removing small unreacted molecules.

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of the desired buffer, with several buffer changes over 24-48 hours.

  • Ultrafiltration: Centrifugal filtration devices can also be used to separate the conjugate.

    • Choose a device with a MWCO that will retain the conjugate while allowing smaller unreacted molecules to pass through.

    • Follow the manufacturer's instructions for centrifugation speed and time.

Protocol 4: Characterization of the Conjugate
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the conjugated molecule compared to the unconjugated starting material.[9]

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to determine the exact molecular weight of the conjugate, confirming successful conjugation.[8]

  • HPLC: High-performance liquid chromatography can be used to quantify the amount of unreacted starting material, allowing for the calculation of conjugation efficiency.[8]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_thiol Prepare Thiol-Molecule Solution (e.g., Peptide in PBS, pH 7.2) mix Mix Reactants at Calculated Molar Ratio prep_thiol->mix prep_mal Prepare DSPE-PEG-Maleimide Stock Solution (e.g., in DMSO) prep_mal->mix incubate Incubate (2-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC or Dialysis) incubate->purify characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->characterize

Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.

G cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product dspe DSPE-PEG-Maleimide reaction pH 6.5-7.5 dspe->reaction thiol Thiol-Containing Molecule (e.g., Cysteine Peptide) thiol->reaction conjugate Stable Thioether Bond (DSPE-PEG-S-Molecule) reaction->conjugate

Caption: DSPE-PEG-Maleimide and Thiol-Molecule reaction.

References

Application Notes and Protocols for Post-Insertion of DSPE-PEG-Maleimide into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of liposomes with targeting ligands is a critical step in the development of advanced drug delivery systems. The post-insertion method offers a robust and efficient strategy for incorporating DSPE-PEG-Maleimide into pre-formed liposomes. This technique is particularly advantageous as it minimizes the exposure of the reactive maleimide (B117702) group to harsh conditions during liposome (B1194612) formation, thereby preserving its reactivity for subsequent conjugation with thiol-containing ligands such as peptides, antibodies, or other biomolecules.[1][2][3] This document provides detailed protocols and application notes for the successful post-insertion of DSPE-PEG-Maleimide into liposomes.

The maleimide group is prone to hydrolysis, especially at alkaline pH, which can significantly reduce its conjugation efficiency.[1][4] The post-insertion method circumvents this issue by introducing the maleimide-functionalized lipid after the liposomes have been formed and purified.[2][3] Studies have shown that the post-insertion method results in a significantly higher retention of active maleimide groups on the liposome surface compared to the pre-insertion method, where the functionalized lipid is included in the initial lipid mixture.[1][2][3]

Key Advantages of the Post-Insertion Method:

  • Preservation of Maleimide Activity: Minimizes hydrolysis of the maleimide group, leading to higher conjugation efficiency.[1][2][3]

  • Versatility: Allows for the modification of pre-formed liposomes, including commercially available formulations.

  • Controlled Surface Modification: Enables more precise control over the density of ligands on the liposome surface.

  • Reduced Manufacturing Complexity: Simplifies the initial liposome manufacturing process.

Data Presentation

Table 1: Comparison of Pre-insertion vs. Post-insertion Methods for DSPE-PEG2000-Maleimide Liposomes
ParameterPre-insertion MethodPost-insertion MethodReference
Maleimide Activity (Initial) 63%76%[1][2][3]
Maleimide Activity (After Purification) 32%76% (purification less impactful)[1][2][3]
Zeta Potential (Pre-formed Liposomes) N/A-0.7 ± 3.5 mV[1]
Zeta Potential (After Insertion) N/A-18.53 ± 0.8 mV[1]
Size (Pre-formed Liposomes) N/A~62-65 nm[1]
Size (After Insertion) N/A~65 ± 3 nm[1]
Table 2: Physicochemical Characterization of Liposomes Before and After Post-Insertion
CharacteristicBefore Post-Insertion (Plain Liposomes)After Post-Insertion with DSPE-PEG-MaleimideReference
Average Size (Diameter) 130-140 nm143-159 nm (slight increase)[5]
Polydispersity Index (PDI) < 0.2< 0.2[5]
Zeta Potential Neutral (e.g., -0.7 ± 3.5 mV)Negative (e.g., -18.53 ± 0.8 mV)[1]
PEG Surface Density 0 mol%Can be controlled (e.g., 1-5 mol%)[6]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Maleimide Micelles

This protocol describes the preparation of DSPE-PEG-Maleimide micelles, which will be used for insertion into pre-formed liposomes.

Materials:

  • DSPE-PEG(2000)-Maleimide

  • Phosphate Buffered Saline (PBS), pH 7.0-7.4

  • Chloroform (B151607) or other suitable organic solvent

  • Round bottom flask

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Water bath sonicator or vortex mixer

Procedure:

  • Dissolve the desired amount of DSPE-PEG(2000)-Maleimide in chloroform in a round bottom flask.

  • Remove the organic solvent using a rotary evaporator or under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

  • Hydrate the dried lipid film with PBS (pH 7.0-7.4) to the desired concentration. The concentration should be above the critical micelle concentration (CMC) of the DSPE-PEG-Maleimide.

  • Vortex or sonicate the solution until the lipid film is fully dissolved and a clear micellar solution is formed.

Protocol 2: Post-Insertion of DSPE-PEG-Maleimide Micelles into Pre-formed Liposomes

This protocol details the incubation procedure for inserting the DSPE-PEG-Maleimide micelles into the outer leaflet of pre-formed liposomes.

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)

  • DSPE-PEG-Maleimide micelle solution (from Protocol 1)

  • Water bath or incubator

Procedure:

  • Determine the desired final molar ratio of DSPE-PEG-Maleimide to the total lipid in the pre-formed liposomes (typically 1-5 mol%).

  • Add the calculated volume of the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.

  • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids for a specific duration. A common condition is 60°C for 1 hour.[7]

  • Allow the liposome suspension to cool down to room temperature.

  • The resulting liposomes will have DSPE-PEG-Maleimide inserted into their outer leaflet.

Note: The optimal incubation time and temperature may vary depending on the lipid composition of the pre-formed liposomes and should be optimized for each specific formulation.[7][8]

Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the covalent attachment of a thiol-containing ligand (e.g., a thiolated antibody or peptide) to the maleimide groups on the surface of the liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 2)

  • Thiolated ligand (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.0)

  • Inert gas (nitrogen or argon)

  • Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol) - Optional

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Inert Atmosphere: To prevent oxidation of the sulfhydryl groups on the ligand, perform the conjugation reaction under an inert atmosphere (nitrogen or argon).[4]

  • Add the thiolated ligand solution to the maleimide-functionalized liposome suspension. The molar ratio of ligand to maleimide should be optimized, but a slight excess of maleimide is often used to ensure complete reaction of the ligand.

  • Incubate the reaction mixture at room temperature for 2-8 hours with gentle stirring.[9]

  • (Optional) Quenching: After the incubation period, any unreacted maleimide groups can be quenched by adding a small amount of a thiol-containing reagent like L-cysteine. This can prevent non-specific reactions and aggregation.[4]

  • Purification: Remove the unreacted ligand and quenching reagent from the immunoliposome preparation using size exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Post-Insertion and Conjugation

G cluster_prep Preparation cluster_insertion Post-Insertion cluster_conjugation Conjugation cluster_purification Purification A 1. Prepare Pre-formed Liposomes C 3. Incubate Liposomes with Micelles (e.g., 60°C, 1 hr) A->C B 2. Prepare DSPE-PEG-Maleimide Micelles B->C D 4. Add Thiolated Ligand (under inert atmosphere) C->D Maleimide-Functionalized Liposomes E 5. Incubate (e.g., RT, 2-8 hrs) D->E F 6. (Optional) Quench Unreacted Maleimide E->F G 7. Purify Ligand-Conjugated Liposomes F->G H Functionalized Liposomes G->H

Caption: Workflow of the post-insertion and conjugation process.

Logical Relationship of Key Components and Considerations

G cluster_liposome Liposome Properties cluster_peg_mal DSPE-PEG-Maleimide Properties cluster_process Process Parameters cluster_ligand Ligand Properties LipidComp Lipid Composition (e.g., DSPC/Chol) Tm Phase Transition Temp (Tm) LipidComp->Tm Inc_Temp Incubation Temperature Tm->Inc_Temp Incubation Temp > Tm PEG_Length PEG Length (e.g., 2000 Da) Result Successful Surface Functionalization PEG_Length->Result Affects surface properties Mal_Activity Maleimide Reactivity Mal_Activity->Result Key for conjugation Inc_Temp->Result Inc_Time Incubation Time Inc_Time->Result pH Reaction pH (Crucial for Maleimide Stability) pH->Mal_Activity pH ~7 recommended (alkaline pH causes hydrolysis) Thiol_Ligand Thiolated Ligand (Peptide, Antibody) Thiol_Ligand->Result Thiol_Stability Sulfhydryl (-SH) Group Stability Thiol_Stability->Result Requires inert atmosphere

Caption: Factors influencing successful liposome functionalization.

Troubleshooting and Key Considerations

  • Maleimide Hydrolysis: Always maintain a pH of around 7.0-7.4 during the hydration of the DSPE-PEG-Maleimide and the conjugation reaction to minimize hydrolysis.[1][4]

  • Oxidation of Thiols: The sulfhydryl groups on the ligand are susceptible to oxidation, which forms disulfide bonds and prevents conjugation. It is highly recommended to perform the conjugation step under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Quantification of Reactive Groups: Before conjugation, it is advisable to quantify the number of available sulfhydryl groups on the ligand using methods like the Ellman's assay to ensure efficient conjugation.[4][10]

  • Liposome Stability: After post-insertion, monitor the liposome size and polydispersity to ensure that the process has not led to aggregation or fusion.

  • Storage: Store maleimide-functionalized liposomes at 4°C and use them promptly after preparation. Never freeze liposomes .[4]

By following these protocols and considering the key factors outlined, researchers can effectively utilize the post-insertion method to prepare DSPE-PEG-Maleimide functionalized liposomes for a wide range of targeted drug delivery applications.

References

Characterization of DSPE-PEG-Maleimide Conjugated Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) are extensively utilized as versatile nanocarriers for targeted drug delivery. The maleimide (B117702) group facilitates the covalent conjugation of thiol-containing ligands, such as peptides, antibodies, and other targeting moieties, to the liposome (B1194612) surface.[1][][3] This targeted approach enhances the therapeutic efficacy and reduces off-target effects. Rigorous characterization of these conjugated liposomes is paramount to ensure their quality, stability, and performance. This document provides detailed application notes and protocols for the essential characterization techniques.

Key Physicochemical Characterization Parameters

A comprehensive characterization of DSPE-PEG-Maleimide conjugated liposomes involves the assessment of several key parameters. These parameters dictate the in vitro and in vivo behavior of the liposomal formulation.

Size and Polydispersity Index (PDI)

The size and size distribution of liposomes are critical attributes that influence their circulation half-life, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of liposomes.[4][5][6]

Table 1: Representative Size and PDI Data for DSPE-PEG-Maleimide Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Reference
Doxorubicin-loaded Maleimide-Liposomes (M-Lip/Dox)~110< 0.2[7]
siRNA-loaded 1 mol% RGD-PEGylated Liposomes156.4< 0.2[8]
Unloaded HSPC/CHOL Liposomes~90Not Specified[4]
PEGylated pH-sensitive Liposomes (TPPLs)134 ± 1.880.238[9]
Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes, which plays a crucial role in their stability and interaction with biological membranes.[10][] The surface charge can influence colloidal stability, with highly positive or negative zeta potentials generally indicating better stability against aggregation.[12]

Table 2: Representative Zeta Potential Data for DSPE-PEG-Maleimide Liposomes

Liposome FormulationZeta Potential (mV)Reference
Doxorubicin-loaded Maleimide-Liposomes (M-Lip/Dox)~ -10[7]
siRNA-loaded 1 mol% RGD-PEGylated Liposomes+24.9 ± 1.5[8]
siRNA-loaded 5 mol% RGD-PEGylated Liposomes+17.3 ± 0.6[8]
PEGylated pH-sensitive Liposomes (TPPLs)-13.98[9]
Morphology and Lamellarity

Visualizing the morphology, shape, and lamellarity (number of lipid bilayers) of liposomes is essential for confirming their structural integrity. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for imaging liposomes in their near-native, hydrated state, providing detailed structural information.[13][14][15][16][17]

Conjugation Efficiency and Maleimide Activity

Quantifying the amount of active maleimide groups on the liposome surface and the efficiency of the subsequent conjugation reaction is critical for ensuring the desired functionality of the targeted liposomes. The stability of the maleimide group is pH-dependent and can be compromised during liposome preparation.[18][19][20]

Table 3: Maleimide Activity and Conjugation Efficiency

Preparation MethodMaleimide ActivityCommentsReference
Pre-insertion63% (before purification), 32% (after purification)Significant loss of activity during preparation and purification.[18][21]
Post-insertion76%Minimal loss of activity.[18][21]
Thiol-Maleimide Reaction84 ± 4% conjugation efficiency (cRGDfK peptide)Optimal at a maleimide to thiol molar ratio of 2:1.[22]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing DSPE-PEG-Maleimide functionalized liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids in the desired molar ratio in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by gentle rotation above the lipid phase transition temperature.

  • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

  • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to form unilamellar vesicles (LUVs) of a uniform size.

G cluster_prep Liposome Preparation Workflow start Start: Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film Evaporation hydrate Hydrate Film with Aqueous Buffer film->hydrate Hydration extrude Extrude through Polycarbonate Membrane hydrate->extrude Size Reduction end_product DSPE-PEG-Maleimide Liposomes extrude->end_product

Caption: Workflow for DSPE-PEG-Maleimide Liposome Preparation.

Protocol 2: Characterization of Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure for Size Measurement:

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration to achieve a suitable scattering intensity.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement to obtain the mean hydrodynamic diameter and the Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement:

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[23]

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[23]

  • Insert the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.[10]

Protocol 3: Quantification of Surface-Available Maleimide Groups (Indirect Ellman's Assay)

This protocol determines the amount of reactive maleimide groups on the liposome surface.[19][21]

Materials:

  • DSPE-PEG-Maleimide liposome suspension

  • Cysteine solution of known concentration

  • Ellman's reagent (DTNB) solution

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Incubate a known amount of the liposome suspension with an excess of cysteine solution for a specific time (e.g., 2 hours) to allow the maleimide-thiol reaction to go to completion.

  • After the reaction, add Ellman's reagent to the mixture.

  • The unreacted cysteine will react with DTNB to produce a colored product (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.

  • The amount of reacted cysteine is calculated by subtracting the amount of unreacted cysteine from the initial amount.

  • The amount of surface-available maleimide is stoichiometric to the amount of reacted cysteine.

G cluster_assay Indirect Ellman's Assay for Maleimide Quantification liposome Maleimide-Liposomes reaction Reaction: Maleimide-Thiol Conjugation liposome->reaction cysteine Excess Cysteine (Known Concentration) cysteine->reaction unreacted_cys Unreacted Cysteine reaction->unreacted_cys ellman Add Ellman's Reagent (DTNB) unreacted_cys->ellman measurement Measure Absorbance at 412 nm ellman->measurement calculation Calculate Maleimide Concentration measurement->calculation

Caption: Workflow for Quantifying Surface Maleimide Groups.

Protocol 4: Determination of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the lipid components of the liposomes, including the DSPE-PEG-Maleimide conjugate, both before and after conjugation to a ligand.[24][25][26] An Evaporative Light Scattering Detector (ELSD) is often used for the detection of lipids.[24]

Instrument: HPLC system with a suitable column (e.g., C18) and an ELSD or Mass Spectrometry (MS) detector.[25]

Procedure:

  • Disrupt the liposome structure using a suitable solvent (e.g., a mixture of chloroform and methanol) to release the lipid components.

  • Prepare a standard curve for the DSPE-PEG-Maleimide and the conjugated lipid.

  • Inject the prepared sample into the HPLC system.

  • Separate the lipid components based on their hydrophobicity.

  • Quantify the amount of unconjugated and conjugated DSPE-PEG-Maleimide by comparing the peak areas to the standard curve.

  • Calculate the conjugation efficiency as the percentage of conjugated DSPE-PEG-Maleimide relative to the initial amount.

Stability Studies

The stability of DSPE-PEG-Maleimide conjugated liposomes is a critical quality attribute. Stability studies should assess the physical stability (size, PDI, and zeta potential) and chemical stability (integrity of the conjugated ligand and the liposome structure) over time under different storage conditions (e.g., 4°C).[7] The hydrolysis of the maleimide group, which is more pronounced at higher pH values, should also be considered.[19]

Advanced Characterization Techniques

For a more in-depth analysis, other techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the structure, dynamics, and composition of the liposomes, as well as interactions between the lipids and encapsulated molecules.[27][28][29][30][31]

  • Asymmetrical Flow Field-Flow Fractionation (AF4): A high-resolution separation technique that can be coupled with DLS and MALS to provide detailed size and structural information.[32]

G cluster_characterization Comprehensive Characterization Logical Flow cluster_physicochemical Physicochemical Properties cluster_functional Functional Properties cluster_stability Stability Assessment liposomes DSPE-PEG-Maleimide Liposomes size_pdi Size & PDI (DLS) liposomes->size_pdi zeta Zeta Potential liposomes->zeta morphology Morphology (Cryo-TEM) liposomes->morphology maleimide_quant Maleimide Quantification (Ellman's) liposomes->maleimide_quant physical_stability Physical Stability (Size, Zeta over time) liposomes->physical_stability conjugation_eff Conjugation Efficiency (HPLC) maleimide_quant->conjugation_eff chemical_stability Chemical Stability (Ligand Integrity) conjugation_eff->chemical_stability

Caption: Logical Flow of Liposome Characterization.

Conclusion

The thorough characterization of DSPE-PEG-Maleimide conjugated liposomes using the techniques and protocols outlined in this document is essential for the development of safe, stable, and effective targeted drug delivery systems. A combination of methods provides a comprehensive understanding of the physicochemical and functional properties of these advanced nanocarriers, ensuring their quality and performance for preclinical and clinical applications.

References

Application Notes: DSPE-PEG-Maleimide 5000 for Advanced mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DSPE-PEG-Maleimide 5000 is a functionalized PEGylated lipid critical for the development of advanced mRNA delivery systems, particularly lipid nanoparticles (LNPs). This molecule consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, ensuring stable integration into the LNP's lipid bilayer.

  • Polyethylene Glycol (PEG) 5000: A hydrophilic polymer chain with an average molecular weight of 5000 Da. The PEG moiety creates a hydrophilic shield on the LNP surface, which prevents particle aggregation, reduces nonspecific uptake by the immune system, and prolongs circulation time in the bloodstream.[1][2]

  • Maleimide (B117702): A reactive functional group at the distal end of the PEG chain. The maleimide group enables covalent conjugation of thiol-containing molecules, such as antibodies, peptides, or other targeting ligands, to the LNP surface.[3][4] This allows for the creation of targeted delivery systems that can specifically recognize and deliver their mRNA payload to desired cells or tissues.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers and drug developers utilizing DSPE-PEG-Maleimide 5000 in their mRNA-LNP formulations.

Applications in mRNA Delivery

The primary application of DSPE-PEG-Maleimide 5000 is to serve as a versatile tool for the surface functionalization of LNPs. While standard PEGylated lipids (like mPEG-DSPE) provide stability, the maleimide variant adds a crucial layer of functionality.

  • Targeted Delivery: The maleimide group can react with thiol groups present in cysteine residues of peptides and antibody fragments.[3] This allows for the decoration of LNPs with targeting moieties that can bind to specific receptors overexpressed on cancer cells or other target tissues, thereby enhancing delivery specificity and therapeutic efficacy.[2][3]

  • Enhanced Cellular Interaction: Even without conjugation, the maleimide group can alter the surface properties of the LNP, potentially leading to different interactions with cell surfaces compared to non-functionalized LNPs.[3]

  • Fundamental Research: It serves as a platform for developing novel delivery systems and studying the effects of targeted delivery on mRNA transfection efficiency and biodistribution.

Quantitative Data Presentation

The physicochemical properties of LNPs are critical for their in vivo performance. The inclusion of functionalized PEG-lipids can influence these characteristics. The tables below summarize representative data for LNPs formulated with DSPE-PEG-Maleimide.

Note: The following data is adapted from studies using DSPE-PEG(2000)-Maleimide, as it is more commonly reported. The principles are directly applicable to DSPE-PEG(5000)-Maleimide, although absolute values for size may vary slightly due to the longer PEG chain.

Table 1: Physicochemical Properties of mRNA LNPs with DSPE-PEG-Maleimide

Formulation Functionalized PEG Ratio (Maleimide:Standard PEG) Z-average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) mRNA Encapsulation Efficiency (%)
Base LNP 0:1 ~85 < 0.2 -3.0 to -7.0 > 90%
Maleimide LNP (1:4) 1:4 ~90 < 0.2 -4.0 to -8.0 > 90%
Maleimide LNP (1:3) 1:3 ~95 < 0.2 -5.0 to -9.0 > 90%

| Maleimide LNP (1:1) | 1:1 | ~105 | < 0.2 | -6.0 to -11.0 | > 85% |

Data is representative and compiled based on findings from similar LNP formulations.[3][5] Actual values will depend on the specific ionizable lipid, lipid composition, and manufacturing parameters.

Table 2: Representative Molar Ratios for LNP Formulation

Lipid Component Role in LNP Molar Percentage (%)
Ionizable Lipid (e.g., SM-102, ALC-0315) mRNA encapsulation, endosomal escape 40 - 50
Helper Phospholipid (e.g., DSPC, DOPE) Structural integrity 10 - 20
Cholesterol LNP stability, membrane fusion 35 - 45
Standard PEG-Lipid (e.g., DMG-PEG 2000) Stability, circulation 1.0 - 2.0

| DSPE-PEG-Maleimide 5000 | Surface functionalization | 0.3 - 1.0 |

The ratio of standard PEG-lipid to DSPE-PEG-Maleimide can be adjusted to control the density of maleimide groups on the LNP surface.[3][6]

Signaling Pathways and Delivery Mechanisms

The effective delivery of mRNA to the cytoplasm is a multi-step process. LNPs are designed to overcome several biological barriers to achieve this goal.

LNP_Uptake_Pathway LNP mRNA-LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation Lysosome Lysosome (Degradation, pH <5.0) LateEndosome->Lysosome Dead End Cytoplasm Cytoplasm LateEndosome->Cytoplasm 4. Endosomal Escape Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation

LNP Cellular Uptake and mRNA Release Pathway.
  • Internalization: LNPs primarily enter cells through endocytosis, a process that can involve macropinocytosis or clathrin-mediated pathways.[7][8]

  • Trafficking & Maturation: Once inside, the LNPs are enclosed within vesicles called endosomes. These vesicles mature from early endosomes to late endosomes, a process accompanied by a gradual drop in pH.[9]

  • Endosomal Escape: This is the most critical and challenging step. The ionizable lipids within the LNP become protonated in the acidic environment of the late endosome.[] This charge reversal is believed to induce a structural change in the LNP, allowing it to interact with and destabilize the endosomal membrane, ultimately releasing the mRNA payload into the cytoplasm before the LNP is trafficked to the lysosome for degradation.[8][11]

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Experimental Protocols

Protocol 1: Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidics

This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency using a microfluidic mixing device.[6][12]

LNP_Formulation_Workflow cluster_prep Phase Preparation Aqueous Aqueous Phase: mRNA in Acidic Buffer (e.g., Sodium Acetate, pH 4.0) Mixer Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Flow Rate) Aqueous->Mixer Organic Organic Phase: Lipids in Ethanol (B145695) (Ionizable, Helper, Cholesterol, PEG-Lipids) Organic->Mixer Dialysis Purification & Buffer Exchange (Dialysis or TFF against PBS, pH 7.4) Mixer->Dialysis Formation of LNPs Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Purified LNPs

Workflow for mRNA-LNP Formulation.

Materials:

  • Ionizable lipid, DSPC, Cholesterol, standard PEG-lipid, DSPE-PEG-Maleimide 5000

  • mRNA transcript

  • Ethanol (200 proof, RNase-free)

  • Aqueous Buffer: Sodium Acetate or Sodium Citrate (25-50 mM, pH 4.0)

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS, 1X, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing for the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Organic Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, standard PEG-lipid, and DSPE-PEG-Maleimide 5000 in ethanol at the desired molar ratios (see Table 2). The total lipid concentration is typically 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare Aqueous Phase: Dilute the mRNA transcript in the acidic aqueous buffer to the target concentration. The final concentration depends on the desired lipid:mRNA weight ratio (typically 10:1 to 20:1).[13]

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the organic phase and aqueous phase into separate syringes.

    • Set the flow rate ratio, typically at 3:1 (Aqueous:Organic). The total flow rate (e.g., 12 mL/min) will influence particle size.[14]

    • Initiate the flow to mix the two phases. The rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

    • Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against 1X PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH, resulting in a stable, neutral LNP formulation.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNPs using centrifugal filter units (e.g., 100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP suspension in 1X PBS. Measure the hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure: Dilute the LNP sample in deionized water or a low-salt buffer. The zeta potential provides information about the surface charge of the LNPs, which should be near-neutral at physiological pH.[3]

3. mRNA Encapsulation Efficiency (EE%):

  • Method: RiboGreen assay.[15] This assay uses a fluorescent dye that binds specifically to RNA.

  • Procedure: a. Measure the total amount of mRNA by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye. b. Measure the amount of free (unencapsulated) mRNA by adding the RiboGreen dye to an intact LNP sample. c. Calculate the EE% using the formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100

    • High-quality formulations typically achieve >90% encapsulation.[16][17]

Protocol 3: Surface Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine) to the maleimide-functionalized LNP surface.

Conjugation_Reaction LNP LNP with DSPE-PEG-Maleimide Conjugated_LNP Targeted LNP LNP->Conjugated_LNP pH 6.5-7.5 Stable Thioether Bond Ligand Thiol-containing Ligand (e.g., Peptide-SH) Ligand->Conjugated_LNP

Maleimide-Thiol Conjugation on LNP Surface.

Materials:

  • Maleimide-functionalized LNPs in PBS, pH 7.4.

  • Thiol-containing targeting ligand (e.g., RGD peptide).

  • Reaction Buffer: PBS, pH ~7.0.

Procedure:

  • Prepare Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand is a peptide, ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the ligand solution to the maleimide-LNP suspension. A molar excess of the ligand (e.g., 5-10 fold molar excess relative to the maleimide groups) is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[4][18]

  • Purification:

    • Remove the unreacted ligand by dialysis or size exclusion chromatography (SEC).

  • Confirmation:

    • Confirm successful conjugation using methods appropriate for the ligand, such as SDS-PAGE (for protein/large peptide ligands) or by observing a change in the LNP's zeta potential or size.

Protocol 4: In Vitro Transfection and Protein Expression Assay

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research).

  • Complete cell culture medium.

  • mRNA-LNPs (encoding a reporter protein like Luciferase or GFP).

  • Luciferase assay kit or fluorescence microscope/plate reader for GFP.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in fresh, serum-free or complete cell culture medium to achieve the desired final mRNA concentration (e.g., 50-500 ng/well).[17]

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours. After this period, you can replace the medium with fresh complete medium to reduce potential toxicity.

  • Protein Expression Analysis:

    • Incubate the cells for an additional 18-48 hours to allow for mRNA translation and protein accumulation.

    • For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer, according to the manufacturer's instructions.[12]

    • For GFP: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

    • Compare the protein expression levels between different LNP formulations to evaluate transfection efficiency.

References

Application Notes and Protocols for In Vivo Imaging Using DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile, heterobifunctional lipid derivative that has become an essential tool for the development of targeted nanoparticles for in vivo imaging and drug delivery. Its unique structure combines a hydrophobic distearoyl (DSPE) anchor for stable integration into lipid bilayers of nanoparticles like liposomes and micelles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that provides "stealth" characteristics to evade the reticuloendothelial system and prolong circulation time, and a reactive maleimide (B117702) group for the covalent conjugation of thiol-containing targeting ligands such as peptides, antibodies, and aptamers.[1][2] This targeted approach enhances the accumulation of imaging agents at specific sites of interest, such as tumors, thereby improving signal-to-noise ratios and enabling more precise disease diagnosis and monitoring.

These application notes provide detailed protocols for the preparation, characterization, and in vivo application of DSPE-PEG-Maleimide-functionalized nanoparticles for imaging applications.

Data Presentation: In Vivo Biodistribution of Targeted Nanoparticles

The following table summarizes representative quantitative data on the biodistribution of targeted nanoparticles formulated with DSPE-PEG. It is important to note that direct comparison across different studies can be challenging due to variations in nanoparticle composition, targeting ligand, animal model, and imaging modality.

Nanoparticle FormulationTargeting LigandAnimal ModelTime PointOrgan% Injected Dose per Gram (%ID/g)Reference
111In-labeled liposomes (DSPC/Chol/DSPE-PEG)None (Control)Tumor-bearing mice24 hBlood~13.5[3]
111In-labeled liposomes (DSPC/Chol/DSPE-PEG)None (Control)Tumor-bearing mice24 hLiver~5[3]
111In-labeled liposomes (DSPC/Chol/DSPE-PEG)None (Control)Tumor-bearing mice24 hSpleen~4[3]
111In-labeled liposomes (DSPC/Chol/DSPE-PEG)None (Control)Tumor-bearing mice24 hTumor~3[3]
99mTc-labeled micelles (DSPE-mPEG2000)None (Control)Healthy mice4 hBlood~10[1]
99mTc-labeled micelles (DSPE-mPEG2000)None (Control)Healthy mice4 hLiver~15[1]
99mTc-labeled micelles (DSPE-mPEG2000)None (Control)Healthy mice4 hSpleen~12[1]
99mTc-labeled micelles (DSPE-mPEG2000)None (Control)Tumor-bearing mice24 hTumor~4[1]
Quantum Dot-Liposome Hybrids (DSPC:Chol:DSPE-PEG2000)None (Control)B16F10 melanoma tumor-bearing C57BL6 mice4 hTumor~5[4]

Experimental Protocols

Protocol 1: Preparation of Targeted Liposomes via Thin-Film Hydration and Post-Insertion

This protocol describes the preparation of targeted liposomes by first forming liposomes containing an imaging agent and then inserting the DSPE-PEG-Maleimide conjugated to a targeting ligand into the pre-formed liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide

  • Targeting ligand with a free thiol group (e.g., cysteine-containing peptide)

  • Imaging agent (e.g., fluorescent dye, radionuclide)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio, e.g., 2:1) and the imaging agent (if lipid-soluble) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the imaging agent (if water-soluble) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

  • Preparation of Ligand-Conjugated DSPE-PEG-Maleimide Micelles:

    • Dissolve DSPE-PEG-Maleimide in a suitable buffer (e.g., HEPES, pH 7.0-7.5).

    • Add the thiol-containing targeting ligand to the DSPE-PEG-Maleimide solution at a slight molar excess (e.g., 1.2:1 ligand to lipid).

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring to form DSPE-PEG-Ligand micelles.

  • Post-Insertion:

    • Add the DSPE-PEG-Ligand micelle solution to the pre-formed liposome (B1194612) suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring. This allows the DSPE-PEG-Ligand to insert into the liposome bilayer.

  • Purification:

    • Remove the un-inserted micelles and any free imaging agent by size-exclusion chromatography.

Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the general procedure for in vivo fluorescence imaging of tumor-bearing mice using targeted, fluorescently labeled liposomes.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled targeted liposomes

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Saline (sterile, for injection)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the liposomes to determine the level of autofluorescence.

  • Injection:

    • Administer the fluorescently labeled targeted liposomes intravenously via the tail vein. The injection volume and liposome concentration should be optimized based on the specific formulation and imaging agent.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mouse and dissect the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution and quantify the signal in each organ.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.

    • Calculate the tumor-to-background ratio by dividing the fluorescence intensity in the tumor by the intensity in a non-target tissue (e.g., muscle).

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Imaging cluster_characterization Characterization A Lipid Film Formation (DSPE-PEG-Maleimide, Lipids, Imaging Agent) B Hydration (Formation of Micelles/Liposomes) A->B C Bioconjugation (Addition of Thiol-Ligand) B->C D Purification (Removal of free ligand and dye) C->D E IV Injection into Animal Model D->E Characterized Nanoparticles H Size (DLS) Zeta Potential D->H I Conjugation Efficiency D->I F Image Acquisition (e.g., Fluorescence, PET/SPECT) E->F G Data Analysis (Biodistribution, Signal Intensity) F->G

Caption: Experimental workflow for in vivo imaging using DSPE-PEG-Maleimide.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Imaging Readout NP DSPE-PEG-Maleimide Targeted Nanoparticle Blood Blood Vessel EPR Enhanced Permeability and Retention (EPR) Effect Blood->EPR Extravasation NP_Tumor Nanoparticle in Tumor Interstitium EPR->NP_Tumor Accumulation TumorCell Tumor Cell Signal Enhanced Imaging Signal (Fluorescence, PET, etc.) TumorCell->Signal Internalization & Signal Generation Receptor Target Receptor NP_Tumor->Receptor Targeting Ligand Binding

Caption: Targeted delivery and imaging mechanism of DSPE-PEG-Maleimide nanoparticles.

References

Application Notes and Protocols for Sterilization of DSPE-PEG-Maleimide Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) are pivotal in the development of targeted drug delivery systems, such as immunoliposomes. The maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, including antibodies and peptides, to the surface of liposomes or nanoparticles. Ensuring the sterility of these parenteral formulations is a critical step in their manufacturing, yet it presents a significant challenge due to the sensitive nature of both the lipid components and the reactive maleimide functionality.

Conventional sterilization methods, such as autoclaving (steam sterilization) and UV irradiation, are often unsuitable for these formulations as they can lead to the degradation of phospholipids (B1166683), drug leakage, particle aggregation, and loss of the maleimide group's reactivity.[1][2][3] This document provides a comprehensive guide to recommended sterilization methods, their potential effects on formulation integrity, and detailed protocols for sterilization and subsequent quality control analysis.

Recommended Sterilization Methods

For DSPE-PEG-Maleimide containing formulations, methods that preserve the physicochemical properties of the liposomes and the chemical integrity of the maleimide group are paramount. The two most recommended approaches are sterile filtration and aseptic processing.

  • Sterile Filtration: This is the most common and preferred method for sterilizing liposomal formulations with a particle size of less than 200 nm.[4][5] It involves passing the formulation through a sterilizing-grade filter (typically with a 0.22 µm pore size) to physically remove microorganisms.[1]

  • Aseptic Processing: This method is employed when sterile filtration is not feasible, for instance, with formulations containing particles larger than 200 nm.[2] Aseptic processing involves sterilizing all components of the formulation (lipids, buffer, etc.) and the manufacturing equipment separately, and then combining them in a sterile environment.[6][7]

Gamma irradiation , while a terminal sterilization method, should be approached with caution. While some studies suggest it can be a suitable technique for liposome (B1194612) sterilization, it can induce the formation of free radicals, leading to lipid peroxidation and potential degradation of the maleimide group.[8][9][10] If gamma irradiation is considered, extensive validation studies are required to determine a dose that ensures sterility without compromising product quality.[11]

Potential Effects of Sterilization on Formulation Properties

The choice of sterilization method can significantly impact the critical quality attributes (CQAs) of a DSPE-PEG-Maleimide containing formulation. The following table summarizes the potential effects based on literature for liposomal systems.[12][13][14]

Sterilization MethodParticle Size & PDIPhospholipid IntegrityMaleimide ReactivityEncapsulated Drug Leakage
Sterile Filtration Minimal change, potential for slight decrease if aggregates are removed.[12]Potential for lipid loss due to interaction with the filter membrane.[13]Generally preserved.Minimal, but can be influenced by filtration pressure and temperature.
Aseptic Processing Dependent on the sterility of individual components and the process itself.High, as components can be sterilized by appropriate methods prior to formulation.High, as the reactive lipid is introduced in a sterile environment.Minimal.
Gamma Irradiation Generally no significant change, but can vary.[8]Can cause lipid peroxidation and hydrolysis.[9][10]Potential for degradation due to radical formation.Can occur due to membrane damage.
Autoclaving (Not Recommended) Significant changes, including aggregation or fusion.[12]High risk of hydrolysis and degradation.High risk of hydrolysis and loss of reactivity.Significant leakage is likely.
UV Irradiation (Not Recommended) Can induce changes in particle size.[12]Can cause lipid oxidation.Potential for degradation.Can occur due to membrane damage.

Experimental Protocols

Protocol for Sterile Filtration of DSPE-PEG-Maleimide Liposomes

This protocol outlines the steps for sterilizing a liposomal formulation containing DSPE-PEG-Maleimide using a sterilizing-grade syringe filter.

Materials:

  • Liposomal formulation containing DSPE-PEG-Maleimide (particle size < 200 nm)

  • Sterile syringe filter (0.22 µm pore size, low protein binding material like PVDF or PES)

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all operations in a certified laminar flow hood or biosafety cabinet to maintain sterility.

  • Pre-wet the sterile syringe filter by passing a small amount of sterile buffer (the same as the formulation's external buffer) through it. This helps to ensure the filter is integral and removes any potential extractables.

  • Carefully draw the liposomal formulation into a sterile syringe.

  • Attach the syringe to the pre-wetted sterile syringe filter.

  • Gently and steadily apply pressure to the syringe plunger to pass the liposomal formulation through the filter into a sterile collection vial. Avoid excessive pressure, which could damage the liposomes.

  • Once the entire volume has been filtered, cap the sterile collection vial.

  • Label the vial appropriately and store it at the recommended temperature (typically 2-8 °C).

  • Perform post-sterilization quality control tests as described in section 5.

Protocol for Aseptic Processing of DSPE-PEG-Maleimide Formulations

This protocol provides a general workflow for preparing a sterile DSPE-PEG-Maleimide containing formulation using aseptic techniques.

Workflow:

Aseptic Processing Workflow Diagram

Procedure:

  • Component Sterilization:

    • Sterilize all glassware and equipment by autoclaving or dry heat.

    • Prepare the lipid solution (including DSPE-PEG-Maleimide) in a suitable organic solvent and sterilize by filtration through a solvent-resistant 0.22 µm filter into a sterile container.

    • Prepare the aqueous buffer and sterilize by autoclaving or filtration through a 0.22 µm filter.

  • Aseptic Formulation (performed in a Grade A environment):

    • Aseptically transfer the sterile lipid solution to a sterile round-bottom flask.

    • Remove the organic solvent under sterile nitrogen or argon to form a thin lipid film.

    • Hydrate the lipid film with the sterile aqueous buffer with gentle agitation to form multilamellar vesicles (MLVs).

    • If required, reduce the size of the liposomes by extrusion through polycarbonate membranes of the desired pore size using a sterile extruder.

    • Aseptically transfer the final sterile liposomal formulation into sterile vials and seal.

  • Quality Control: Perform post-manufacturing quality control tests.

Post-Sterilization Quality Control Protocols

It is crucial to assess the impact of the sterilization process on the quality of the DSPE-PEG-Maleimide containing formulation.

Protocol for Particle Size and Zeta Potential Analysis

Purpose: To determine if the sterilization process has altered the size distribution and surface charge of the liposomes.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the sterilized liposomal formulation with the sterile external buffer to an appropriate concentration for DLS analysis.

  • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument.

  • Measure the zeta potential of the diluted sample.

  • Compare the results to the pre-sterilization values to assess any changes.

Protocol for Quantification of Maleimide Reactivity (Ellman's Assay)

Purpose: To quantify the amount of reactive maleimide groups on the surface of the liposomes post-sterilization. This is a critical parameter for ensuring the efficiency of subsequent ligand conjugation.[15][16]

Materials:

  • Sterilized DSPE-PEG-Maleimide liposome formulation

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • L-cysteine solution (known concentration, e.g., 1 mM in phosphate buffer)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in phosphate buffer)

  • UV-Vis spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Reaction of Maleimide with Cysteine:

    • In a microcentrifuge tube, mix a known volume of the sterilized liposome formulation with a known excess volume and concentration of L-cysteine solution.

    • Incubate the mixture at room temperature for 2 hours with gentle shaking to allow the reaction between the maleimide groups on the liposomes and the thiol groups of L-cysteine to go to completion.

    • Prepare a control sample with the same amount of L-cysteine and buffer instead of the liposome suspension.

  • Quantification of Unreacted Cysteine:

    • To both the sample and control tubes, add a specific volume of Ellman's reagent solution. A yellow color will develop due to the reaction of DTNB with the remaining free thiol groups.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance of the solutions at 412 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the concentration of unreacted L-cysteine in both the sample and control using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB anion is 14,150 M⁻¹cm⁻¹.

    • The amount of reacted cysteine is the difference between the initial amount of cysteine and the unreacted cysteine.

    • The amount of reacted cysteine is equivalent to the amount of reactive maleimide groups on the liposomes.

Signaling Pathways and Degradation Mechanisms

Understanding the potential degradation pathways of the DSPE-PEG-Maleimide is crucial for selecting the appropriate sterilization method.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is pH and temperature-dependent, with increased rates at higher pH and temperatures.[17] This is a primary reason why heat-based sterilization methods like autoclaving are not recommended.

Maleimide_Hydrolysis Maleimide DSPE-PEG-Maleimide (Reactive) Maleamic_Acid Maleamic Acid Derivative (Non-reactive) Maleimide->Maleamic_Acid H₂O, Δ, or high pH

Hydrolysis of the Maleimide Group

Radical-Mediated Degradation

High-energy methods like gamma irradiation can generate free radicals from the radiolysis of water. These radicals can attack the maleimide group and the phospholipid components, leading to a loss of reactivity and compromised liposome integrity.[1][18]

Radical_Degradation Gamma Gamma Irradiation Water H₂O Gamma->Water Radiolysis Radicals Free Radicals (e.g., •OH) Water->Radicals Maleimide DSPE-PEG-Maleimide Radicals->Maleimide Attack Liposome Liposome Radicals->Liposome Attack Degradation Degradation Products (Loss of Reactivity) Maleimide->Degradation Lipid_Peroxidation Lipid Peroxidation Liposome->Lipid_Peroxidation

Potential Radical-Mediated Degradation Pathway

Conclusion

The sterilization of DSPE-PEG-Maleimide containing formulations requires careful consideration to maintain the integrity and functionality of these advanced drug delivery systems. Sterile filtration and aseptic processing are the most suitable methods. Rigorous post-sterilization quality control, including particle size analysis and quantification of maleimide reactivity, is mandatory to ensure the safety and efficacy of the final product. Conventional heat and irradiation-based methods should be avoided unless extensive validation studies can demonstrate their non-deleterious effect on the formulation.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during conjugation reactions with DSPE-PEG-Maleimide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no conjugation efficiency?

Low conjugation efficiency is a common issue that can arise from several factors, ranging from the stability of your reagents to the specifics of your reaction conditions. A systematic approach to troubleshooting this issue is crucial for success.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Maleimide (B117702) Hydrolysis The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3][4] This is one of the most common reasons for low efficiency.Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][2][5] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[2]
Inaccessible or Oxidized Thiols The target thiol (sulfhydryl) groups on your protein, peptide, or ligand may not be available for reaction. They could be buried within the molecule's structure or have formed disulfide bonds with other thiol groups.[1][2]Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free and accessible thiols.[1][2]
Suboptimal Reaction pH The pH of the reaction buffer is critical for both the rate and specificity of the maleimide-thiol reaction.[1][2]The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6] At lower pH, the reaction rate decreases, while at pH values above 7.5, the maleimide can react with amines, and the rate of hydrolysis increases.[1]
Incorrect Stoichiometry (Molar Ratio) The molar ratio of DSPE-PEG-Maleimide to your thiol-containing molecule can significantly impact conjugation efficiency.[2]A 10-20 fold molar excess of the maleimide linker relative to the protein is a common starting point.[2] For smaller peptides, a 2:1 maleimide to thiol ratio may be optimal, while for larger molecules like nanobodies, a 5:1 ratio might be necessary.[2][7]
Suboptimal Reaction Time and Temperature Reaction kinetics can vary depending on the specific reactants.For small molecules, significant conjugation can occur within minutes, while larger proteins may react more slowly.[2] It is advisable to perform a time-course experiment to determine the optimal reaction time. Reactions are typically carried out at room temperature for 1-2 hours or overnight at 4°C.

Q2: My final conjugate is not stable. What could be the cause?

Instability of the final conjugate is often related to the reversibility of the bond formed between the maleimide and the thiol.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed between a maleimide and a thiol is potentially reversible, especially in an environment rich in other thiols (like in vivo with glutathione). This can lead to the transfer of the conjugated payload to other molecules.[1][6][8][9]After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether by raising the pH to 8.5-9.0.[1] This ring-opening reaction makes the linkage more stable.
Thiazine (B8601807) Rearrangement When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[1][10]This rearrangement can be facilitated by incubating the conjugate mixture for an extended period (e.g., 24 hours) at 25°C after the initial reaction.[1]

Q3: I am observing side reactions and a heterogeneous product. How can I improve specificity?

Side reactions can complicate purification and compromise the homogeneity of your final product.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Reaction with Amines At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1]Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][6]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.

Materials:

  • Protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare the protein in a degassed buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate for 20-30 minutes at room temperature.[1]

  • The reduced protein can often be used directly in the conjugation reaction without the need to remove excess TCEP, as it does not contain a free thiol.[2]

Protocol 2: Standard DSPE-PEG-Maleimide Conjugation to a Protein

This protocol outlines a general procedure for conjugating DSPE-PEG-Maleimide to a thiol-containing protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • DSPE-PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[11]

  • Desalting column

Procedure:

  • Prepare a stock solution of DSPE-PEG-Maleimide in anhydrous DMSO or DMF immediately before use.[2]

  • Add the desired molar excess (e.g., 10-20 fold) of the DSPE-PEG-Maleimide solution to the reduced protein solution while gently stirring.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Remove the unreacted DSPE-PEG-Maleimide and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the quantification of free sulfhydryl groups in a protein sample.

Materials:

  • Protein sample

  • Ellman's Reagent (DTNB)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add Ellman's reagent to your protein sample and standards.

  • Incubate for a short period to allow for the colorimetric reaction to complete.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein Thiol-containing Protein/Peptide tcep TCEP Reduction (if necessary) protein->tcep Disulfide bonds present conjugation Mix and Incubate (pH 6.5-7.5, RT or 4°C) protein->conjugation No disulfide bonds tcep->conjugation dspe DSPE-PEG-Maleimide (dissolved in DMSO/DMF) dspe->conjugation purify Purification (e.g., Desalting Column) conjugation->purify analyze Analysis (HPLC, SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for DSPE-PEG-Maleimide conjugation.

troubleshooting_flowchart start Low Conjugation Efficiency q1 Is the DSPE-PEG-Maleimide solution freshly prepared? start->q1 a1 Prepare fresh DSPE-PEG-Maleimide solution in anhydrous DMSO/DMF. q1->a1 No q2 Are the target thiols accessible and reduced? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Perform a TCEP reduction step. Quantify free thiols with Ellman's reagent. q2->a2 No q3 Is the reaction pH between 6.5 and 7.5? q2->q3 Yes s2_yes Yes s2_no No a2->q2 a3 Adjust buffer pH to the optimal range of 6.5-7.5. q3->a3 No q4 Is the molar ratio of maleimide to thiol optimized? q3->q4 Yes s3_yes Yes s3_no No a3->q3 a4 Increase the molar excess of DSPE-PEG-Maleimide (e.g., 10-20x for proteins). q4->a4 No end_node Re-evaluate experiment q4->end_node Yes s4_yes Yes s4_no No a4->q4

References

how to prevent hydrolysis of DSPE-PEG-Maleimide during formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of DSPE-PEG-Maleimide during formulation. Our goal is to equip you with the necessary information to ensure the stability and reactivity of your maleimide-functionalized lipid formulations.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Maleimide and why is its stability important?

DSPE-PEG-Maleimide is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG linker which is terminated with a maleimide (B117702) group. This lipid is frequently used to functionalize the surface of liposomes and other nanoparticles. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the nanoparticle surface.

The stability of the maleimide group is critical because its hydrolysis leads to a ring-opening reaction, forming a maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus preventing the intended conjugation and compromising the therapeutic or diagnostic efficacy of the formulation.

Q2: What is the primary cause of DSPE-PEG-Maleimide hydrolysis?

The primary cause of DSPE-PEG-Maleimide hydrolysis is exposure to aqueous environments, particularly at non-neutral pH. The maleimide ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Q3: What are the main factors influencing the rate of maleimide hydrolysis?

The rate of maleimide hydrolysis is significantly influenced by:

  • pH: The hydrolysis of the maleimide group is highly pH-dependent. Alkaline conditions (pH > 7.5) dramatically accelerate the rate of hydrolysis, while neutral to slightly acidic conditions (pH 6.5-7.5) are optimal for maintaining its stability.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is recommended to handle and store DSPE-PEG-Maleimide solutions at low temperatures.

  • Buffer Composition: The type of buffer and its components can also influence the stability of the maleimide group. It is crucial to select a buffer system that does not catalyze the hydrolysis reaction.

Troubleshooting Guide: Preventing Hydrolysis During Formulation

This guide addresses common issues encountered during the formulation with DSPE-PEG-Maleimide and provides solutions to minimize hydrolysis.

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause: Significant hydrolysis of the maleimide group on DSPE-PEG-Maleimide has occurred before or during the conjugation reaction.

  • Troubleshooting Steps:

    • Verify pH of all solutions:

      • Ensure that all buffers used for dissolving DSPE-PEG-Maleimide and for the conjugation reaction are within the optimal pH range of 6.5-7.5. Use a calibrated pH meter for accurate measurements.

      • Avoid buffers with a pH above 7.5, as this will lead to rapid hydrolysis.

    • Control the temperature:

      • Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use and keep them on ice or at 2-8°C.

      • Perform the conjugation reaction at a controlled, low temperature (e.g., room temperature for a shorter duration or 4°C overnight), if compatible with your reaction kinetics.

    • Use appropriate buffers:

      • Phosphate-buffered saline (PBS) at pH 7.0-7.4 is a commonly used and suitable buffer.

      • For pH values below 7, consider using MES (2-(N-morpholino)ethanesulfonic acid) buffer.

      • Avoid buffers containing primary or secondary amines, as they can react with the maleimide group.

    • Assess Maleimide Activity:

      • Before starting your conjugation, you can quantify the amount of active maleimide in your DSPE-PEG-Maleimide stock or formulation using an indirect Ellman's assay (see Experimental Protocols section). This will confirm the integrity of your starting material.

Issue 2: Inconsistent Conjugation Results Between Batches

  • Possible Cause: Variability in the extent of hydrolysis due to slight differences in formulation conditions or storage of intermediates.

  • Troubleshooting Steps:

    • Standardize your protocol:

      • Strictly adhere to a well-defined protocol for every batch, paying close attention to pH, temperature, and incubation times.

      • Document all parameters for each run to identify any potential deviations.

    • Evaluate storage of DSPE-PEG-Maleimide:

      • Store DSPE-PEG-Maleimide as a dry powder at -20°C or lower, protected from moisture.

      • If you need to prepare a stock solution in an organic solvent (e.g., chloroform (B151607) or DMSO), ensure the solvent is anhydrous and store the solution at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

      • Aqueous solutions of DSPE-PEG-Maleimide are not recommended for long-term storage due to hydrolysis.

Issue 3: Loss of Maleimide Activity During Liposome (B1194612) Preparation

  • Possible Cause: The method of liposome preparation can expose the DSPE-PEG-Maleimide to conditions that promote hydrolysis.

  • Troubleshooting Steps:

    • Consider the insertion method:

      • Post-insertion method: This is often the preferred method to preserve maleimide activity. In this approach, liposomes are first formed without the DSPE-PEG-Maleimide. The maleimide-lipid is then incorporated into the pre-formed liposomes in a subsequent step, minimizing its exposure to harsh conditions.

      • Pre-insertion method: If the DSPE-PEG-Maleimide is included in the initial lipid mixture, be aware that processes like sonication or high-pressure homogenization in aqueous buffers can lead to some degree of hydrolysis. If this method is used, strict pH and temperature control are paramount.

    • Minimize exposure to aqueous environments:

      • Reduce the time the DSPE-PEG-Maleimide is in an aqueous buffer before the conjugation step.

Quantitative Data on DSPE-PEG-Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the remaining active maleimide groups of DSPE-PEG2000-Maleimide in a phosphate-buffered saline (PBS) solution at different pH values and time points.

pHIncubation Time (hours)Remaining Active Maleimide (%)
7.024~100%
9.55~18%
9.524~26%

Data adapted from Oswald et al., International Journal of Pharmaceutics, 2016.

This data clearly demonstrates the rapid hydrolysis of the maleimide group in alkaline conditions, while it remains stable at neutral pH.

Experimental Protocols

Protocol for Quantification of Active Maleimide Groups using an Indirect Ellman's Assay

This method determines the amount of active maleimide by reacting it with a known excess of a thiol-containing compound (e.g., L-cysteine) and then quantifying the remaining unreacted thiol using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

Materials:

  • DSPE-PEG-Maleimide containing sample (e.g., liposome formulation)

  • L-cysteine solution of a known concentration (e.g., 1 mM in a suitable buffer at pH 7.0)

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction of Maleimide with Cysteine:

    • Incubate a known volume of your DSPE-PEG-Maleimide sample with a known molar excess of the L-cysteine solution (e.g., a 5-fold molar excess).

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes to 2 hours) to ensure complete reaction of the active maleimides with the thiols.

  • Quantification of Unreacted Cysteine:

    • In a separate tube, add a specific volume of the reaction mixture from step 1 to the Ellman's Reagent solution in the Reaction Buffer.

    • Incubate at room temperature for 15 minutes. This allows the unreacted cysteine to react with DTNB, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 412 nm.

    • Use a blank containing all components except the cysteine to zero the spectrophotometer.

  • Calculation:

    • Create a standard curve using known concentrations of L-cysteine to determine the concentration of unreacted cysteine in your sample.

    • The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualizations

Hydrolysis_Prevention_Workflow cluster_formulation Formulation Step cluster_checks Critical Control Points cluster_troubleshooting Troubleshooting start Start Formulation prep_lipid Prepare DSPE-PEG-Maleimide start->prep_lipid dissolve Dissolve in Buffer prep_lipid->dissolve check_storage Check Storage (Dry, -20°C) prep_lipid->check_storage conjugate Conjugation Reaction dissolve->conjugate check_ph Maintain pH 6.5-7.5 dissolve->check_ph purify Purification conjugate->purify check_temp Control Temperature (e.g., 4°C or RT) conjugate->check_temp low_yield Low Conjugation Yield? conjugate->low_yield final_product Final Product purify->final_product check_activity Quantify Maleimide (Ellman's Assay) check_activity->prep_lipid low_yield->check_ph low_yield->check_temp low_yield->check_activity

Caption: Workflow for preventing DSPE-PEG-Maleimide hydrolysis.

Maleimide_Hydrolysis_Pathway cluster_reaction Maleimide Hydrolysis cluster_factors Influencing Factors maleimide Active DSPE-PEG-Maleimide (Reactive to Thiols) hydrolyzed Inactive Maleamic Acid Derivative (Unreactive to Thiols) maleimide->hydrolyzed H₂O / OH⁻ (pH > 7.5) high_ph High pH high_temp High Temperature

Caption: Simplified pathway of maleimide hydrolysis.

Technical Support Center: DSPE-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for DSPE-PEG-Maleimide thiol reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with DSPE-PEG-Maleimide?

The optimal pH range for the reaction between the maleimide (B117702) group of DSPE-PEG-Maleimide and a thiol group is 6.5 to 7.5 .[1][2][3][4][5][6] This pH range provides an excellent balance between reaction efficiency and the stability of the reactants. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][5]

Q2: Why is the pH so critical for this reaction?

The pH is a critical parameter for two main reasons:

  • Thiol Reactivity: The reaction proceeds through the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide double bond. The concentration of the more reactive thiolate anion increases as the pH rises above the pKa of the thiol.[7][8]

  • Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[2][3][9] This hydrolysis reaction is significantly accelerated at pH values above 7.5.[2][9][10]

Therefore, the recommended pH range of 6.5-7.5 is a compromise to ensure a sufficient concentration of the reactive thiolate while minimizing the hydrolysis of the maleimide group.

Q3: What are the potential side reactions, and how are they affected by pH?

The primary side reactions in a DSPE-PEG-Maleimide thiol conjugation are:

  • Maleimide Hydrolysis: As mentioned, the maleimide ring can be hydrolyzed to form an unreactive maleamic acid. This reaction is base-catalyzed and becomes more significant at pH values above 7.5.[2][9][10][11] At pH 9.5, DSPE-PEG-Maleimide can lose up to 82% of its activity within 5 hours.[9]

  • Reaction with Amines: At pH values above 7.5, the maleimide group loses its chemoselectivity and can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[2][3]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[3][12][13] This rearrangement is also accelerated at neutral to basic pH.[12][13]

Q4: Which buffers are recommended for this reaction?

It is crucial to use a thiol-free buffer for the conjugation reaction. Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MES

Ensure the final pH of the reaction mixture is within the optimal 6.5-7.5 range.[5][6][14][15] It is also advisable to degas buffers to remove dissolved oxygen, which can promote the oxidation of thiols to disulfides.[5]

Q5: How should DSPE-PEG-Maleimide be handled and stored to maintain its reactivity?

DSPE-PEG-Maleimide is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][16] Aqueous solutions of DSPE-PEG-Maleimide are not recommended for long-term storage due to hydrolysis.[2][3] It is best to prepare aqueous solutions of the reagent immediately before use.[3][16] If a stock solution is required, it should be prepared in a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[2][3][14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed DSPE-PEG-Maleimide Prepare fresh DSPE-PEG-Maleimide solution immediately before use. Avoid storing it in aqueous buffers.[3][16] You can check the activity of the maleimide using an Ellman's assay.[9][10]
Oxidized Thiol Groups The target molecule may have formed disulfide bonds, which are unreactive with maleimides.[3][5] Pre-reduce the thiol-containing molecule with a disulfide-free reducing agent like TCEP.[3][5][14][15]
Incorrect pH Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[3][5]
Suboptimal Molar Ratio A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[6][14][15][17] However, this may need to be optimized for your specific molecules.[18]
Poor Reproducibility Inconsistent pH Ensure accurate and consistent pH measurement of your reaction buffer for each experiment.
Variable Reagent Activity Use fresh, high-quality DSPE-PEG-Maleimide for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[16]
Non-Specific Binding Reaction with Amines Ensure the reaction pH does not exceed 7.5 to maintain the chemoselectivity of the maleimide for thiols.[2][3]

Data Summary

Table 1: pH Effects on Thiol-Maleimide Reaction

pH RangeThiol ReactivityMaleimide StabilityPrimary Amine ReactivityRecommendation
< 6.5DecreasedHighNegligibleSlower reaction rate[3][5]
6.5 - 7.5 Good Good Low Optimal for specific thiol conjugation [1][2][3][4][5][6]
> 7.5HighDecreased (Hydrolysis)IncreasedRisk of side reactions and loss of maleimide activity[2][3][9][10]

Experimental Protocols

General Protocol for DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Molecule

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.

    • If the molecule contains disulfide bonds that need to be conjugated, perform a reduction step. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][14][15] Excess TCEP generally does not need to be removed. If using DTT, it must be removed prior to adding the maleimide reagent.[5][14][15]

  • Preparation of DSPE-PEG-Maleimide:

    • Immediately before use, dissolve the DSPE-PEG-Maleimide in the reaction buffer or a small amount of a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of DSPE-PEG-Maleimide is a common starting point.[6][14][15][17]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[17] The reaction can be performed with gentle mixing.

  • Quenching and Purification:

    • (Optional) To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide.

    • Purify the conjugate to remove unreacted DSPE-PEG-Maleimide and other byproducts using methods such as size-exclusion chromatography (e.g., desalting column) or dialysis.[17]

Visualizations

Thiol_Maleimide_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reactions Side Reactions (pH > 7.5) DSPE_PEG_Maleimide DSPE-PEG-Maleimide Conjugate Stable Thioether Conjugate DSPE_PEG_Maleimide->Conjugate Hydrolysis Hydrolyzed Maleimide (Inactive) DSPE_PEG_Maleimide->Hydrolysis H₂O (High pH) Amine_Reaction Reaction with Amines (Non-specific) DSPE_PEG_Maleimide->Amine_Reaction R-NH₂ (High pH) Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate pH_node pH 6.5 - 7.5 pH_node->Conjugate Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Maleimide Was Maleimide solution prepared fresh? Check_pH->Check_Maleimide Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Thiol Are thiols reduced (if necessary)? Check_Maleimide->Check_Thiol Yes Prepare_Fresh Prepare fresh DSPE-PEG-Maleimide Check_Maleimide->Prepare_Fresh No Reduce_Thiols Add TCEP to reduce disulfide bonds Check_Thiol->Reduce_Thiols No Optimize_Ratio Optimize Molar Ratio Check_Thiol->Optimize_Ratio Yes Adjust_pH->Check_pH Prepare_Fresh->Check_Maleimide Reduce_Thiols->Check_Thiol

References

issues with DSPE-PEG-Maleimide liposome aggregation and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of DSPE-PEG-Maleimide liposomes.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Maleimide and what is its primary application?

A1: DSPE-PEG-Maleimide is a phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a lipid anchor, linked to a polyethylene (B3416737) glycol (PEG) chain which is terminally functionalized with a maleimide (B117702) group. Its primary application is in the creation of long-circulating ("stealth") liposomes that can be easily conjugated to thiol-containing molecules such as antibodies, peptides, or other targeting ligands for targeted drug delivery.[1] The DSPE portion anchors the molecule into the liposome's lipid bilayer, the PEG chain provides a hydrophilic shield that reduces recognition by the immune system, and the maleimide group allows for specific, covalent attachment of targeting moieties.

Q2: What are the main causes of DSPE-PEG-Maleimide liposome (B1194612) aggregation?

A2: Liposome aggregation can be caused by several factors:

  • Insufficient surface charge: Liposomes with a low zeta potential (close to neutral) lack the electrostatic repulsion needed to prevent them from aggregating.

  • Inadequate PEGylation: An insufficient amount of DSPE-PEG on the liposome surface may not provide enough steric hindrance to prevent aggregation.

  • Environmental factors: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺), high ionic strength of the buffer, or storage at inappropriate temperatures can all promote aggregation.

  • Cross-linking during conjugation: If the molecule being conjugated to the maleimide group is multivalent (has multiple thiol groups), it can bridge and cross-link multiple liposomes, leading to aggregation.

Q3: How does pH affect the stability of DSPE-PEG-Maleimide?

A3: The maleimide group is susceptible to hydrolysis, particularly at alkaline pH. This hydrolysis opens the maleimide ring, rendering it unable to react with thiol groups. The optimal pH range for the maleimide-thiol conjugation reaction is 6.5-7.5.[2] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[3] Therefore, it is crucial to control the pH during liposome preparation, conjugation, and storage to maintain the reactivity of the maleimide group.

Q4: What are the recommended storage conditions for DSPE-PEG-Maleimide liposomes?

A4: DSPE-PEG-Maleimide liposomes should be stored at low temperatures, typically at -20°C, in a dry environment and protected from light.[1] For short-term storage, 4°C may be acceptable, but long-term storage at this temperature can lead to a decrease in maleimide reactivity. It is also advisable to prepare fresh solutions right before use and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Problem: You are observing a low yield of your final conjugated liposome product.

Potential Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide ring is prone to hydrolysis at pH > 7.5, rendering it inactive.[3] Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[2] Prepare maleimide-containing solutions fresh before each use.
Thiol Oxidation Free thiol groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.[2] Reduce disulfide bonds using a reducing agent like TCEP or DTT prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent.[2] Degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[2]
Incorrect Stoichiometry An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. Optimize the molar ratio of DSPE-PEG-Maleimide to your thiol-containing molecule. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[2]
Steric Hindrance The PEG chains on the liposome surface can sterically hinder the access of the thiol group to the maleimide. Consider using a longer PEG chain or optimizing the density of the DSPE-PEG-Maleimide on the liposome surface.
Issue 2: Liposome Aggregation During or After Conjugation

Problem: Your liposome solution becomes cloudy or you observe an increase in particle size as measured by DLS.

Potential Cause Troubleshooting Steps
Insufficient Electrostatic Repulsion The surface charge of the liposomes is not sufficient to prevent aggregation. Measure the zeta potential of your liposomes. A value greater than +30 mV or less than -30 mV is generally considered stable.[4] If the zeta potential is close to neutral, consider incorporating a charged lipid into your formulation.
Cross-linking by Multivalent Ligands Your targeting ligand has multiple thiol groups, causing it to link multiple liposomes together. If possible, use a ligand with a single, accessible thiol group. Alternatively, control the stoichiometry of the conjugation reaction to favor a 1:1 ligand-to-liposome ratio.
Inadequate Steric Stabilization The density of the PEG layer is not sufficient to prevent aggregation. Increase the molar percentage of DSPE-PEG in your liposome formulation.
Buffer Conditions The presence of divalent cations or high salt concentrations can shield the surface charge and promote aggregation. Use buffers without divalent cations and with an appropriate ionic strength.

Quantitative Data Summary

The stability of DSPE-PEG-Maleimide liposomes is influenced by several factors. The following tables summarize available quantitative data from literature. Note that direct comparisons may be challenging due to variations in experimental conditions.

Table 1: Effect of pH on Maleimide Activity

pHTime (hours)Remaining Maleimide Activity (%)Reference
7.024~100%[5]
9.55~18%[5]
9.524~26%[5]

Table 2: Effect of Storage Temperature on Maleimide Reactivity of Functionalized Nanoparticles

Storage Temperature (°C)Storage Time (days)Decrease in Reactivity (%)Reference
47~10%[2]
207~40%[2]

Table 3: Influence of Cholesterol on Liposome Size

PhospholipidCholesterol (mol%)Mean Particle Size (nm)Reference
POPC030.1 ± 0.4[6]
POPC1035.0 ± 0.5[6]
POPC2040.2 ± 0.3[6]
POPC3045.8 ± 0.2[6]
POPC4051.6 ± 0.1[6]

Experimental Protocols

Protocol 1: DSPE-PEG-Maleimide Liposome Preparation by Thin-Film Hydration

This method involves the formation of a thin lipid film followed by hydration to form liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve the lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids. This will form multilamellar vesicles (MLVs).

  • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion. Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

  • Store the prepared liposomes at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Post-Insertion of DSPE-PEG-Maleimide into Pre-formed Liposomes

This method is useful for incorporating DSPE-PEG-Maleimide into already formed liposomes.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-Maleimide

  • Buffer (e.g., PBS pH 7.4)

  • Water bath or incubator

Procedure:

  • Prepare a micellar solution of DSPE-PEG-Maleimide by hydrating a dried film of the lipid with buffer.[7]

  • Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution at a temperature above the Tm of the liposome-forming lipids (e.g., 60°C) for a specific period (e.g., 30-60 minutes).[7][8]

  • During incubation, the DSPE-PEG-Maleimide molecules will transfer from the micelles and insert into the outer leaflet of the liposome bilayer.

  • Remove any unincorporated DSPE-PEG-Maleimide by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Liposomes

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement according to the instrument's instructions to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse and homogeneous population of liposomes.

B. Zeta Potential Measurement

  • Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl).

  • Load the sample into a folded capillary cell, ensuring there are no air bubbles.

  • Place the cell in the instrument and perform the measurement to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.

C. Quantification of Maleimide Activity by Indirect Ellman's Assay

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Incubate a known amount of your DSPE-PEG-Maleimide liposomes with an excess of the thiol standard for a specific time to allow the maleimide-thiol reaction to go to completion.

  • Add Ellman's reagent (DTNB) to the reaction mixture. The DTNB will react with the unreacted thiols, producing a colored product that can be quantified spectrophotometrically at 412 nm.

  • By comparing the amount of unreacted thiol to the initial amount, the number of active maleimide groups on the liposomes can be calculated.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char1 Initial Characterization cluster_conj Conjugation cluster_purify Purification cluster_char2 Final Characterization prep1 Lipid Dissolution prep2 Thin Film Formation prep1->prep2 prep3 Hydration (MLVs) prep2->prep3 prep4 Extrusion (SUVs) prep3->prep4 char1 DLS (Size, PDI) prep4->char1 char2 Zeta Potential prep4->char2 conj2 Conjugation Reaction prep4->conj2 conj1 Thiol-Molecule Prep char2->conj1 conj1->conj2 conj3 Quenching conj2->conj3 purify1 Dialysis / SEC conj3->purify1 char3 DLS (Size, PDI) purify1->char3 char4 Conjugation Efficiency purify1->char4

Caption: Experimental workflow for the preparation and conjugation of DSPE-PEG-Maleimide liposomes.

troubleshooting_aggregation start Liposome Aggregation Observed q1 Check Zeta Potential start->q1 q2 Is it close to neutral? q1->q2 s1 Incorporate charged lipid q2->s1 Yes q3 Check PEG density q2->q3 No end Aggregation Resolved s1->end q4 Is it too low? q3->q4 s2 Increase DSPE-PEG mol% q4->s2 Yes q5 Check buffer conditions q4->q5 No s2->end q6 Presence of divalent cations? q5->q6 s3 Use cation-free buffer q6->s3 Yes q7 Check ligand valency q6->q7 No s3->end q8 Is it multivalent? q7->q8 s4 Optimize stoichiometry q8->s4 Yes q8->end No s4->end

Caption: Troubleshooting logic for addressing liposome aggregation issues.

References

removing unconjugated maleimide from DSPE-PEG formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Maleimide formulations. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unconjugated maleimide (B117702) from DSPE-PEG formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated maleimide from my DSPE-PEG formulation?

A1: Residual unconjugated maleimide can lead to several undesirable effects in your formulation and subsequent applications. These include:

  • Toxicity and Immunogenicity: Free maleimide can react with thiol-containing molecules in vivo, such as cysteine residues in proteins, leading to potential toxicity and an immune response.[1][2]

  • Reduced Targeting Specificity: Unconjugated maleimide can bind non-specifically to proteins and other biological molecules, potentially altering the biodistribution and targeting efficiency of your formulation.[1][3]

  • Batch-to-Batch Variability: Inconsistent removal of free maleimide can introduce variability in your formulation's characteristics and performance, affecting reproducibility.

Q2: What are the common methods for removing unconjugated maleimide?

A2: The most common methods leverage size differences between the large DSPE-PEG-conjugate (e.g., on a liposome (B1194612) or nanoparticle) and the small unconjugated maleimide molecule. These methods include:

  • Dialysis: A widely used technique that involves the diffusion of small molecules across a semi-permeable membrane.[4][5][6]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size as they pass through a column packed with porous beads.[7][8]

  • Tangential Flow Filtration (TFF): An efficient filtration technique for concentrating and purifying larger molecules from a solution.[9][10][11]

Q3: Should I quench the unreacted maleimide before or after purification?

A3: It is highly recommended to quench the reaction to cap any unreacted maleimide groups. This is typically done after the conjugation reaction and before the final purification step.[2][4][5][6] Quenching converts the reactive maleimide into a non-reactive group, preventing it from reacting with the purification media or other components. Common quenching agents are small molecule thiols like 2-mercaptoethanol (B42355) or cysteine.[4][5][6]

Q4: How can I quantify the amount of remaining unconjugated maleimide?

A4: Several methods can be used to quantify free maleimide or assess conjugation efficiency:

  • Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups before and after conjugation to determine the efficiency of the reaction.[5][12] It can be adapted to quantify the amount of maleimide by reacting it with an excess of a known concentration of a thiol-containing molecule and then measuring the remaining unreacted thiols.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate the conjugated product from the unreacted maleimide and other reaction components, allowing for quantification.[7][12]

  • Mass Spectrometry (MS): MS can confirm successful conjugation by detecting the expected mass increase and can be used to quantify the degree of labeling.[7][12][16][17]

Q5: What is the stability of the DSPE-PEG-Maleimide, and how should I handle it?

A5: DSPE-PEG-Maleimide is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[2][5][18] The maleimide group can hydrolyze to a non-reactive maleamic acid, particularly at pH values above 7.5.[12] It is crucial to:

  • Store DSPE-PEG-Maleimide at -20°C in a dry condition.[18]

  • Prepare fresh solutions right before use and avoid frequent freeze-thaw cycles.[18]

  • Perform conjugation reactions at a pH between 6.5 and 7.5 to ensure specificity for thiols and minimize hydrolysis.[12][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction rate is significantly reduced at pH < 6.5, and maleimide hydrolysis increases at pH > 7.5.[12]Maintain a reaction buffer pH between 6.5 and 7.5.[12][19]
Oxidation of Thiol Groups: Sulfhydryl groups on the molecule to be conjugated may have oxidized to form disulfide bonds, which are unreactive with maleimides.[20]Reduce disulfide bonds using a reducing agent like TCEP before conjugation. Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation.[20]
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.Optimize the molar ratio of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[12][20][21]
Product Aggregation After Purification Residual Reactive Moieties: Unquenched maleimide groups on the surface of liposomes or nanoparticles can react with each other, leading to aggregation.[2]Ensure complete quenching of excess maleimide groups with a small molecule thiol (e.g., 2-mercaptoethanol, cysteine) before purification.[2][4][5][6]
Loss of Product During Purification Inappropriate Dialysis Membrane MWCO: If the molecular weight cutoff (MWCO) of the dialysis membrane is too large, the product may be lost. For liposomes, a MWCO of 1,000,000 Da can lead to loss as the pore size approaches the liposome size.[2][6]Use a dialysis membrane with an appropriate MWCO. For liposomes, a MWCO of 300,000 Da is often recommended.[2][6]
Adsorption to SEC Column: The product may be adsorbing to the size exclusion chromatography column matrix.Choose an appropriate SEC column and mobile phase to minimize non-specific interactions.
High Transmembrane Pressure in TFF: Excessive pressure during tangential flow filtration can lead to the disruption of liposomes or nanoparticles.[9][10]Optimize TFF parameters, including lowering the transmembrane pressure and processing at a lower temperature (e.g., 8-10°C), to maintain the integrity of the formulation.[9][10]
Inconsistent Results Hydrolysis of Maleimide: The maleimide group is sensitive to hydrolysis, which can vary depending on buffer conditions and storage time.[2][5][18]Use freshly prepared maleimide solutions and maintain a pH of 6.5-7.5 during conjugation.[12] Store stock solutions under appropriate conditions.[18]

Data Presentation: Comparison of Purification Methods

Method Principle Advantages Disadvantages Typical Processing Time
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.Simple to set up, gentle on samples.Slow process, requires large buffer volumes, potential for sample dilution.12-48 hours
Size Exclusion Chromatography (SEC) Separation based on molecular size as molecules pass through a porous column.Good resolution, can be automated, provides purified and buffer-exchanged sample.Potential for sample dilution, risk of product adsorption to the column, limited sample volume capacity per run.30 minutes - 2 hours per run
Tangential Flow Filtration (TFF) Convective transport of molecules through a membrane, with tangential flow preventing membrane fouling.Fast and efficient for large volumes, can simultaneously concentrate and purify the sample, scalable.Requires specialized equipment, potential for shear-induced damage to sensitive formulations if not optimized.[9][10]1-4 hours

Experimental Protocols

Protocol 1: Quenching of Unreacted Maleimide

This protocol describes how to quench the excess maleimide groups in a DSPE-PEG formulation after conjugation.

Materials:

  • DSPE-PEG-Maleimide conjugated formulation

  • Quenching agent stock solution (e.g., 100 mM 2-mercaptoethanol or L-cysteine in reaction buffer)

  • Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[12][19]

Procedure:

  • Following the conjugation reaction, calculate the initial moles of maleimide used.

  • Add a 2-5 fold molar excess of the quenching agent (e.g., 2-mercaptoethanol) to the reaction mixture.[2][5][6]

  • Incubate the mixture for 30 minutes to 1 hour at room temperature with gentle stirring.[5][6]

  • Proceed immediately to the purification step (e.g., Dialysis, SEC, or TFF) to remove the quenched maleimide and the excess quenching agent.

Protocol 2: Purification by Dialysis

This protocol provides a general procedure for removing unconjugated maleimide and other small molecules using dialysis.

Materials:

  • Quenched DSPE-PEG-Maleimide formulation

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 300,000 Da for liposomes)[2][6]

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysis buffer

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the quenched formulation into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume).

  • Stir the buffer gently on a stir plate.

  • Perform dialysis for at least 12-24 hours at 4°C, with at least 2-3 buffer changes.

  • After dialysis, carefully remove the sample from the tubing/cassette.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the purification of DSPE-PEG conjugates using SEC.

Materials:

  • Quenched DSPE-PEG-Maleimide formulation

  • Size exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Fraction collector or collection tubes

Procedure:

  • Equilibrate the SEC column with at least 3-5 column volumes of the running buffer.

  • Carefully load the quenched formulation onto the top of the column.

  • Allow the sample to enter the column bed.

  • Start the elution with the running buffer.

  • The DSPE-PEG conjugate, being larger, will elute first in the void volume. The smaller, unconjugated maleimide and quenching agent will be retained and elute later.

  • Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for protein conjugates).

  • Pool the fractions containing the purified conjugate.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_quenching Quenching Step cluster_purification Purification Step cluster_analysis Analysis Step conjugation DSPE-PEG-Maleimide + Thiol-containing Molecule (pH 6.5-7.5) quenching Add excess small molecule thiol (e.g., 2-Mercaptoethanol) conjugation->quenching After conjugation incubation purification Removal of Unconjugated Maleimide & Quenching Agent quenching->purification Proceed immediately dialysis Dialysis purification->dialysis sec Size Exclusion Chromatography purification->sec tff Tangential Flow Filtration purification->tff analysis Characterization of Purified Conjugate dialysis->analysis sec->analysis tff->analysis

Caption: General experimental workflow for conjugation and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield ph Suboptimal pH? start->ph thiol Thiol Oxidation? start->thiol ratio Incorrect Stoichiometry? start->ratio adjust_ph Adjust pH to 6.5-7.5 ph->adjust_ph reduce_thiol Reduce Disulfides (e.g., TCEP) thiol->reduce_thiol optimize_ratio Optimize Molar Ratios ratio->optimize_ratio

References

challenges in scaling up DSPE-PEG-Maleimide liposome production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up DSPE-PEG-Maleimide liposome (B1194612) production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common issues encountered during the transition from benchtop to large-scale manufacturing.

Section 1: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: Formulation & Manufacturing Inconsistencies

Question: Why do my liposome characteristics (size, polydispersity) vary so much between batches now that I'm scaling up?

Answer: Batch-to-batch inconsistency is a primary challenge when scaling up liposome production. Processes that are manageable at the lab scale often introduce variability at larger volumes.[1] Key factors include:

  • Manufacturing Method: Traditional methods like thin-film hydration followed by extrusion can be difficult to reproduce precisely on a large scale.[1][2] The efficiency of hydration and the pressure/pass number during extrusion can fluctuate. Newer methods like microfluidics offer more precise control over mixing parameters, leading to improved reproducibility and scalability.[2][3]

  • Process Parameters: At scale, slight deviations in mixing speed, temperature control, lipid concentration, and solvent injection rates can significantly impact the final liposome size and polydispersity index (PDI).[1][4]

  • Lipid Film Homogeneity: In the thin-film hydration method, achieving a uniform lipid film in a large vessel is challenging, leading to incomplete hydration and heterogeneous liposome populations.

Troubleshooting Steps:

  • Evaluate Manufacturing Method: For large-scale production, consider transitioning from batch-mode extrusion to a continuous manufacturing system like microfluidics. This technology offers superior control over particle size and distribution.[2][4]

  • Optimize and Lock Parameters: Systematically optimize and then strictly control all process parameters. This includes the total flow rate, flow rate ratio (FRR) of aqueous to solvent phases in microfluidics, and temperature.

  • Ensure Quality of Starting Materials: Use high-purity lipids and ensure consistent quality across batches. Impurities can affect bilayer formation and stability.

FAQ 2: Low Thiol-Maleimide Conjugation Efficiency

Question: I'm observing very low or no conjugation of my thiol-containing ligand (peptide, antibody) to the liposome surface. What's going wrong?

Answer: Low conjugation efficiency is a frequent and critical issue, often stemming from the instability of the maleimide (B117702) group or the unavailability of the thiol.[5] The maleimide ring is highly susceptible to hydrolysis, which renders it inactive.[6]

Potential Causes & Solutions:

  • Maleimide Hydrolysis: The maleimide group readily undergoes hydrolysis (ring-opening) at neutral to alkaline pH, making it unable to react with thiols.[6][7] The rate of hydrolysis increases significantly with pH and temperature.[8]

    • Solution: Perform the conjugation reaction in a slightly acidic to neutral buffer, ideally within a pH range of 6.5-7.5 .[5][9] At pH 7, the reaction with thiols is about 1,000 times faster than with amines, while hydrolysis is minimized.[9] Always use freshly prepared maleimide-liposomes or DSPE-PEG-Maleimide solutions.[5]

  • Inactive Thiol Groups: The thiol (-SH) group on your ligand must be free and reduced. Cysteine residues in proteins can form disulfide bonds (S-S), which are unreactive with maleimides.[5]

    • Solution: Before conjugation, reduce your protein/peptide with a suitable reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective over a broad pH range and typically does not need to be removed before starting the conjugation.[9] Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation of thiols.[5]

  • Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.

    • Solution: Start with a 10 to 20-fold molar excess of the maleimide-liposome to your thiol-ligand. This ratio should be optimized for your specific application to ensure maximum conjugation without excessive waste.[5][9]

  • Suboptimal Reaction Time/Temperature:

    • Solution: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5][6] Protect from light if any components are light-sensitive.

Below is a troubleshooting workflow to diagnose and solve low conjugation efficiency.

G start Low Conjugation Efficiency check_maleimide 1. Assess Maleimide Activity start->check_maleimide hydrolysis Is Maleimide Hydrolyzed? check_maleimide->hydrolysis check_thiol 2. Verify Free Thiol Availability disulfide Are Thiols Oxidized (Disulfide Bonds)? check_thiol->disulfide check_conditions 3. Review Reaction Conditions ratio Is Molar Ratio Optimal? check_conditions->ratio success Successful Conjugation hydrolysis->check_thiol No sol_ph Adjust pH to 6.5-7.5 Use Fresh Liposomes hydrolysis->sol_ph Yes sol_ph->check_thiol disulfide->check_conditions No sol_reduce Add Reducing Agent (TCEP) Include EDTA in Buffer disulfide->sol_reduce Yes sol_reduce->check_conditions ratio->success Yes sol_ratio Optimize Maleimide:Thiol Ratio (Start at 10-20 fold excess) ratio->sol_ratio No sol_ratio->success

Caption: Troubleshooting workflow for low maleimide-thiol conjugation efficiency.
FAQ 3: Liposome Aggregation and Stability Issues

Question: My final liposome formulation is aggregating during storage or after conjugation. How can I improve its stability?

Answer: Liposome aggregation and instability are common hurdles, particularly at the higher concentrations required for scaled-up production.[10]

  • Insufficient PEGylation: The PEG layer provides a "stealth" characteristic that prevents both clearance in vivo and aggregation in vitro by creating a steric barrier.[11]

    • Solution: Ensure adequate incorporation of DSPE-PEG-Maleimide (typically 5-10 mol%) in your lipid composition. This density is crucial for preventing aggregation.[12]

  • Suboptimal Storage Conditions: Temperature and buffer composition play a vital role in long-term stability.

    • Solution: Store liposome solutions at 4°C.[13] Avoid freezing unless a suitable cryoprotectant has been included, as freeze-thaw cycles can disrupt the vesicles.[3] The storage buffer should have a neutral pH and appropriate ionic strength to maintain stability.

  • Residual Solvents/Reactants: Incomplete removal of organic solvents or unreacted cross-linking agents from the preparation process can destabilize the lipid bilayer.

    • Solution: Implement a robust purification method, such as Tangential Flow Filtration (TFF), to efficiently remove residual components post-production.[14]

Section 2: Data & Parameters at a Glance

Summarized below are key quantitative parameters critical for successful scale-up.

ParameterRecommended Value / ConditionRationale & NotesCitation
Maleimide-Thiol Conjugation pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis. Reaction with thiols is ~1000x faster than with amines at pH 7.0.[6][9]
Maleimide Hydrolysis Rate Increases significantly at pH > 7.5The maleimide ring opens to form an unreactive maleamic acid derivative. The rate is also temperature-dependent.[6][8]
Storage Temperature 4°C (Refrigerated)Minimizes lipid hydrolysis and maintains vesicle integrity. Avoid freezing.[5][13]
Recommended DSPE-PEG Mol% 5 - 10 mol%Provides sufficient steric hindrance to prevent aggregation and reduce clearance by the mononuclear phagocyte system (MPS).[12]
Starting Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A common starting point for optimization to drive the reaction to completion. The optimal ratio is system-dependent.[5][9]

Section 3: Key Experimental Protocols

This section provides detailed methodologies for critical processes in scaled-up liposome production.

Methodology 1: Large-Scale Liposome Preparation via Microfluidics

Microfluidics is an inherently scalable method that allows for precise control over liposome size and distribution by manipulating fluid streams in micro-channels.[2][15]

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide) in a suitable organic solvent like ethanol (B145695) to the desired total lipid concentration.

    • Aqueous Phase: Prepare the aqueous buffer (e.g., PBS, pH 7.0-7.4). This phase will form the core of the liposomes.

  • System Setup:

    • Prime a microfluidic system (e.g., NanoAssemblr) with the respective solvents.

    • Set the key process parameters: Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase. The FRR is a critical parameter for controlling liposome size.

  • Liposome Formation:

    • Pump the lipid and aqueous solutions through the microfluidic cartridge. The rapid mixing of the solvent and anti-solvent streams induces controlled nanoprecipitation of lipids into homogenous liposomes.[2]

  • Collection:

    • Collect the resulting liposome suspension from the outlet. The product is now ready for purification.

Methodology 2: Liposome Purification and Concentration via Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for purifying and concentrating nanoparticles, making it ideal for large-scale operations.[14][16] It separates components based on size by circulating the sample tangentially across a membrane.

  • System & Membrane Preparation:

    • Select a TFF hollow fiber membrane with a molecular weight cut-off (MWCO) appropriate for retaining your liposomes while allowing smaller molecules (e.g., solvents, unconjugated ligands) to pass through (e.g., 300-750 kDa).[17][18]

    • Install the membrane in the TFF system (e.g., KrosFlo) and flush with distilled water to remove any preservatives.[19]

    • Equilibrate the system with the final formulation buffer (e.g., PBS).

  • Diafiltration (Purification):

    • Circulate the crude liposome suspension through the system.

    • Add fresh buffer to the feed reservoir at the same rate that the filtrate (permeate) is being removed. This is known as constant volume diafiltration.[18]

    • Continue this process for a set number of diavolumes (e.g., 5-10) to effectively wash away contaminants. For example, after three cycles, only 1% of the initial 'free' drug may remain.[14]

  • Concentration:

    • After purification, stop adding fresh buffer.

    • Continue circulating the liposome suspension, allowing the permeate to be removed. This reduces the total volume and concentrates the liposomes. A tenfold concentration can be achieved in under 30 minutes with optimized systems.[16]

  • Recovery:

    • Once the target volume is reached, drain the system to recover the purified and concentrated liposome formulation.

Section 4: Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

G prep_lipids 1. Prepare Lipid Phase (DSPC, Chol, DSPE-PEG-Mal in Ethanol) microfluidics 3. Liposome Formation (Microfluidics System) prep_lipids->microfluidics prep_aq 2. Prepare Aqueous Phase (Buffer, pH 7.0-7.4) prep_aq->microfluidics crude_lipo Crude Liposome Suspension microfluidics->crude_lipo tff 4. Purification & Concentration (Tangential Flow Filtration) crude_lipo->tff purified_lipo Purified Maleimide-Liposomes tff->purified_lipo conjugation 6. Conjugation Reaction (pH 6.5-7.5, RT 2h or 4°C O/N) purified_lipo->conjugation prep_ligand 5. Prepare Thiol-Ligand (Reduce with TCEP if needed) prep_ligand->conjugation final_purification 7. Final Purification / Quenching (TFF or SEC to remove excess ligand) conjugation->final_purification final_product Final Conjugated Liposome Product final_purification->final_product

Caption: General experimental workflow for scalable liposome production and conjugation.

References

improving the stability of DSPE-PEG-Maleimide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Maleimide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of DSPE-PEG-Maleimide stock solutions and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DSPE-PEG-Maleimide instability in stock solutions?

A1: The primary cause of instability is the hydrolysis of the maleimide (B117702) ring. This reaction is highly dependent on the pH and temperature of the solution. At elevated pH (typically above 7.5) and higher temperatures, the maleimide ring opens to form a non-reactive maleamic acid derivative, which can no longer react with thiol groups.[1][2][3][4] To ensure the integrity of the reagent, it is crucial to control these environmental factors.

Q2: What are the recommended storage conditions for DSPE-PEG-Maleimide?

A2: For long-term stability, DSPE-PEG-Maleimide should be stored as a solid at -20°C under desiccated conditions.[5] Stock solutions are generally not stable for extended periods and it is highly recommended to prepare them fresh immediately before use.[5] If a stock solution must be prepared in advance, it should be in an anhydrous solvent like DMSO or DMF and stored at -20°C for no longer than one month.[6] Avoid frequent freeze-thaw cycles.[5]

Q3: In which solvents should I dissolve DSPE-PEG-Maleimide?

A3: DSPE-PEG-Maleimide is soluble in a variety of solvents. For preparing stock solutions, anhydrous DMSO or DMF are commonly used.[6] It is also soluble in chloroform (B151607) and ethanol, often requiring gentle warming.[7] For aqueous applications, it can be dissolved in hot water or buffered solutions, though its stability in aqueous media is limited.[5]

Q4: What is the optimal pH range for working with DSPE-PEG-Maleimide?

A4: To minimize hydrolysis of the maleimide group, a pH range of 6.5-7.5 is optimal for both conjugation reactions and temporary storage of aqueous solutions.[1][8] Within this range, the maleimide group is sufficiently stable for the duration of most experiments, and the thiol group of cysteine residues is reactive enough for efficient conjugation.[1] Alkaline conditions (pH > 8) should be strictly avoided as they significantly accelerate the rate of hydrolysis.[1][3]

Q5: How can I quantify the amount of active maleimide in my DSPE-PEG-Maleimide stock solution?

A5: The concentration of active maleimide can be determined using several methods. A common technique is an indirect Ellman's assay, where the maleimide solution is reacted with a known excess of a thiol-containing compound (like cysteine or GSH), and the remaining unreacted thiols are then quantified using Ellman's reagent (DTNB).[3] Alternatively, spectrophotometric methods that measure the absorbance of the maleimide group around 302 nm can be used, though this method is less sensitive.[9][10] HPLC-based methods can also be employed for more precise quantification and to separate the active maleimide from its hydrolysis byproducts.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group. Prepare DSPE-PEG-Maleimide stock solution fresh before each experiment. Ensure the pH of all buffers is maintained between 6.5 and 7.5. Avoid high temperatures during incubation steps.
Oxidation of thiol groups on the protein/peptide. Degas all buffers to remove dissolved oxygen.[13] Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[13] Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP immediately before conjugation. TCEP is preferred as it does not need to be removed prior to the reaction.[13]
Incorrect buffer composition. Do not use buffers containing thiols (e.g., DTT or 2-mercaptoethanol) in your conjugation reaction, as they will compete with your target molecule for the maleimide.
Inconsistent results between experiments Variability in the age and storage of the DSPE-PEG-Maleimide stock solution. Always prepare fresh stock solutions for each experiment. If using a previously prepared stock, consider requantifying the active maleimide concentration before use.
Frequent freeze-thaw cycles of the stock solution. Aliquot the DSPE-PEG-Maleimide solid into single-use vials before storage at -20°C to avoid repeated warming and cooling of the entire batch.
Precipitation of DSPE-PEG-Maleimide in aqueous buffer Low solubility at the working concentration. Gentle warming or sonication can aid in dissolution. Alternatively, prepare a concentrated stock in an organic solvent like DMSO and add it to the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your downstream application.

Quantitative Data on DSPE-PEG-Maleimide Stability

The stability of the maleimide group is critically dependent on pH and temperature. The following tables summarize available quantitative data on the hydrolysis of maleimide under various conditions.

Table 1: Effect of pH on the Stability of DSPE-PEG2000-Maleimide in PBS at Room Temperature

TimeRemaining Maleimide Activity at pH 7.0Remaining Maleimide Activity at pH 9.5
0 hours100%100%
5 hours~100%18 ± 0.8%[3]
24 hours100 ± 0.6%[3]26 ± 4.5%[3]

Table 2: Effect of Temperature on the Stability of Maleimide-Functionalized Nanoparticles

Storage TemperatureEstimated Half-life of Maleimide
4°C32 days[1]
20°C11 days[1]

Note: Data in Table 2 is for a maleimide-functionalized nanoparticle system and may not be directly transferable to DSPE-PEG-Maleimide in solution, but it illustrates the significant impact of temperature on stability.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Maleimide Stock Solution
  • Pre-weighing: To avoid introducing moisture to the entire container, allow the DSPE-PEG-Maleimide vial to equilibrate to room temperature before opening.

  • Weighing: In a fume hood, weigh the desired amount of DSPE-PEG-Maleimide powder into a clean, dry glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution briefly until the solid is completely dissolved.

  • Usage and Storage: Use the solution immediately. For short-term storage, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C for up to one month.[6]

Protocol 2: Quantification of Active Maleimide using an Indirect Ellman's Assay

This protocol is adapted from the principle of reacting maleimides with an excess of a known thiol, and then quantifying the remaining thiol.

  • Prepare Solutions:

    • Phosphate (B84403) Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0.

    • Cysteine Solution: Prepare a 1 mM solution of L-cysteine in the phosphate buffer.

    • DSPE-PEG-Maleimide Solution: Prepare a solution of your DSPE-PEG-Maleimide in the phosphate buffer at an approximate concentration of 0.5 mM.

    • Ellman's Reagent (DTNB): Prepare a 4 mg/mL solution of DTNB in 0.1 M sodium phosphate buffer, pH 8.0.

  • Reaction:

    • In a microcentrifuge tube, mix 100 µL of the DSPE-PEG-Maleimide solution with 100 µL of the 1 mM cysteine solution (this provides a 2-fold molar excess of cysteine).

    • As a control, mix 100 µL of the phosphate buffer with 100 µL of the 1 mM cysteine solution.

    • Incubate both tubes at room temperature for 30 minutes to allow the maleimide-thiol reaction to complete.[3]

  • Quantification:

    • In a 96-well plate, add 50 µL of the reaction mixture (from both the sample and control tubes) to separate wells.

    • Add 100 µL of the DTNB solution to each well.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Calculate the concentration of unreacted cysteine in your sample using the absorbance of the control (which represents the initial amount of cysteine) and a standard curve if necessary.

    • The amount of active maleimide is the initial amount of cysteine minus the amount of unreacted cysteine in your sample.

Visualizations

cluster_hydrolysis Maleimide Hydrolysis Pathway DSPE_PEG_Mal DSPE-PEG-Maleimide (Active) Maleamic_Acid DSPE-PEG-Maleamic Acid (Inactive) DSPE_PEG_Mal->Maleamic_Acid H₂O, OH⁻ (pH > 7.5)

Caption: Hydrolysis of DSPE-PEG-Maleimide to its inactive form.

cluster_workflow Workflow for Assessing Maleimide Stability Prep_Sol Prepare DSPE-PEG-Mal in buffer (e.g., pH 7.4) Incubate Incubate at specific temperature (e.g., 4°C, 25°C, 37°C) Prep_Sol->Incubate Aliquots Take aliquots at different time points (t=0, 1h, 4h, 24h) Incubate->Aliquots Quantify Quantify active maleimide (e.g., Indirect Ellman's Assay) Aliquots->Quantify Analyze Plot % active maleimide vs. time Quantify->Analyze cluster_troubleshooting Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency? Check_pH Is buffer pH between 6.5-7.5? Start->Check_pH Check_Freshness Was DSPE-PEG-Mal solution fresh? Check_pH->Check_Freshness Yes Adjust_pH Adjust buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Were protein thiols reduced (e.g., with TCEP)? Check_Freshness->Check_Thiols Yes Remake_Sol Prepare fresh DSPE-PEG-Mal solution Check_Freshness->Remake_Sol No Success Optimize Molar Ratio & Incubation Time Check_Thiols->Success Yes Reduce_Protein Reduce protein disulfide bonds Check_Thiols->Reduce_Protein No

References

avoiding non-specific binding in DSPE-PEG-Maleimide conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid non-specific binding in DSPE-PEG-Maleimide conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range for the reaction between maleimides and thiols is 6.5-7.5.[1] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Q2: What are the primary causes of low conjugation efficiency?

A2: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the maleimide (B117702) group: Maleimide is susceptible to hydrolysis, especially at pH values above 7.5, which opens the maleimide ring and renders it unreactive towards thiols.[1][3][4]

  • Oxidation of thiols: The thiol groups on your peptide or protein can oxidize to form disulfide bonds, which are unreactive with maleimides.

  • Suboptimal pH: A pH below 6.5 will slow down the reaction rate significantly.[5]

  • Incorrect stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of maleimide is a common starting point.[5]

  • Steric hindrance: The conjugation site on your molecule of interest may be sterically hindered, preventing efficient reaction with the maleimide group on the DSPE-PEG.

Q3: How can I prevent hydrolysis of DSPE-PEG-Maleimide?

A3: To minimize hydrolysis of the maleimide group, it is crucial to maintain the pH of the reaction buffer between 6.5 and 7.5.[1] DSPE-PEG-Maleimide should be stored in a dry, cool place and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[5][6] Long-term storage of aqueous solutions is not recommended.[5]

Q4: What are the main side reactions in DSPE-PEG-Maleimide conjugations and how can I avoid them?

A4: The primary side reactions include:

  • Reaction with amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation. To avoid this, maintain the pH between 6.5 and 7.5.[5]

  • Hydrolysis of the DSPE ester bonds: The ester bonds in the DSPE anchor can hydrolyze under acidic or basic conditions, especially with prolonged exposure to water and heat.[7] It is recommended to use a neutral pH buffer (around 7.4) to maintain the stability of the ester bonds.[7]

  • Retro-Michael reaction: The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of the conjugate. This can be minimized by inducing hydrolysis of the succinimide (B58015) ring after conjugation by a short incubation at a slightly alkaline pH (e.g., pH 9.0).[1][5]

Q5: Should I perform the conjugation before or after liposome (B1194612) formation?

A5: Both pre-conjugation (conjugating the ligand to DSPE-PEG-Maleimide before incorporating it into the liposome) and post-conjugation (conjugating the ligand to pre-formed liposomes containing DSPE-PEG-Maleimide) are viable methods. The choice depends on the stability of your ligand and the desired orientation on the liposome surface. Post-conjugation is often preferred as it can lead to a higher retention of active maleimide groups.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Maleimide hydrolysisMaintain pH between 6.5-7.5. Prepare maleimide solutions fresh in anhydrous solvent (DMSO/DMF).
Thiol oxidationReduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before conjugation.[1]
Suboptimal pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.
Incorrect stoichiometryIncrease the molar excess of the maleimide linker. Start with a 10-20 fold molar excess.[5]
Non-specific binding Reaction with aminesMaintain the reaction pH strictly between 6.5-7.5.
Hydrophobic interactionsInclude non-ionic surfactants (e.g., Tween 20) in washing buffers.
Unreacted maleimidesQuench excess maleimides with a small molecule thiol like cysteine or β-mercaptoethanol after the conjugation reaction.[9]
Liposome aggregation Cross-linking by multivalent ligandsOptimize the molar ratio of ligand to DSPE-PEG-Maleimide.
Unquenched maleimidesEnsure complete quenching of unreacted maleimides on the liposome surface.
Loss of conjugated payload Retro-Michael reaction (thiol exchange)After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at pH 8.5-9.0 to form a more stable succinamic acid thioether.[1]

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[2]

Table 2: Stability of DSPE-PEG-Maleimide

ConditionObservationRecommendation
Storage at 4°C for 7 days~10% decrease in maleimide reactivity[2][10]For optimal reactivity, use freshly prepared maleimide-functionalized nanoparticles.
Storage at 20°C for 7 days~40% decrease in maleimide reactivity[2][10]Avoid storing maleimide-functionalized nanoparticles at room temperature for extended periods.
pH 7.0 for 24 hours100% active maleimide groups remaining[3]Neutral pH is ideal for maintaining maleimide stability in solution.
pH 9.5 for 5 hoursActivity decreased to 18%[3]Alkaline conditions lead to rapid hydrolysis of the maleimide group.
pH 9.5 for 24 hoursActivity decreased to 26%[3]Avoid alkaline pH during conjugation and storage.

Table 3: Stability of DSPE Ester Bonds

ConditionObservationRecommendation
Unbuffered, ultrapure water (72h at RT)Hydrolysis of both ester bonds detected[7]Avoid using unbuffered water for prolonged incubations.
Water + 0.1% formic acid (pH 2.7) at 60°C (30 min)Hydrolysis detected[7]Avoid acidic pH and high temperatures during purification.
pH 7.4 PBS buffer (up to 2h at RT or 60°C)No detectable hydrolysis[7]Use neutral buffered solutions to maintain the integrity of the DSPE anchor.

Experimental Protocols

Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Peptide
  • Preparation of the Thiol-Containing Peptide:

    • Dissolve the peptide in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.4.

    • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 20-30 minutes at room temperature.[1]

  • Preparation of DSPE-PEG-Maleimide Solution:

    • Immediately before use, dissolve the DSPE-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF.[5]

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide solution to the peptide solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[5]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted peptide, DSPE-PEG-Maleimide, and quenching agent.

Protocol 2: Post-Conjugation to Pre-formed Liposomes
  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes using your standard protocol, including DSPE-PEG-Maleimide in the lipid composition (typically 1-5 mol%).

  • Preparation of Thiol-Containing Ligand:

    • Prepare your thiol-containing protein or peptide as described in Protocol 1, Step 1.

  • Conjugation Reaction:

    • Add the prepared ligand solution to the liposome suspension.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching Unreacted Maleimides:

    • Add a quenching agent like cysteine or β-mercaptoethanol to the liposome suspension.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted ligand and quenching agent by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_pre_conjugation Pre-Conjugation Pathway cluster_post_conjugation Post-Conjugation Pathway prep_peptide Prepare Thiol-Peptide (Reduce Disulfides) conjugation Conjugation Reaction (pH 6.5-7.5) prep_peptide->conjugation prep_lipid Prepare DSPE-PEG-Maleimide (Dissolve in DMSO/DMF) prep_lipid->conjugation quench_pre Quench Excess Reagents conjugation->quench_pre purify_conjugate Purify DSPE-PEG-Peptide quench_pre->purify_conjugate form_liposome Formulate Liposomes purify_conjugate->form_liposome form_mal_liposome Formulate Maleimide- Functionalized Liposomes conjugate_to_lipo Conjugate Ligand to Liposomes form_mal_liposome->conjugate_to_lipo prep_ligand Prepare Thiol-Ligand (Reduce Disulfides) prep_ligand->conjugate_to_lipo quench_post Quench Unreacted Maleimides on Liposomes conjugate_to_lipo->quench_post purify_lipo Purify Functionalized Liposomes quench_post->purify_lipo troubleshooting_logic start Problem: Low Conjugation Efficiency check_ph Is pH between 6.5-7.5? start->check_ph check_maleimide Was maleimide solution fresh? check_ph->check_maleimide Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_thiol Were thiols reduced (TCEP)? check_maleimide->check_thiol Yes solution_maleimide Prepare fresh maleimide in anhydrous solvent check_maleimide->solution_maleimide No check_ratio Is maleimide:thiol ratio >10:1? check_thiol->check_ratio Yes solution_thiol Add TCEP reduction step check_thiol->solution_thiol No solution_ratio Increase maleimide excess check_ratio->solution_ratio No success Conjugation successful check_ratio->success Yes reaction_pathways cluster_desired Desired Reaction Pathway (pH 6.5-7.5) cluster_side Side Reactions DSPE-PEG-Maleimide DSPE-PEG-Maleimide Thioether Conjugate Thioether Conjugate DSPE-PEG-Maleimide->Thioether Conjugate + R-SH Hydrolyzed Maleimide Hydrolyzed Maleimide DSPE-PEG-Maleimide->Hydrolyzed Maleimide + H2O (pH > 7.5) Amine Adduct Amine Adduct DSPE-PEG-Maleimide->Amine Adduct + R-NH2 (pH > 7.5) Retro-Michael Products Retro-Michael Products Thioether Conjugate->Retro-Michael Products + R'-SH

References

optimizing incubation time for DSPE-PEG-Maleimide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DSPE-PEG-Maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[1][2][3][4] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups.[1][4]

  • Below pH 6.5: The reaction rate significantly slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1][2]

  • Above pH 7.5: The maleimide (B117702) group becomes increasingly susceptible to hydrolysis (opening of the ring structure), rendering it inactive.[3][4] Additionally, the potential for side reactions with primary amines (e.g., lysine (B10760008) residues) increases.[1][2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4]

Q2: What are the recommended incubation time and temperature for the conjugation?

The ideal incubation time and temperature are interdependent and depend on the specific reactants. Reactions can be performed at room temperature for faster kinetics or at 4°C to minimize degradation of sensitive molecules.[2]

  • Room Temperature (20-25°C): Typically requires 30 minutes to 4 hours for completion.[2][3][5] Some protocols for specific peptides or nanoparticles have reported efficient conjugation in as little as 30 minutes.[6]

  • 4°C: Requires longer incubation periods, often overnight (8-16 hours), to achieve high conjugation efficiency.[2][5][7] This is often recommended for sensitive proteins.[2]

  • 37°C: In specific cases, such as cell surface conjugation, reactions have been achieved within 30 minutes.[8]

Q3: What is the optimal molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule?

A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[2] However, the optimal ratio depends on the size and nature of the molecule being conjugated.

  • General Starting Point: A 10- to 20-fold molar excess of DSPE-PEG-Maleimide is a common starting point for proteins and antibodies.[1][2][3][5]

  • Peptides and Small Molecules: For smaller molecules like the cRGDfK peptide, a 2:1 maleimide-to-thiol ratio was found to be optimal.[1][6]

  • Larger Proteins (e.g., Nanobodies): For larger molecules where steric hindrance can be a factor, a higher ratio may be needed. A 5:1 ratio was optimal for an 11A4 nanobody.[1][6]

It is highly recommended to perform optimization experiments with varying molar ratios to determine the best condition for your specific application.

Data Summary Tables

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHighMinimal
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[2]

Table 2: Recommended Incubation Conditions

TemperatureTypical Incubation TimeNotes
Room Temp (20-25°C)30 minutes - 4 hours[2][5]Faster reaction kinetics. A good starting point for most applications.
4°COvernight (8-16 hours)[2][5]Slower reaction rate. Recommended for sensitive proteins to minimize degradation.

Table 3: Starting Molar Ratios (Maleimide:Thiol)

Molecule TypeRecommended Starting Molar RatioReference
General Proteins/Antibodies10:1 to 20:1[1][2]
Small Peptides (e.g., cRGDfK)2:1[1][6]
Nanobodies5:1[1][6]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Q: My conjugation yield is very low. What are the potential causes and how can I fix it?

A: Low conjugation efficiency can stem from several factors related to the stability and reactivity of both the maleimide and thiol groups.

  • Potential Cause 1: Maleimide Hydrolysis. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5 or during prolonged storage in aqueous solutions.[1][3][4] Once hydrolyzed, it can no longer react with thiols.[4]

    • Solution: Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[4] If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] For long-term storage, keep the reagent as a dry solid at -20°C.[5][9] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity.[1][6][10]

  • Potential Cause 2: Thiol Oxidation. Free thiol (sulfhydryl) groups can readily oxidize to form disulfide bonds (R-S-S-R), which are unreactive with maleimides.[1] This process is often catalyzed by the presence of divalent metal ions.[1]

    • Solution:

      • Reduce Disulfide Bonds: If your protein or peptide contains existing disulfide bonds, they must be reduced prior to conjugation using an agent like TCEP or DTT.[1][11]

      • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen.[1] Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1] Work with solutions on ice when possible to slow oxidation.[1]

  • Potential Cause 3: Suboptimal Reaction Conditions. The pH, molar ratio, or incubation time/temperature may not be optimal for your specific molecules.

    • Solution: Systematically optimize the reaction conditions. Verify the reaction buffer pH is between 6.5 and 7.5.[1][2][3] Experiment with different molar ratios of maleimide to thiol (e.g., 5:1, 10:1, 20:1) and vary the incubation time or temperature as detailed in the tables above.[1][2]

Issue 2: Poor Reproducibility or Product Instability

Q: I'm seeing batch-to-batch variability, or my final conjugate seems to be unstable. Why is this happening?

A: This can be due to inconsistent preparation or the inherent reversibility of the maleimide-thiol bond under certain conditions.

  • Potential Cause 1: Inconsistent Thiol Availability. The number of free, reactive thiols on your protein or peptide may vary between batches if reduction is incomplete or re-oxidation occurs.

    • Solution: Quantify the number of free thiols before each conjugation reaction using Ellman's reagent (DTNB).[1] This will ensure you are using a consistent amount of reactive material.

  • Potential Cause 2: Retro-Michael Reaction. While generally stable, the thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in a cellular environment), leading to the exchange of the conjugated molecule.[12][13]

    • Solution: For applications requiring very high stability, a "transcyclization" can be performed. If the thiol is on an N-terminal cysteine, extended incubation (e.g., 24 hours) can lead to a spontaneous cyclization reaction that forms a more stable thiazine-succinimide product, which is highly resistant to thiol exchange.[13]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol is for reducing disulfide bonds in a protein to generate free thiols for conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[1][11]

  • Prepare Protein Solution: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[11] A typical protein concentration is 1-10 mg/mL.

  • Add TCEP: Prepare a fresh stock solution of TCEP (Tris(2-carboxyethyl)phosphine). Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

  • Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[1]

Protocol 2: General DSPE-PEG-Maleimide Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule to DSPE-PEG-Maleimide.

  • Prepare Reagents:

    • Thiol-containing Molecule: Prepare your reduced protein or peptide in a degassed conjugation buffer (pH 6.5-7.5) as described in Protocol 1.[1]

    • DSPE-PEG-Maleimide: Immediately before use, dissolve the DSPE-PEG-Maleimide powder in a minimal amount of an anhydrous organic solvent like DMSO or DMF, and then dilute into the aqueous reaction buffer.[1]

  • Initiate Conjugation: Add the DSPE-PEG-Maleimide solution to the reduced protein/peptide solution to achieve the desired molar ratio (a 10-20 fold excess is a common starting point).[1][2] Add the maleimide solution dropwise while gently stirring.[2]

  • Incubate: Incubate the reaction mixture, protected from light, at room temperature for 2-4 hours or at 4°C overnight.[5] Gentle mixing can be applied during this time.[1]

  • Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the mixture.[1]

  • Purify Conjugate: Remove unreacted DSPE-PEG-Maleimide and quenching reagents. The purification method depends on the conjugate's properties.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.[1]

    • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.[1]

Visualizations

G cluster_reactants Reactants cluster_product Product cluster_side_reactions Potential Side Reactions Thiol Thiol Group (on Protein/Peptide) Conjugate Stable Thioether Bond (DSPE-PEG-Conjugate) Thiol->Conjugate Maleimide DSPE-PEG-Maleimide Maleimide->Conjugate pH 6.5 - 7.5 (Optimal) Hydrolysis Maleimide Hydrolysis (Inactive Product) Maleimide->Hydrolysis pH > 7.5 AmineReaction Reaction with Amines (e.g., Lysine) Maleimide->AmineReaction pH > 7.5

Caption: Chemical pathway of maleimide-thiol conjugation.

G A Prepare Thiolated Molecule (Protein, Peptide, etc.) B Optional: Reduce Disulfide Bonds (e.g., with TCEP) A->B D Combine Reactants & Incubate (Optimize Time & Temp) B->D C Prepare DSPE-PEG-Maleimide (Dissolve immediately before use) C->D E Optional: Quench Reaction (e.g., with Cysteine) D->E F Purify Conjugate (SEC, Dialysis, etc.) E->F G Analyze Final Product (HPLC, MS, etc.) F->G

Caption: General experimental workflow for conjugation.

G rect_node rect_node Start Low Conjugation Efficiency? CheckThiol Free Thiols Available? Start->CheckThiol Yes CheckMaleimide Maleimide Active? CheckThiol->CheckMaleimide Yes Sol_Reduce Reduce Disulfide Bonds (TCEP/DTT) Prevent Re-oxidation (EDTA, Degas) CheckThiol->Sol_Reduce No CheckConditions Reaction Conditions Optimal? CheckMaleimide->CheckConditions Yes Sol_Maleimide Use Fresh/Properly Stored DSPE-PEG-Maleimide CheckMaleimide->Sol_Maleimide No Sol_Optimize Optimize pH (6.5-7.5), Molar Ratio, and Incubation Time/Temp CheckConditions->Sol_Optimize No

References

Validation & Comparative

A Comparative Guide to Quantifying Maleimide Reactivity on DSPE-PEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes with maleimide (B117702) groups is a cornerstone of modern drug delivery systems, enabling the covalent attachment of targeting ligands, antibodies, and other biomolecules through thiol-specific chemistry. However, the success of these conjugation strategies hinges on the accurate quantification of reactive maleimide groups on the liposomal surface. This guide provides a comparative overview of common methods for quantifying maleimide reactivity on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) liposomes, supported by experimental data and detailed protocols.

Comparison of Quantification Methods

The choice of quantification method can be influenced by factors such as the liposome (B1194612) preparation technique and the desired sensitivity. The "pre-insertion" method, where DSPE-PEG-Maleimide is included during liposome formation, and the "post-insertion" method, where it is incorporated into pre-formed liposomes, can yield different levels of active maleimide groups.[1][2]

Below is a summary of quantitative data from studies utilizing different methods to assess maleimide activity.

Liposome Preparation MethodQuantification AssayActive Maleimide Groups (%)Key Findings
Pre-insertionIndirect Ellman's Assay63% (before purification), 32% (after purification)A significant loss of maleimide activity was observed during the purification process.[1][2][3]
Post-insertionIndirect Ellman's Assay76%This method demonstrated a higher retention of maleimide activity compared to the pre-insertion method.[1][2][3]
Not SpecifiedReverse-Ellman's TestNot specified in %Used to quantify maleimide moiety by analyzing residual thiols of glutathione (B108866) after interaction with liposomes.[4]
Not SpecifiedFluorescent Maleimide Quantification KitNearly 100% conjugation efficiency reported for other nanoparticles.Provides a sensitive alternative to colorimetric assays.[5]

Experimental Workflows and Protocols

Visualizing the Quantification Workflow

The following diagram illustrates a typical experimental workflow for quantifying maleimide reactivity on DSPE-PEG liposomes using the widely adopted indirect Ellman's assay.

experimental_workflow cluster_prep Liposome Preparation cluster_reaction Quantification Reaction cluster_detection Detection liposome_prep Prepare DSPE-PEG-Maleimide Liposomes add_thiol Incubate Liposomes with Excess Thiol (e.g., L-cysteine) liposome_prep->add_thiol separate Separate Liposomes from Supernatant (e.g., Centrifugation) add_thiol->separate add_dtnb Add Ellman's Reagent (DTNB) to Supernatant separate->add_dtnb measure_abs Measure Absorbance at 412 nm add_dtnb->measure_abs calculate Calculate Unreacted Thiols and Determine Maleimide Reactivity measure_abs->calculate

A generalized workflow for quantifying maleimide reactivity using an indirect thiol assay.
Detailed Experimental Protocol: Indirect Ellman's Assay

This protocol is adapted from established methods for quantifying maleimide groups on liposomes and other nanoparticles.[1][3][5][6]

Materials:

  • DSPE-PEG-Maleimide functionalized liposomes

  • L-cysteine hydrochloride

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in PBS.

    • Prepare the Ellman's Reagent solution by dissolving DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Reaction of Maleimide with L-cysteine:

    • Mix a known volume of the maleimide-functionalized liposome suspension with a known excess of the L-cysteine solution. For example, mix 120 µL of liposomes with 30 µL of 0.36 mM L-cysteine.[5]

    • Incubate the mixture at room temperature for a sufficient time to allow the maleimide-thiol reaction to go to completion (e.g., 2 hours with gentle mixing).[5]

  • Separation of Liposomes:

    • To ensure that the liposomes do not interfere with the absorbance reading, separate them from the reaction mixture. This can be achieved by centrifugation or using spin filters.

  • Quantification of Unreacted Thiols:

    • Take an aliquot of the supernatant from the previous step.

    • Add the Ellman's Reagent solution to the supernatant. A typical ratio is 50 µL of Ellman's reagent to the sample.[6]

    • Incubate the mixture at room temperature for 15 minutes.[6]

    • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Create a standard curve using known concentrations of L-cysteine reacted with Ellman's Reagent.

    • Determine the concentration of unreacted L-cysteine in the sample from the standard curve.

    • The amount of maleimide is calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added. The stoichiometry of the maleimide-thiol reaction is 1:1.[3]

The Chemistry of Maleimide-Thiol Conjugation

The utility of maleimide-functionalized liposomes lies in the specific and efficient reaction of the maleimide group with a thiol (sulfhydryl) group, forming a stable thioether bond. This reaction is a Michael-type addition and is highly chemoselective under mild conditions, typically at a pH range of 6.5-7.5.[3][7]

Visualizing the Reaction

The following diagram illustrates the chemical reaction between a maleimide group on a DSPE-PEG chain and a thiol-containing molecule.

maleimide_thiol_reaction cluster_reactants Reactants cluster_product Product liposome DSPE-PEG-Maleimide Liposome conjugated_liposome Thioether-linked Conjugate liposome->conjugated_liposome + R-SH thiol Thiol-containing Molecule (R-SH)

The reaction of a maleimide group with a thiol to form a stable thioether linkage.

Alternative Quantification Approaches

While the indirect Ellman's assay is prevalent, other methods offer alternatives for quantifying maleimide reactivity:

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled thiol-containing molecules or specific fluorescent probes that react with maleimides.[5][8] They can offer higher sensitivity compared to colorimetric methods. Commercially available kits provide a streamlined workflow for this type of quantification.[5]

  • Nuclear Magnetic Resonance (NMR): For certain nanoparticle systems, NMR has been used to quantify surface functional groups and can be a powerful, albeit less accessible, tool for characterizing maleimide functionalization.[9]

Factors Influencing Maleimide Reactivity

Several factors can impact the reactivity and stability of maleimide groups on liposomes:

  • pH: Maleimide groups are prone to hydrolysis, especially at pH values above 7.5, which converts the reactive maleimide to an unreactive maleic acid.[1][2] Therefore, conjugation reactions are typically performed at a neutral or slightly acidic pH.

  • Liposome Preparation Method: As highlighted in the data table, the method of incorporating DSPE-PEG-Maleimide into the liposome can significantly affect the number of active maleimide groups available for conjugation.[1][2][3]

  • Storage Conditions: To preserve reactivity, maleimide-functionalized liposomes should be stored under appropriate conditions, typically refrigerated and protected from light, to minimize hydrolysis and degradation.

Conclusion

Accurate quantification of maleimide reactivity on DSPE-PEG liposomes is critical for the successful development of targeted drug delivery systems. The indirect Ellman's assay is a robust and widely used method, providing reliable quantification. However, researchers should consider the potential impact of the liposome preparation method and pH on maleimide stability. For applications requiring higher sensitivity, fluorescence-based assays present a valuable alternative. By carefully selecting and executing the appropriate quantification method, researchers can ensure the quality and efficacy of their liposomal formulations.

References

A Comparative Guide to the Validation of DSPE-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) to thiol-containing molecules such as peptides, proteins, and other ligands is a critical step in the development of targeted drug delivery systems, including liposomal and nanoparticle formulations. The maleimide (B117702) group allows for specific and efficient covalent bond formation with sulfhydryl groups. Validating the success of this conjugation reaction is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of DSPE-PEG-Maleimide conjugation, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Conjugation Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for monitoring the progress of the DSPE-PEG-Maleimide conjugation reaction and for the purification of the resulting conjugate.[1] Its popularity stems from its ability to separate the unreacted starting materials from the final conjugate based on differences in their hydrophobicity.

Key Advantages of HPLC:
  • Quantitative Analysis: HPLC provides accurate and precise quantification of the starting materials and the final product, allowing for the determination of conjugation efficiency.[2]

  • High Resolution: It can effectively separate the DSPE-PEG-Maleimide, the thiol-containing molecule, and the final conjugate.

  • Versatility: A wide range of detectors can be coupled with HPLC, including UV-Vis, Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD), to detect molecules with and without chromophores.[3]

Common HPLC Conditions:
  • Stationary Phase: C18 columns are the most common choice for the separation of these amphiphilic molecules.

  • Mobile Phase: A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is generally used.[2]

Comparison of Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach employing other analytical techniques provides a more complete validation of the conjugation. The following table compares HPLC with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Technique Principle Information Provided Throughput Cost (Equipment) Sensitivity Quantitative?
HPLC Differential partitioning between a stationary and mobile phase based on hydrophobicity.Purity, quantification of reactants and product, reaction kinetics.Medium to HighModerate to High[4]High (ng range)[5][6]Yes
NMR Nuclear spin transitions in a magnetic field.Structural confirmation of the conjugate, disappearance of reactant signals.LowHighLow (µg-mg range)[7][8]Yes (qNMR)[9]
MS (MALDI-TOF, LC-MS) Mass-to-charge ratio of ionized molecules.Molecular weight confirmation of the conjugate and reactants.[10]HighHigh[4]Very High (pg-fg range)Semi-quantitative to Yes
TLC Differential migration on a solid support based on polarity.Qualitative monitoring of reaction progress.HighLowLow to ModerateNo
SDS-PAGE Electrophoretic mobility based on molecular weight.Qualitative assessment of conjugation to proteins/peptides.HighLowModerateNo

Experimental Protocols

DSPE-PEG-Maleimide Conjugation Reaction

Objective: To conjugate a thiol-containing peptide to DSPE-PEG-Maleimide.

Materials:

  • DSPE-PEG-Maleimide

  • Thiol-containing peptide

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) (optional, for solubility)

Procedure:

  • Dissolve the DSPE-PEG-Maleimide in PBS (and a minimal amount of DMF if necessary for solubility) to a final concentration of 10 mg/mL.

  • Dissolve the thiol-containing peptide in PBS to a final concentration of 2 mg/mL.

  • Add the DSPE-PEG-Maleimide solution to the peptide solution at a 2:1 molar excess of maleimide to thiol.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

HPLC Validation

Objective: To separate and quantify the unreacted peptide, unreacted DSPE-PEG-Maleimide, and the DSPE-PEG-Peptide conjugate.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 220 nm (for peptide) and ELSD or CAD (for all components)

  • Injection Volume: 20 µL

Procedure:

  • Dilute a small aliquot of the reaction mixture 1:10 in the initial mobile phase conditions.

  • Inject the diluted sample onto the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to the unreacted peptide, DSPE-PEG-Maleimide, and the conjugate. The conjugate will typically elute at a later retention time than the peptide and may be broader than the peptide peak.

NMR Validation

Objective: To confirm the formation of the thioether bond by observing the disappearance of the maleimide protons.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or higher

  • Solvent: Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD)

  • Procedure:

    • Lyophilize a small aliquot of the reaction mixture to remove aqueous solvents.

    • Dissolve the dried sample in the appropriate deuterated solvent.

    • Acquire a 1H NMR spectrum.

    • Analyze the spectrum for the disappearance of the characteristic maleimide proton signals, which typically appear as a singlet around δ 6.7-6.8 ppm.[7]

Mass Spectrometry (MALDI-TOF) Validation

Objective: To confirm the molecular weight of the DSPE-PEG-Peptide conjugate.

Instrumentation and Conditions:

  • Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or similar

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)

  • Procedure:

    • Prepare a saturated solution of the matrix in 50% acetonitrile with 0.1% TFA.

    • Mix a small aliquot of the reaction mixture with the matrix solution at a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the spectrum for the peak corresponding to the expected molecular weight of the DSPE-PEG-Peptide conjugate.[10]

Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the progress of the conjugation reaction.

Materials:

  • TLC Plate: Silica gel 60 F254

  • Mobile Phase: Chloroform:Methanol:Water (e.g., 65:25:4 v/v/v)

  • Visualization: Iodine vapor or potassium permanganate (B83412) stain

Procedure:

  • Spot the unreacted DSPE-PEG-Maleimide, the unreacted peptide, and the reaction mixture at different time points onto the TLC plate.

  • Develop the plate in the TLC chamber with the mobile phase.

  • Dry the plate and visualize the spots.

  • The formation of a new spot with a different Rf value from the starting materials indicates the formation of the conjugate.

SDS-PAGE Analysis (for protein/large peptide conjugates)

Objective: To visualize the increase in molecular weight of a protein or large peptide after conjugation.

Procedure:

  • Prepare a 10-15% polyacrylamide gel.

  • Mix the unreacted protein/peptide and the reaction mixture with SDS-PAGE loading buffer.

  • Load the samples onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a similar stain.

  • A shift in the band to a higher molecular weight for the reaction mixture compared to the unreacted protein/peptide indicates successful conjugation.

Visualizing the Workflow and Comparisons

experimental_workflow Experimental Workflow for DSPE-PEG-Maleimide Conjugation and Validation cluster_reaction Conjugation Reaction cluster_validation Validation Methods reactants DSPE-PEG-Maleimide + Thiol-Molecule reaction Thiol-Maleimide Coupling (pH 7.4) reactants->reaction conjugate DSPE-PEG-Conjugate reaction->conjugate tlc TLC reaction->tlc Reaction Monitoring hplc HPLC conjugate->hplc Quantitative Analysis nmr NMR conjugate->nmr Structural Confirmation ms Mass Spectrometry conjugate->ms MW Confirmation sds_page SDS-PAGE conjugate->sds_page Qualitative Check (for proteins/peptides)

Caption: Workflow for DSPE-PEG-Maleimide conjugation and subsequent validation.

comparison_logic Logical Comparison of Validation Techniques cluster_quantitative Quantitative Methods cluster_qualitative Qualitative Methods center DSPE-PEG-Maleimide Conjugation Validation hplc HPLC (Purity, Concentration) center->hplc qnmr qNMR (Structural Stoichiometry) center->qnmr ms MS (Identity, MW) center->ms tlc TLC (Reaction Progress) center->tlc sds_page SDS-PAGE (MW Shift) center->sds_page hplc->qnmr Complementary hplc->ms Complementary (LC-MS)

Caption: Comparison of quantitative and qualitative validation techniques.

Conclusion

The validation of DSPE-PEG-Maleimide conjugation is a critical quality control step in the development of targeted drug delivery systems. While RP-HPLC is an indispensable tool for quantitative analysis and purification, a comprehensive validation strategy should incorporate complementary techniques. NMR and Mass Spectrometry provide definitive structural and molecular weight information, respectively. For rapid, qualitative monitoring of the reaction, TLC is a cost-effective and high-throughput option. In the case of protein or large peptide conjugation, SDS-PAGE offers a simple method to visualize the successful conjugation. By employing a combination of these methods, researchers can ensure the identity, purity, and quality of their DSPE-PEG conjugates, leading to more robust and reproducible drug delivery formulations.

References

A Head-to-Head Comparison of DSPE-PEG-Maleimide and DSPE-PEG-NHS for Bioconjugation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of targeted drug delivery systems. The successful bioconjugation of targeting ligands, such as antibodies or peptides, to the surface of liposomes or nanoparticles is paramount for efficacy and safety. Among the most common and effective choices for PEGylated phospholipids (B1166683) are DSPE-PEG-Maleimide and DSPE-PEG-NHS. This guide provides a comprehensive comparison of these two widely used reagents, supported by experimental data, to aid in the selection of the optimal linker for your specific application.

At the heart of targeted drug delivery is the ability to selectively direct therapeutic payloads to specific cells or tissues. This is often achieved by decorating the surface of a drug carrier, such as a liposome, with ligands that bind to receptors overexpressed on the target cells. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to polyethylene (B3416737) glycol (PEG) is a common component of these carriers, providing a hydrophilic shield that prolongs circulation time. The addition of a reactive functional group at the distal end of the PEG chain, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester, allows for the covalent attachment of biomolecules.

DSPE-PEG-Maleimide is a heterobifunctional reagent that provides a thiol-reactive maleimide group for the specific conjugation of molecules containing sulfhydryl groups, such as cysteine residues in proteins and peptides.[1][2] In contrast, DSPE-PEG-NHS features an amine-reactive NHS ester that readily forms stable amide bonds with primary amines, like those found on lysine (B10760008) residues and the N-terminus of proteins.[3][4] The choice between these two linkers depends on several factors, including the available functional groups on the biomolecule, the desired specificity of the conjugation, and the stability of the resulting linkage in the biological environment.

Performance Comparison: DSPE-PEG-Maleimide vs. DSPE-PEG-NHS

The selection of a bioconjugation strategy should be based on a thorough understanding of the reaction chemistry, efficiency, and the stability of the final conjugate. The following table summarizes the key performance characteristics of DSPE-PEG-Maleimide and DSPE-PEG-NHS based on available experimental data.

FeatureDSPE-PEG-MaleimideDSPE-PEG-NHS
Target Functional Group Sulfhydryls (Thiols, -SH)Primary Amines (-NH₂)
Reaction Chemistry Michael AdditionNucleophilic Acyl Substitution
Optimal Reaction pH 6.5 - 7.5[5]7.0 - 9.0[6]
Reaction Speed Fast, often complete within hours[7]Generally fast, from 30 minutes to a few hours[6][8]
Conjugation Efficiency Can be very high, with reports of >95% for peptide conjugation.[9] A study on hemoglobin conjugation to maleimide-liposomes showed 54% of the protein subunits were conjugated.[7]Can be variable and is sensitive to hydrolysis of the NHS ester. One study optimizing antibody conjugation to Doxil noted that preventing NHS hydrolysis was key to improving coupling yield.[8]
Resulting Bond Thioether BondAmide Bond
Bond Stability The thioether bond can be susceptible to a retro-Michael reaction (thiol exchange) in the presence of other thiols, such as glutathione (B108866) in vivo.[10] However, hydrolysis of the thiosuccinimide ring can lead to a more stable product.[10]The amide bond is generally considered highly stable under physiological conditions.[11]
Specificity Highly specific for thiols at neutral pH. At pH values above 7.5, reactivity with amines can occur.[5][10]Reacts with all available primary amines (lysine residues and N-terminus), which can lead to a heterogeneous product with varying conjugation sites and stoichiometries.[12]
Key Side Reactions - Hydrolysis of the maleimide ring, especially at higher pH, rendering it inactive.[10] - Retro-Michael reaction leading to payload exchange.[10] - Reaction with amines at pH > 7.5.[10]- Hydrolysis of the NHS ester, which increases with pH and renders it inactive for conjugation.[6][8]

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams are provided.

G cluster_maleimide DSPE-PEG-Maleimide Conjugation cluster_nhs DSPE-PEG-NHS Conjugation DSPE_PEG_Mal DSPE-PEG-Maleimide Thioether DSPE-PEG-Biomolecule (Thioether Bond) DSPE_PEG_Mal->Thioether Michael Addition pH 6.5-7.5 Thiol Biomolecule-SH (e.g., Cysteine) Thiol->Thioether DSPE_PEG_NHS DSPE-PEG-NHS Amide DSPE-PEG-Biomolecule (Amide Bond) DSPE_PEG_NHS->Amide Nucleophilic Acyl Substitution pH 7.0-9.0 NHS_leaving NHS DSPE_PEG_NHS->NHS_leaving releases Amine Biomolecule-NH₂ (e.g., Lysine) Amine->Amide

Figure 1: Reaction mechanisms of DSPE-PEG-Maleimide and DSPE-PEG-NHS.

G cluster_workflow General Bioconjugation Workflow start Start prepare_lipo Prepare Liposomes (with DSPE-PEG-Linker) start->prepare_lipo prepare_bio Prepare Biomolecule (e.g., Antibody, Peptide) start->prepare_bio conjugation Conjugation Reaction (Incubate Liposomes and Biomolecule) prepare_lipo->conjugation prepare_bio->conjugation purification Purification (e.g., Size Exclusion Chromatography, Dialysis) conjugation->purification characterization Characterization (e.g., Size, Zeta Potential, Conjugation Efficiency) purification->characterization end End characterization->end

References

DSPE-PEG-Maleimide: A Comparative Guide to MW 5000 vs. MW 2000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of polyethylene (B3416737) glycol (PEG) length in DSPE-PEG-Maleimide constructs is a critical parameter in the design of liposomal and nanoparticle drug delivery systems. This guide provides an objective comparison of the two most commonly used molecular weights, 5000 Da and 2000 Da, supported by experimental data to inform formulation decisions. The maleimide (B117702) functional group allows for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides, for targeted drug delivery.[1][2]

Key Performance Indicators: A Tabular Comparison

The selection between DSPE-PEG(2000)-Maleimide and DSPE-PEG(5000)-Maleimide involves a trade-off between key biophysical and pharmacokinetic properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Physicochemical Properties of Nanoparticles

The length of the PEG chain directly influences the hydrodynamic diameter and surface charge of nanoparticles. Generally, a longer PEG chain results in a larger and more neutral particle.[3]

PropertyDSPE-PEG(2000)-MaleimideDSPE-PEG(5000)-MaleimideReference
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[3]
Polydispersity Index (PDI) ~0.147-[3]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[3]
Adsorbed Layer Thickness (nm) ~1-3Thicker layer compared to DSPE-PEG2000[4]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

In Vitro and In Vivo Performance

The PEG chain length significantly impacts drug encapsulation, release kinetics, circulation time, and cellular interactions.

ParameterDSPE-PEG(2000)-MaleimideDSPE-PEG(5000)-MaleimideReference
Drug Encapsulation Efficiency (%) HighGenerally High[3]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[3]
In Vivo Circulation Half-Life ProlongedPotentially longer than DSPE-PEG2000[3][5]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[3]
Colloidal Stability Superior colloidal stability-[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving DSPE-PEG-Maleimide.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating DSPE-PEG-Maleimide.[6][7][8]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)-Maleimide or DSPE-PEG(5000)-Maleimide

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Dissolution: Dissolve the lipids, including DSPE-PEG-Maleimide, in the organic solvent in a round-bottom flask. Ensure a homogenous mixture is formed.[7]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[7]

  • Hydration: Hydrate the dried lipid film with the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or sonication to form multilamellar vesicles (MLVs).[6][7]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder.[7][9]

Protocol 2: Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of thiol-containing antibodies to the surface of pre-formed liposomes.[1][10]

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Antibody or antibody fragment (Fab') with available thiol groups

  • Reducing agent (e.g., TCEP) if antibody needs to be thiolated

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or N-ethylmaleimide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Thiolation (if necessary): If the antibody does not have free thiol groups, treat it with a reducing agent like TCEP to reduce disulfide bonds in the hinge region, exposing thiol groups.[10]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated antibody in the reaction buffer. The reaction is typically carried out at room temperature for several hours or overnight with gentle stirring.[1][10] The maleimide group reacts with the thiol group to form a stable thioether bond.[10]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to prevent non-specific reactions.[1]

  • Purification: Remove unconjugated antibody and other reactants from the immunoliposomes using size-exclusion chromatography or dialysis.[1]

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

G cluster_prep Liposome Preparation cluster_conj Antibody Conjugation lipids Lipids + DSPE-PEG-Maleimide dissolve Dissolution lipids->dissolve solvent Organic Solvent solvent->dissolve evaporation Solvent Evaporation dissolve->evaporation film Thin Lipid Film hydration Hydration with Aqueous Buffer film->hydration evaporation->film mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv reaction Conjugation Reaction suv->reaction antibody Thiolated Antibody antibody->reaction immuno_lipo Immunoliposome reaction->immuno_lipo purification Purification immuno_lipo->purification final_product Targeted Nanoparticle purification->final_product

Caption: Workflow for preparing antibody-conjugated stealth liposomes.

G cluster_2000 DSPE-PEG(2000)-Maleimide cluster_5000 DSPE-PEG(5000)-Maleimide p2000 Shorter PEG Chain uptake Higher Cellular Uptake p2000->uptake circulation_short Shorter Circulation Time p2000->circulation_short balance Trade-off uptake->balance circulation_short->balance p5000 Longer PEG Chain stealth Enhanced Stealth Effect p5000->stealth circulation_long Longer Circulation Time stealth->circulation_long uptake_low Lower Cellular Uptake stealth->uptake_low circulation_long->balance uptake_low->balance

Caption: The trade-off between circulation time and cellular uptake.

Conclusion

The decision to use DSPE-PEG(2000)-Maleimide versus DSPE-PEG(5000)-Maleimide in a drug delivery formulation is a strategic one that should be guided by the therapeutic goal. DSPE-PEG(2000) often provides a balance of good stability and efficient cellular uptake, making it a suitable choice for many applications.[3] In contrast, DSPE-PEG(5000), with its longer PEG chain, may offer superior steric protection, leading to prolonged circulation times, which could be advantageous for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[3][11] However, this extended PEG layer might also impede cellular internalization of the nanoparticles.[3] Therefore, the optimal PEG length is application-dependent and should be empirically determined for each specific drug delivery system.

References

A Researcher's Guide to DSPE-PEG-Maleimide 5000: Assessing Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This is especially true for functionalized lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000), a critical component in the development of targeted drug delivery systems such as liposomes and lipid nanoparticles. The maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides, to direct nanoparticles to specific cells or tissues. Impurities can significantly impact the efficacy, stability, and safety of the final therapeutic product.

This guide provides a framework for assessing the purity of DSPE-PEG-Maleimide 5000 from various suppliers. It includes a comparison of specifications from several vendors, detailed experimental protocols for purity verification, and a discussion of common impurities and their potential impact.

Supplier Specification Overview

Sourcing high-purity DSPE-PEG-Maleimide 5000 is the first step in ensuring the quality of your research. The following table summarizes the purity and other specifications provided by various suppliers. It is important to note that while most suppliers claim high purity, the methods of determination and the level of detail in the provided documentation can vary.

SupplierCatalog NumberPurity SpecificationMolecular Weight (Average)Storage TemperatureAdditional Information Provided
MedchemExpress HY-14074099.48%[1]~5000 Da-20°C[2]COA, HNMR, RP-HPLC data available[1]
Creative Biolabs LDLY-0223-LY67>95%[3]5937.25 Da-20°C[3]
Avanti Polar Lipids 880224>99%[4]5937.25 Da-20°C[4]Certificate of Analysis available
Creative Enzymes PCNZ-004>99%[5]5937.179 Da-
BroadPharm BP-23394-~5000 Da-20°C[6]NMR and SDS available[6]
Nanocs PG2-DSML-5k>95%[7]5000 Da-20°C[8]

Note: Purity specifications are as stated by the suppliers and may be determined by different analytical methods. Researchers should always request and critically evaluate the Certificate of Analysis for each specific lot.

Key Experimental Protocols for Purity Assessment

Independent verification of purity is a crucial quality control step. The following are standard analytical techniques used to assess the purity of DSPE-PEG-Maleimide 5000.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a sample.[9] For DSPE-PEG-Maleimide 5000, a reverse-phase HPLC (RP-HPLC) method is commonly employed.

Methodology:

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, often with an additive like formic acid (e.g., 0.1%).[10]

  • Detection: A UV-Vis detector can be used, as the maleimide group has a characteristic UV absorbance.[9] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for more universal detection of non-chromophoric impurities.

  • Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of DSPE-PEG-Maleimide and detect impurities.

Methodology:

  • Solvent: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the DSPE lipid tails, the PEG linker, and the maleimide group. Specifically, the protons on the maleimide double bond typically appear around 6.7 ppm.[11] The absence or reduced intensity of this peak could indicate hydrolysis of the maleimide ring. By integrating the peak areas, the ratio of the different components of the molecule can be confirmed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can help identify impurities.

Methodology:

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used.[9][10]

  • Analysis: The mass spectrum of a pure sample will show a distribution of peaks centered around the average molecular weight of the DSPE-PEG-Maleimide 5000 due to the polydispersity of the PEG chain.[10][12] The presence of unexpected peaks could indicate impurities or degradation products. ESI-MS can be coupled with liquid chromatography (LC-MS) to provide mass information for each separated component.[10]

Common Impurities and Their Impact

DSPE-PEG-Maleimide 5000 is susceptible to degradation, primarily through hydrolysis.

  • Hydrolysis of the Maleimide Group: The maleimide ring can open upon exposure to moisture, especially at non-neutral pH, rendering it inactive for conjugation to thiol-containing ligands.[13] This is a critical parameter to assess as it directly impacts the efficiency of bioconjugation.

  • Hydrolysis of the Ester Bonds: The ester linkages in the DSPE anchor can also hydrolyze, leading to the formation of lyso-lipid species.[10] This can affect the self-assembly properties of the lipid and the stability of the resulting nanoparticles.

  • PEG-Related Impurities: The PEG linker itself is not a single molecular weight species but rather a distribution. Variations in the PEG chain length distribution between different suppliers or batches can impact the properties of the final nanoparticle formulation.[14]

The presence of these impurities can lead to reduced targeting efficiency, altered drug release kinetics, and potential immunogenicity.

Experimental and Logical Workflows

To ensure the quality of DSPE-PEG-Maleimide 5000, a systematic workflow should be followed.

cluster_0 Supplier Selection & Procurement cluster_1 Purity Verification cluster_2 Decision cluster_3 Application cluster_4 Action supplier_eval Evaluate Supplier Specifications & COA procurement Procure DSPE-PEG-Maleimide 5000 supplier_eval->procurement hplc HPLC Analysis (Purity, Impurity Profile) procurement->hplc nmr NMR Spectroscopy (Structure Confirmation) procurement->nmr ms Mass Spectrometry (Molecular Weight, Polydispersity) procurement->ms decision Purity Meets Requirements? hplc->decision nmr->decision ms->decision proceed Proceed with Formulation decision->proceed Yes reject Reject Batch / Contact Supplier decision->reject No

Caption: Workflow for assessing DSPE-PEG-Maleimide 5000 purity.

Functional Role in Targeted Drug Delivery

DSPE-PEG-Maleimide serves as a crucial linker to attach targeting ligands to the surface of drug delivery vehicles like liposomes. This facilitates active targeting to diseased cells that overexpress specific receptors.

cluster_0 Formulation cluster_1 Targeted Delivery liposome Liposome with DSPE-PEG-Maleimide conjugation Bioconjugation (Thiol-Maleimide Reaction) liposome->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation targeted_lipo Targeted Liposome conjugation->targeted_lipo binding Receptor Binding targeted_lipo->binding Circulation cell Target Cell with Overexpressed Receptor cell->binding internalization Internalization binding->internalization drug_release Drug Release internalization->drug_release

References

A Comparative Guide to the In Vitro and In Vivo Stability of DSPE-PEG-Maleimide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo stability of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding the interplay between laboratory assessments and real-world biological performance is paramount for the rational design of potent and reliable nanomedicines.

Key Stability Considerations: A Tale of Two Environments

The journey of a DSPE-PEG-Maleimide liposome (B1194612) from the benchtop to its target site in the body is fraught with challenges that can compromise its structural integrity and payload retention. While in vitro assays provide essential preliminary data, the complex and dynamic in vivo environment often presents a more formidable test of stability.

In vitro stability primarily assesses the chemical and physical integrity of the liposomes in controlled, simplified environments. Key concerns include:

  • Maleimide (B117702) Reactivity and Hydrolysis: The maleimide group is crucial for conjugating targeting ligands, but its stability is pH-dependent. At neutral to slightly alkaline pH, it is susceptible to hydrolysis, which can diminish its conjugation efficiency.[1] The method of incorporating DSPE-PEG-Maleimide into the liposome (pre-insertion vs. post-insertion) can also significantly impact the percentage of active maleimide groups.[1]

  • Drug Leakage: The ability of the liposome to retain its encapsulated drug over time is a fundamental measure of stability. This is often evaluated in buffers like phosphate-buffered saline (PBS) and in the presence of biological fluids such as serum or plasma.

  • Colloidal Stability: This refers to the ability of liposomes to maintain their size and homogeneity, avoiding aggregation or fusion. Dynamic light scattering (DLS) is a standard technique for monitoring colloidal stability.

In vivo stability encompasses the liposome's ability to withstand the complexities of a living biological system, including:

  • Circulation Half-Life: The duration for which liposomes remain in the bloodstream is a key indicator of their in vivo stability and their potential to reach the target tissue. The PEG component of DSPE-PEG-Maleimide is designed to confer "stealth" properties, prolonging circulation time.

  • Interaction with Blood Components: Upon injection, liposomes are immediately exposed to a myriad of plasma proteins, enzymes, and cells that can lead to destabilization, drug leakage, and clearance by the mononuclear phagocyte system (MPS).

  • Accelerated Blood Clearance (ABC) Phenomenon: Repeated administration of PEGylated liposomes can sometimes lead to a rapid clearance of the second dose, a phenomenon mediated by the production of anti-PEG antibodies.[2]

Quantitative Data Comparison

The following tables summarize representative quantitative data on the stability of DSPE-PEG-Maleimide and similar PEGylated liposomes from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in liposome composition, drug cargo, and experimental conditions.

Table 1: In Vitro Stability Data for DSPE-PEG-Maleimide Liposomes

ParameterConditionResultReference Study
Maleimide Activity Pre-insertion method, after preparation~63% active maleimide groupsOswald et al., 2016[1]
Pre-insertion method, after purification~32% active maleimide groupsOswald et al., 2016[1]
Post-insertion method~76% active maleimide groupsOswald et al., 2016[1]
DSPE-PEG2000-Mal solution, pH 7.0, 24h~100% maleimide activityOswald et al., 2016[1]
DSPE-PEG2000-Mal solution, pH 9.5, 24h~26% maleimide activityOswald et al., 2016[1]
Drug Leakage (Doxorubicin) In saline at 37°C, 72h~65% drug retentionLi et al., 2013[3]
Colloidal Stability (Size) Storage at 4°C for 1 weekNo significant change in particle sizeZhang et al., 2022

Table 2: In Vivo Stability and Pharmacokinetic Data for PEGylated Liposomes

ParameterLiposome FormulationAnimal ModelResultReference Study
Circulation Half-life DSPE-PEG2000 LiposomesMice> 24 hoursMaruyama et al., 1992[4]
Blood Retention (1st dose) MAL-PEG-DSPE liposomesMiceHigh blood retentionIshihara et al., 2021[2]
Blood Retention (2nd dose) MAL-PEG-DSPE liposomesMiceRapidly disappeared from bloodIshihara et al., 2021[2]
Tumor Accumulation PEGylated liposomesTumor-bearing miceGradual accumulation, plateau at 48hHagtvet et al., 2012[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing stability studies. Below are outlines of key experimental protocols.

In Vitro Drug Leakage Assay (Fluorescence De-quenching)
  • Encapsulation of a Fluorescent Probe: Liposomes are prepared with a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein (CF) or calcein.

  • Purification: Free, unencapsulated dye is removed from the liposome suspension, typically by size exclusion chromatography or dialysis.

  • Incubation: The purified liposomes are incubated in a relevant biological medium (e.g., PBS, 50% fetal bovine serum) at 37°C.

  • Fluorescence Measurement: At various time points, aliquots of the liposome suspension are taken, and the fluorescence intensity is measured.

  • Determination of Maximum Fluorescence: A detergent (e.g., Triton X-100) is added to a sample to completely disrupt the liposomes and release all the encapsulated dye, representing 100% leakage.

  • Calculation of Leakage: The percentage of drug leakage at each time point is calculated based on the increase in fluorescence relative to the maximum fluorescence.

Quantification of Active Maleimide Groups (Ellman's Assay)
  • Reaction with a Thiol: A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes.

  • Quantification of Unreacted Thiol: The amount of unreacted thiol is determined by reacting the solution with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.

  • Calculation of Active Maleimide: The amount of active maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

In Vivo Pharmacokinetics and Biodistribution Study
  • Radiolabeling or Fluorescent Labeling: The liposomes are labeled with a radioactive isotope (e.g., 111In, 125I) or a near-infrared fluorescent dye to enable tracking in vivo.

  • Animal Model: The labeled liposomes are administered to an appropriate animal model, typically mice or rats, via intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Quantification in Blood: The amount of radioactivity or fluorescence in the blood samples is measured to determine the circulation half-life of the liposomes.

  • Biodistribution Analysis: At the end of the study, the animals are euthanized, and major organs and tumors (if applicable) are harvested.

  • Quantification in Tissues: The amount of radioactivity or fluorescence in each tissue is measured to determine the biodistribution profile of the liposomes.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the factors influencing the stability of DSPE-PEG-Maleimide liposomes.

InVitro_Stability_Workflow cluster_prep Liposome Preparation cluster_assays Stability Assays cluster_conditions Incubation Conditions Lipid_Film Lipid Film Hydration Extrusion Extrusion Lipid_Film->Extrusion Purification Purification Extrusion->Purification DLS Size & Zeta Potential (DLS) Purification->DLS Colloidal Stability Leakage Drug Leakage Assay Purification->Leakage Payload Retention Maleimide_Assay Maleimide Activity (Ellman's) Purification->Maleimide_Assay Functional Integrity PBS PBS Leakage->PBS Serum Serum/Plasma Leakage->Serum InVivo_Stability_Workflow cluster_prep Liposome Preparation & Labeling cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic & Biodistribution Analysis Liposome_Prep Labeled Liposome Formulation Injection Intravenous Injection Liposome_Prep->Injection Blood_Sampling Blood Sampling Injection->Blood_Sampling Tissue_Harvesting Tissue Harvesting Injection->Tissue_Harvesting Quantification Quantification (Radioactivity/Fluorescence) Blood_Sampling->Quantification Circulation Half-life Tissue_Harvesting->Quantification Biodistribution Stability_Factors cluster_in_vitro In Vitro Stability cluster_in_vivo In Vivo Stability pH pH Liposome_Integrity Liposome Integrity pH->Liposome_Integrity Temperature Temperature Temperature->Liposome_Integrity Buffer_Composition Buffer Composition Buffer_Composition->Liposome_Integrity Serum_Proteins Serum Proteins Serum_Proteins->Liposome_Integrity MPS_Uptake MPS Uptake Opsonization Opsonization Enzymatic_Degradation Enzymatic Degradation ABC_Phenomenon ABC Phenomenon Liposome_Integrity->MPS_Uptake Liposome_Integrity->Opsonization Liposome_Integrity->Enzymatic_Degradation Liposome_Integrity->ABC_Phenomenon

References

Comparative Analysis of Polyethylene Glycol (PEG) Lengths for Stealth Liposome Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Delivery

The development of "stealth" liposomes, which are nanoparticles engineered to evade the body's immune system, represents a significant advancement in drug delivery technology. The key to their stealth capability lies in the surface modification with Polyethylene Glycol (PEG), a process known as PEGylation. This hydrophilic polymer creates a protective layer that reduces protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing accumulation in target tissues like tumors through the Enhanced Permeability and Retention (EPR) effect.[1][2]

However, the efficacy of PEGylation is not uniform; it is critically dependent on the molecular weight (MW) or length of the PEG chain.[3] A longer PEG chain can offer greater steric hindrance but may also impede the liposome's interaction with target cells—a phenomenon often called the "PEG dilemma".[4][5] This guide provides a comparative analysis of different PEG lengths on key performance parameters of stealth liposomes, supported by experimental data, to aid researchers in the rational design of drug delivery systems.

The Influence of PEG Length on Liposome (B1194612) Performance

The choice of PEG length directly impacts the pharmacokinetic and pharmacodynamic profile of a liposomal formulation. Longer PEG chains generally create a thicker hydrophilic shell, which is more effective at preventing opsonization.[6] The conformation of PEG on the liposome surface, described as either a "mushroom" or "brush" regime, is determined by both the chain length and the grafting density.[7][8][9] At low densities, PEG chains adopt a mushroom-like structure; as density increases, they extend into a more protective brush-like conformation, which is often preferred for superior stealth properties.[7][10]

Circulation Half-Life

A primary goal of PEGylation is to extend the time liposomes circulate in the bloodstream. Experimental data consistently show that increasing PEG chain length, typically up to 5000 Da, leads to a significant increase in circulation half-life.

Table 1: Effect of PEG Length on Liposome Circulation Half-Life

Liposome Formulation PEG MW (Da) Circulation Half-Life (t½) Animal Model Reference
pH-sensitive liposome 2000 160.0 min Healthy Mice [4]
pH-sensitive liposome 1000/5000 mix 125.3 min Healthy Mice [4]
Non-PEGylated control 0 118.3 min Healthy Mice [4]
SM/PC/CHOL/DSPE-PEG 350-750 ~ half of PEG 2000 (not specified) [3]
SM/PC/CHOL/DSPE-PEG 1900 Log-linear clearance, ~20 h Mice [3][11]

| SM/PC/CHOL/DSPE-PEG | 5000 | Higher blood levels than shorter chains | (not specified) |[3] |

Note: Circulation times are highly dependent on the full lipid composition, particle size, and animal model used.

Biodistribution and Tumor Accumulation

By evading the MPS (primarily in the liver and spleen), stealth liposomes can accumulate more effectively in tumor tissues via the EPR effect. Longer PEG chains enhance this effect by maximizing circulation time.

Table 2: Influence of PEG Length on Biodistribution and Tumor Accumulation

Formulation (Drug) PEG MW (Da) Key Biodistribution Finding Animal Model Reference
Doxorubicin Liposome 2000 Lower blood concentration at 24/48h (not specified) [12]
Doxorubicin Liposome 10000 Increased blood concentration at 24/48h and higher tumor accumulation (not specified) [12]
Folate-Liposome (Dox) 2000 Reduced tumor size KB tumor-bearing nude mice [13]
Folate-Liposome (Dox) 5000 Reduced tumor size KB tumor-bearing nude mice [13]

| Folate-Liposome (Dox) | 10000 | >40% greater reduction in tumor size compared to 2K or 5K | KB tumor-bearing nude mice |[13] |

Drug Release Kinetics

The PEG layer can also influence the rate at which the encapsulated drug is released from the liposome. Longer, denser PEG layers can provide a more significant barrier, slowing drug release.

Table 3: Impact of PEG Length on In Vitro Drug Release

Formulation (Drug) PEG MW (Da) % Drug Released at 8 hours Conditions Reference
Conventional Liposome (CPT) 0 52.4% (not specified) [14][15]
Stealth Liposome (CPT) 2000 45.3% (not specified) [14][15]

| Stealth Liposome (CPT) | 5000 | 32.2% | (not specified) |[14][15] |

CPT: Camptothecin

Cellular Uptake

While a long PEG chain is beneficial for evading immune cells, it can also sterically hinder the liposome's interaction with and uptake by target cancer cells. This trade-off is a critical consideration in liposome design. Studies have shown that for certain formulations, non-PEGylated liposomes can exhibit higher cellular uptake and greater antitumor activity compared to their PEGylated counterparts.[5]

Table 4: Cellular Uptake Efficiency with Different PEG Configurations

Liposome System PEG MW (Da) Cellular Uptake Finding Cell Line Reference
pH-sensitive Liposome (DOX) 2000 Lower cellular uptake than non-PEGylated 4T1 breast tumor [5]
Cholesterol-PEG-Cholesterol 2000 Higher uptake RAW264.7 macrophages [6]
Cholesterol-PEG-Cholesterol 4000 Intermediate uptake RAW264.7 macrophages [6]
Cholesterol-PEG-Cholesterol 6000 Lowest uptake (best evasion) RAW264.7 macrophages [6]

| OVA-Nanocarriers | 2000 | Cellular uptake is inversely proportional to PEG grafting density | Bone marrow-derived dendritic cells |[9] |

Experimental Protocols

Reproducible and comparable data rely on standardized experimental protocols. Below are methodologies for key experiments cited in the analysis.

Liposome Preparation and Characterization

A common and robust method for preparing liposomes is the thin-film hydration technique followed by extrusion.

  • Protocol: Thin-Film Hydration and Extrusion

    • Lipid Film Formation: The desired lipids (e.g., HSPC, Cholesterol) and the PEG-lipid conjugate (e.g., DSPE-PEG2000) are dissolved in an organic solvent like chloroform (B151607) in a round-bottom flask.[4]

    • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, dry lipid film on the flask's inner surface.

    • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the lipid phase transition temperature (Tc).[16] This process, accompanied by agitation, forms multilamellar vesicles (MLVs).

    • Sizing by Extrusion: To achieve a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[16] This process yields small unilamellar vesicles (SUVs) with a low polydispersity index.

    • Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.[16]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[17]

    • Zeta Potential: Measured to determine the surface charge of the liposomes.[18]

    • Encapsulation Efficiency: Determined by separating free drug from encapsulated drug and quantifying the amount of drug in the liposomes.[15]

In Vitro Drug Release Assay

This assay measures the rate of drug leakage from the liposomes in a simulated physiological environment.

  • Protocol: Dialysis Method

    • A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

    • The dialysis bag is submerged in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[14][15]

    • The cumulative percentage of drug released is plotted against time.

Cellular Uptake Study

This experiment quantifies the internalization of liposomes by target cells.

  • Protocol: Flow Cytometry/Confocal Microscopy

    • Cell Culture: Target cells (e.g., a cancer cell line) are cultured in appropriate media to a suitable confluency.

    • Incubation: The cells are incubated with fluorescently labeled liposomes (e.g., containing a lipid-conjugated fluorophore like Rhodamine-DHPE) for a specific period (e.g., 4 hours).[5]

    • Washing: After incubation, cells are washed thoroughly with cold PBS to remove non-internalized liposomes.

    • Analysis:

      • Flow Cytometry: Cells are harvested and analyzed to quantify the mean fluorescence intensity per cell, which corresponds to the amount of liposome uptake.[13]

      • Confocal Microscopy: Cells are fixed and imaged to visualize the subcellular localization of the fluorescent liposomes.[5]

In Vivo Pharmacokinetics and Biodistribution Study

This study determines the circulation time and organ distribution of liposomes in an animal model.

  • Protocol: Animal Model Study

    • Animal Model: Studies are typically conducted in rodents, such as BALB/c or nude mice (for tumor models).[4][13]

    • Administration: Liposomes, often containing a radiolabel (e.g., 99mTc) or a fluorescent marker, are administered intravenously (e.g., via tail vein injection).[4]

    • Sample Collection: At various time points post-injection, blood samples are collected to determine the concentration of liposomes remaining in circulation.

    • Biodistribution: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, and tumor, if applicable) are harvested.

    • Quantification: The amount of radioactivity or fluorescence in the blood and each organ is measured, and the results are typically expressed as a percentage of the injected dose (%ID) or %ID per gram of tissue.[19]

Visualizing Key Concepts

Experimental_Workflow Analysis Comparative Data Analysis Characterization Characterization Release Release Characterization->Release Uptake Uptake Characterization->Uptake PK PK Characterization->PK Release->Analysis Uptake->Analysis BD BD PK->BD Efficacy Efficacy BD->Efficacy Efficacy->Analysis

PEG_Dilemma Start Increasing PEG Chain Length Steric_Hindrance Steric_Hindrance Start->Steric_Hindrance Cell_Interaction Cell_Interaction Steric_Hindrance->Cell_Interaction Trade-off

PEG_Conformation

Conclusion

The selection of an appropriate PEG length is a critical optimization step in the development of stealth liposomes. The experimental evidence strongly supports that longer PEG chains, particularly in the 2000 to 5000 Da range, are superior for prolonging blood circulation, reducing MPS uptake, and enhancing passive tumor accumulation.[3][13][14] However, this benefit comes with a potential drawback of reduced drug release rates and hindered cellular uptake by target cells.[5][15]

The optimal PEG length is therefore not universal but is contingent on the specific therapeutic application. For drugs that act within the tumor microenvironment, maximizing circulation and accumulation with a longer PEG (e.g., 5000 Da) may be ideal. For drugs that require internalization to be effective, a shorter PEG (e.g., 2000 Da) or the incorporation of targeting ligands on longer PEG linkers might be necessary to overcome the steric barrier.[13] Furthermore, formulations using a combination of long and short PEG chains are being explored as a strategy to balance stealth properties with cellular interaction.[4][7] This guide serves as a foundational resource for researchers to make data-driven decisions in the design and optimization of next-generation liposomal drug delivery systems.

References

Validating the Superior Targeting Efficiency of DSPE-PEG-Maleimide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision of targeted drug delivery, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) conjugates against other common alternatives, supported by experimental data. The evidence underscores the superior efficiency of DSPE-PEG-Maleimide in achieving robust and specific cellular targeting.

DSPE-PEG-Maleimide is a heterobifunctional linker widely employed in the creation of targeted drug delivery systems such as liposomes and micelles.[1][2] Its unique structure, comprising a lipid anchor (DSPE), a stealth polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, facilitates the stable conjugation of targeting ligands, such as antibodies and peptides, to the surface of nanoparticles.[1][2] This strategic design enhances drug solubility, prolongs circulation half-life, and, most critically, improves target site accumulation.[1] The maleimide group specifically and efficiently reacts with thiol groups on targeting moieties, forming a stable thioether bond.[1][3]

Comparative Performance Analysis

Experimental studies consistently demonstrate the enhanced targeting efficiency of DSPE-PEG-Maleimide conjugates over other linker chemistries and non-targeted formulations. Key performance indicators include cellular uptake, gene silencing efficacy, and in vivo tumor accumulation.

A pivotal study comparing immunoliposomes for siRNA delivery found that those prepared with DSPE-PEG-Maleimide (TLPD-FPM) exhibited significantly greater cellular uptake and approximately three-fold higher gene silencing efficiency in EGFR-overexpressing SMMC-7721 cells compared to those using a DSPE-PEG-COOH linker (TLPD-FPC).[4] At a 500 nM siRNA concentration, TLPD-FPM achieved about 80% silencing efficiency, whereas TLPD-FPC only reached 32%.[4]

Similarly, maleimide-modified liposomes have been shown to be more rapidly internalized into various cancer cell lines—HeLa, HCC1954, and MDA-MB-468—by at least two-fold compared to unmodified liposomes.[5][6] In vivo studies further confirmed the superior anti-tumor effect of doxorubicin-encapsulated maleimide-modified liposomes.[5][6]

The choice of PEG linker length in conjunction with the targeting ligand also plays a crucial role. Systematic optimization has shown that pairing a targeting ligand-conjugated PEG with a shorter methoxy-capped PEG can enhance cellular uptake.[7] For instance, liposomes with an aptide-conjugated PEG2000-DSPE paired with a methoxy-capped PEG1000-DSPE demonstrated the highest uptake in EDB-positive cancer cells and the greatest tumor retardation in vivo.[7]

Quantitative Data Summary

The following tables summarize the quantitative comparison of DSPE-PEG-Maleimide based systems with alternatives.

Table 1: Physicochemical Properties of Liposomes

Liposome (B1194612) FormulationLinker ChemistryParticle Size (nm)Zeta Potential (mV)Reference
TLPD-FPMDSPE-PEG-Maleimide~200Not significantly different from TLPD-FPC[4]
TLPD-FPCDSPE-PEG-COOH~200Not significantly different from TLPD-FPM[4]
M-GGLG-liposomesMaleimide-PEG-Glu2C18Not significantly different from GGLG-liposomesNot significantly different from GGLG-liposomes[5][6]
GGLG-liposomesPEG-Glu2C18Not significantly different from M-GGLG-liposomesNot significantly different from M-GGLG-liposomes[5][6]
CREKA MicellesDSPE-PEG(2000)-Maleimide7.936.3[8]
Non-Targeting MicellesDSPE-PEG(2000)-Maleimide7.8-22.5[8]

Table 2: In Vitro Targeting Efficiency

FormulationCell LineParameterResultReference
TLPD-FPM (siRNA)SMMC-7721Gene Silencing Efficiency (500 nM)~80%[4]
TLPD-FPC (siRNA)SMMC-7721Gene Silencing Efficiency (500 nM)~32%[4]
M-GGLG-liposomesHeLa, HCC1954, MDA-MB-468Cellular Internalization≥2-fold higher than GGLG-liposomes[5][6]
GGLG-liposomesHeLa, HCC1954, MDA-MB-468Cellular InternalizationBaseline[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols.

Preparation of DSPE-PEG-Maleimide Targeted Liposomes

This protocol describes the formation of liposomes and the subsequent conjugation of a targeting ligand.

  • Lipid Film Hydration: A mixture of lipids, including DSPE-PEG-Maleimide, is dissolved in an organic solvent. The solvent is then evaporated under vacuum to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an aqueous buffer containing the therapeutic agent (e.g., siRNA, doxorubicin) to form multilamellar vesicles.

  • Extrusion: The vesicle suspension is repeatedly passed through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes of a specific size.

  • Ligand Conjugation: A thiol-containing targeting ligand (e.g., thiolated antibody fragment or peptide) is added to the liposome suspension. The maleimide groups on the liposome surface react with the thiol groups of the ligand via a Michael addition reaction to form a stable thioether bond.[9][10] The reaction is typically carried out at a neutral pH.

  • Purification: Unconjugated ligands and other reactants are removed by techniques such as size exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of fluorescently labeled liposomes into target cells.

  • Cell Culture: Target cells overexpressing the receptor of interest are cultured in appropriate media.

  • Incubation: Fluorescently labeled liposomes (e.g., containing a fluorescent lipid) are added to the cell culture and incubated for a specific period.

  • Washing: Cells are washed to remove non-internalized liposomes.

  • Analysis: Cellular uptake is quantified using flow cytometry or visualized using confocal microscopy.

In Vivo Biodistribution Study

This study evaluates the accumulation of radiolabeled or fluorescently labeled liposomes in different organs and the tumor.

  • Animal Model: Tumor-bearing animal models (e.g., xenograft mice) are used.

  • Injection: Labeled liposomes are administered intravenously.

  • Imaging/Tissue Collection: At various time points, the biodistribution is assessed using in vivo imaging systems or by collecting organs and tumors to measure the amount of label accumulated.

  • Quantification: The results are often expressed as the percentage of injected dose per gram of tissue (%ID/g).

Visualizing the Process

Diagrams illustrating the key processes provide a clearer understanding of the mechanisms and workflows.

G cluster_0 Targeted Drug Delivery via Receptor-Mediated Endocytosis Liposome DSPE-PEG-Maleimide Liposome with Targeting Ligand Receptor Cell Surface Receptor Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell Target Cell DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Degradation TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Mechanism of targeted drug delivery.

G cluster_1 Experimental Workflow for Validating Targeting Efficiency Formulation Liposome Formulation (DSPE-PEG-Maleimide vs. Control) Physicochem Physicochemical Characterization (Size, Zeta Potential) Formulation->Physicochem InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Formulation->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) Formulation->InVivo DataAnalysis Data Analysis and Comparison Physicochem->DataAnalysis InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Workflow for validation studies.

References

A Comparative Guide to Analytical Methods for Quality Control of DSPE-PEG-Maleimide 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of reagents are paramount in the development of drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000) is a critical component in the formulation of targeted lipid nanoparticles (LNPs) and other nanomedicines.[1][2] Its utility lies in the bifunctional nature of the molecule: the DSPE portion anchors into the lipid bilayer of a nanoparticle, while the maleimide (B117702) group at the terminus of the polyethylene (B3416737) glycol (PEG) chain allows for the covalent conjugation of targeting ligands such as peptides and antibodies.[3][4] Ensuring the identity, purity, and reactivity of DSPE-PEG-Maleimide 5000 is crucial for the successful development of effective and safe therapeutics.[5]

This guide provides a comparative overview of the key analytical methods for the quality control of DSPE-PEG-Maleimide 5000. It details the experimental protocols for these methods and presents the data in a clear, comparative format.

Key Quality Control Parameters

The quality control of DSPE-PEG-Maleimide 5000 focuses on several key parameters:

  • Identity and Structure Confirmation: Verifying the correct chemical structure, including the DSPE lipid anchor, the PEG linker, and the maleimide functional group.

  • Purity: Assessing the percentage of the desired product and identifying any impurities. Impurities can include starting materials, byproducts of the synthesis, or degradants.

  • Molecular Weight and Polydispersity: Determining the average molecular weight and the distribution of PEG chain lengths, which is critical for the performance of the final nanoparticle formulation.[5]

  • Functionality of the Maleimide Group: Ensuring the maleimide group is intact and available for conjugation reactions.

To evaluate these parameters, a suite of analytical techniques is employed, with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) being the most critical.[5][]

Comparison of Analytical Methods

The following table summarizes the primary analytical techniques used for the quality control of DSPE-PEG-Maleimide 5000 and its alternatives.

Analytical Method DSPE-PEG-Maleimide 5000 Alternative: DSPE-PEG-NHS 5000 Alternative: DSPE-PEG-Amine 5000
¹H NMR Confirms presence of maleimide protons (~6.7-6.9 ppm), PEG backbone (~3.6 ppm), and DSPE lipid chains.[7][8][9][10]Confirms presence of NHS ester protons, PEG backbone, and DSPE lipid chains.Confirms presence of amine-associated protons, PEG backbone, and DSPE lipid chains.
HPLC (RP) Purity assessment, typically >95%. Retention time is dependent on the overall hydrophobicity.[11]Purity assessment, typically >95%. Retention time will differ from the maleimide variant.Purity assessment, typically >95%. Retention time will be different due to the change in the terminal functional group.
Mass Spectrometry Confirms the molecular weight distribution of the PEGylated lipid.[5]Confirms the molecular weight distribution.Confirms the molecular weight distribution.
Functional Assay Reaction with a thiol-containing molecule (e.g., cysteine) and monitoring the disappearance of the maleimide peak in ¹H NMR or a shift in HPLC retention time.[8][9]Reaction with an amine-containing molecule and monitoring by HPLC or MS.Reaction with an NHS-ester and monitoring by HPLC or MS.

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the identity and purity of DSPE-PEG-Maleimide 5000.[5] It provides structural information by analyzing the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-Maleimide 5000 in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peak of the maleimide protons at approximately 6.7-6.9 ppm.[7][8][9][10]

    • Observe the large signal from the repeating ethylene (B1197577) glycol units of the PEG chain at around 3.6 ppm.[5]

    • Identify the signals from the fatty acid chains of the DSPE anchor.

    • Integrate the peaks to determine the relative ratios of the different components and to estimate the degree of functionalization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of DSPE-PEG-Maleimide 5000 by separating it from any impurities. Reversed-phase (RP) HPLC is a common method for this purpose.

[11]Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of DSPE-PEG-Maleimide 5000 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). [11] * C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or trifluoroacetic acid.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 40°C.

    • Injection volume: 20 µL.

    • Detection: UV at 210 nm or ELSD.

  • Data Analysis:

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis:

G HPLC Purity Analysis Workflow A Sample Preparation (1 mg/mL in mobile phase) B HPLC System Setup (C18 column, UV/ELSD detector) A->B C Injection and Separation (Gradient elution) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration D->E F Purity Calculation (% Area) E->F G Report Results F->G

Caption: Workflow for HPLC purity analysis of DSPE-PEG-Maleimide 5000.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of DSPE-PEG-Maleimide 5000. Due to the polymeric nature of PEG, a distribution of masses is expected.

[5]Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), with an ESI or MALDI (Matrix-Assisted Laser Desorption/Ionization) source.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Observe the distribution of peaks corresponding to the different PEG chain lengths.

    • Confirm that the peak distribution is centered around the expected average molecular weight of 5000 Da for the PEG portion plus the mass of DSPE and the maleimide linker.

Workflow for Mass Spectrometry Analysis:

G Mass Spectrometry Analysis Workflow A Sample Preparation (Dilute solution) B Infusion or LC-MS A->B C Ionization (ESI or MALDI) B->C D Mass Analysis C->D E Data Acquisition (Mass Spectrum) D->E F Determine Molecular Weight Distribution E->F G Compare with Theoretical Mass F->G H Report Results G->H

Caption: Workflow for mass spectrometry analysis of DSPE-PEG-Maleimide 5000.

Conclusion

A combination of NMR, HPLC, and Mass Spectrometry provides a comprehensive quality control assessment for DSPE-PEG-Maleimide 5000. These techniques allow for the unambiguous identification, purity determination, and molecular weight confirmation of this critical reagent. For researchers and drug developers, rigorous analytical characterization is a non-negotiable step to ensure the reproducibility of their formulations and the ultimate safety and efficacy of their therapeutic products. T[5]he choice of analytical methodology may be extended to other techniques such as size-exclusion chromatography (SEC) for a more detailed analysis of the polymer distribution. The protocols and workflows provided in this guide offer a robust framework for the quality control of DSPE-PEG-Maleimide 5000 and can be adapted for the analysis of similar PEGylated lipids.

References

A Head-to-Head Comparison: Pre-Insertion vs. Post-Insertion of DSPE-PEG-Maleimide for Targeted Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeted drug delivery, the method of incorporating targeting ligands into liposomes is a critical decision point. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) is a popular strategy for covalently attaching thiol-containing ligands, such as antibodies or peptides, to the surface of liposomes. The two primary methods for this incorporation are pre-insertion, where the DSPE-PEG-Maleimide is included in the initial lipid mixture, and post-insertion, where it is introduced into pre-formed liposomes. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Key Differences and Performance Metrics

The choice between pre-insertion and post-insertion methodologies can significantly impact the characteristics and performance of the final targeted liposome (B1194612) formulation. The primary distinction lies in the timing of the introduction of the DSPE-PEG-Maleimide conjugate. In the pre-insertion method, the functionalized lipid is part of the initial lipid film, leading to its presence on both the inner and outer leaflets of the liposome bilayer. Conversely, the post-insertion technique involves the incubation of pre-formed liposomes with micelles of DSPE-PEG-Maleimide, resulting in the insertion of the conjugate predominantly into the outer leaflet.

This fundamental difference influences several key parameters, including the availability of the reactive maleimide (B117702) group, the physicochemical properties of the liposomes, and their in vivo behavior.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed between liposomes prepared using pre-insertion and post-insertion methods.

ParameterPre-Insertion MethodPost-Insertion MethodReference
Active Maleimide Groups (Initial) ~63%~76%[1]
Active Maleimide Groups (After Purification) ~32%Not significantly affected[1]
DSPE-PEG-Maleimide Requirement for Similar Zeta Potential Change ~2x higher1x[2]
DSPE-PEG-Maleimide Orientation Inner and Outer LeafletPrimarily Outer Leaflet[2]
Internal Vesicle Space Potentially reducedPreserved[2]
Surface Homogeneity More heterogeneousMore homogeneous[2]
In Vitro Binding and Cytotoxicity Similar to post-insertionSimilar to pre-insertion[3]
In Vivo Therapeutic Efficacy Similar to post-insertionSimilar to pre-insertion[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing these techniques. Below are representative protocols for both pre-insertion and post-insertion of DSPE-PEG-Maleimide.

Pre-Insertion Method Protocol

This method involves the inclusion of DSPE-PEG-Maleimide during the initial formation of the liposomes.

  • Lipid Film Hydration:

    • Co-dissolve the desired structural lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in an organic solvent (e.g., chloroform).

    • Remove the organic solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) or by sonication.

  • Purification:

    • Remove un-encapsulated material and non-incorporated lipids by a suitable purification method, such as size exclusion chromatography or dialysis.

  • Ligand Conjugation:

    • Incubate the maleimide-functionalized liposomes with the thiol-containing ligand (e.g., thiolated antibody or peptide) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups. The reaction is typically carried out at room temperature for several hours.

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups with a small molecule thiol, such as cysteine or 2-mercaptoethanol.

    • Purify the final immunoliposomes to remove unconjugated ligand and quenching agent.

Post-Insertion Method Protocol

This technique involves the insertion of DSPE-PEG-Maleimide into already-formed liposomes.

  • Preparation of Pre-formed Liposomes:

    • Prepare liposomes using the desired structural lipids (e.g., DSPC, cholesterol) via the lipid film hydration method followed by size reduction, as described in the pre-insertion protocol. The DSPE-PEG-Maleimide is not included at this stage.

  • Preparation of DSPE-PEG-Maleimide Micelles:

    • Dissolve DSPE-PEG-Maleimide in an aqueous buffer to form a micellar solution.[4][5]

  • Incubation and Insertion:

    • Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micelles. This is typically done at a temperature slightly above the phase transition temperature of the liposome-forming lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to facilitate the insertion of the PEGylated lipid into the liposome bilayer.[4][5]

  • Ligand Conjugation:

    • Cool the liposome suspension to room temperature.

    • Add the thiol-containing ligand to the maleimide-functionalized liposomes and incubate under an inert atmosphere.

  • Quenching and Final Purification:

    • Quench unreacted maleimide groups and purify the final immunoliposomes as described in the pre-insertion protocol.

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key steps in both the pre-insertion and post-insertion workflows.

PreInsertion_Workflow cluster_liposome_formation Liposome Formation Lipids + DSPE-PEG-Maleimide Lipids + DSPE-PEG-Maleimide Lipid Film Lipid Film Lipids + DSPE-PEG-Maleimide->Lipid Film Solvent Evaporation MLVs MLVs Lipid Film->MLVs Hydration SUVs SUVs MLVs->SUVs Extrusion/Sonication Purified Liposomes Purified Liposomes SUVs->Purified Liposomes Purification Targeted Liposomes Targeted Liposomes Purified Liposomes->Targeted Liposomes Ligand Conjugation Final Product Final Product Targeted Liposomes->Final Product Quenching & Purification

Pre-Insertion Workflow

PostInsertion_Workflow cluster_liposome_prep Liposome Preparation cluster_micelle_prep Micelle Preparation Structural Lipids Structural Lipids Lipid Film Lipid Film Structural Lipids->Lipid Film Solvent Evaporation MLVs MLVs Lipid Film->MLVs Hydration Pre-formed SUVs Pre-formed SUVs MLVs->Pre-formed SUVs Extrusion/Sonication Maleimide-Liposomes Maleimide-Liposomes Pre-formed SUVs->Maleimide-Liposomes Incubation DSPE-PEG-Maleimide DSPE-PEG-Maleimide Micelles Micelles DSPE-PEG-Maleimide->Micelles Hydration Micelles->Maleimide-Liposomes Targeted Liposomes Targeted Liposomes Maleimide-Liposomes->Targeted Liposomes Ligand Conjugation Final Product Final Product Targeted Liposomes->Final Product Quenching & Purification

Post-Insertion Workflow

Concluding Remarks

The choice between pre-insertion and post-insertion of DSPE-PEG-Maleimide is not trivial and depends on the specific requirements of the drug delivery system.

The pre-insertion method is simpler in terms of the number of steps but suffers from the significant drawback of reduced maleimide activity due to hydrolysis during the liposome formation and purification process.[1] The presence of the PEGylated lipid on the inner leaflet is also an inefficient use of the targeting moiety and may reduce the available volume for drug loading.[2]

The post-insertion method , while involving an additional incubation step, offers superior control over the final product. It ensures that the DSPE-PEG-Maleimide is primarily located on the outer surface of the liposome, maximizing the availability of the maleimide groups for ligand conjugation and preserving the internal aqueous core for drug encapsulation.[2] This leads to a higher percentage of active maleimide groups on the liposome surface, which is critical for efficient targeting.[1] Studies have shown that immunoliposomes prepared via post-insertion exhibit comparable in vitro and in vivo efficacy to those made by conventional pre-insertion methods, highlighting its potential as a more efficient and flexible approach.[3]

For applications where high targeting efficiency and optimal drug loading are paramount, the post-insertion method is the recommended approach. Its ability to preserve the reactive maleimide functionality and ensure optimal orientation of the targeting ligand makes it a more robust and reliable method for the development of advanced, targeted liposomal drug delivery systems.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-Maleimide, MW 5000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling DSPE-PEG-Maleimide, MW 5000 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this reagent.

Summary of Safety and Handling Information

While this compound is generally not classified as a hazardous substance, proper handling and disposal are crucial. The following table summarizes key safety and handling information relevant to its disposal.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[1][2]
Primary Hazards May cause slight eye irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Personal Protective Equipment (PPE) Chemical safety goggles, common chemical-resistant gloves, and respiratory protection if vapor or gas is inhaled.[1][3]
Spill Containment Absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container. Do not flush to sewer.[3]
Storage Store at -20°C in a dry, well-ventilated area. Keep container tightly sealed.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves treating it as chemical waste and consulting with local environmental regulations. Under no circumstances should it be flushed down the sewer.

  • Waste Collection :

    • Collect waste this compound, including any unused or expired material, in a designated and clearly labeled chemical waste container.

    • Ensure the container is suitable for solid waste and is kept closed when not in use.

  • Handling Spills :

    • In the event of a spill, ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3]

    • Absorb the spilled material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[3]

    • Carefully sweep up the absorbed material and place it into a designated chemical waste container.

    • Clean the affected area thoroughly.

  • Final Disposal :

    • The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1]

    • Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations.

    • Do not mix with other waste unless explicitly permitted by your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG_Maleimide_Disposal start This compound Waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect_waste Collect in a labeled chemical waste container is_spill->collect_waste No (Unused/Expired) absorb->collect_waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) collect_waste->consult_ehs licensed_disposal Arrange for disposal by a licensed waste management company consult_ehs->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Disposal workflow for this compound.

References

Navigating the Safe Handling of DSPE-PEG-Maleimide, MW 5000: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DSPE-PEG-Maleimide, MW 5000, a critical component in the development of targeted drug delivery systems. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this reagent.

This compound is a phospholipid-PEG conjugate that combines the hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive maleimide (B117702) group. This structure allows for the creation of long-circulating liposomes and nanoparticles that can be conjugated to thiol-containing molecules such as antibodies or peptides for targeted delivery. While offering significant advantages in research and drug development, the maleimide functional group necessitates careful handling to mitigate potential hazards.

Essential Safety Information

The primary hazard associated with DSPE-PEG-Maleimide is the maleimide group, which is a potent thiol-reactive agent. Direct contact can cause skin and eye irritation, and it may lead to an allergic skin reaction. While a specific Safety Data Sheet (SDS) for the entire conjugate should always be consulted, the hazards of the maleimide component are well-documented.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement
Skin Irritation/CorrosionGHS07H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/IrritationGHS07H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin SensitizationGHS07H317: May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves.
Acute Toxicity (Oral)GHS06H301: Toxic if swallowed.P264: Wash ... thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling DSPE-PEG-Maleimide from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify Compound: Confirm that the product label matches the order specifications (this compound).

  • Appropriate Storage: Store the compound in a tightly sealed container in a freezer at -20°C, protected from light and moisture.[2][3] The maleimide group is susceptible to hydrolysis, especially at higher pH.[2]

Handling and Preparation of Solutions
  • Work in a Ventilated Area: All handling of the powdered form of DSPE-PEG-Maleimide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[2]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and tightly fitting safety goggles.[1][2] For tasks with a higher risk of aerosol generation, a face shield may be necessary.

  • Weighing: When weighing the powder, use an analytical balance inside the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Dissolving the Compound: DSPE-PEG-Maleimide is soluble in organic solvents such as DMSO and DMF.[3] When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing. If necessary, gentle warming and sonication can aid in dissolution.[3] Prepare fresh solutions immediately before use to minimize degradation.[3]

Figure 1. Operational Workflow for DSPE-PEG-Maleimide

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of DSPE-PEG-Maleimide and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Waste Segregation
  • Solid Waste:

    • Unused or expired solid DSPE-PEG-Maleimide should be kept in its original, tightly sealed container.

    • Contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused stock solutions (in DMSO, DMF, etc.) must be collected as hazardous liquid chemical waste.

    • Aqueous solutions containing DSPE-PEG-Maleimide, including reaction buffers and washes, should be collected in a separate, leak-proof, and chemical-resistant container.

Waste Labeling and Storage
  • All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • For liquid waste, the solvent used (e.g., DMSO, aqueous buffer) and an approximate concentration should also be indicated on the label.

  • Store all hazardous waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory, away from incompatible materials.

Final Disposal
  • All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.